3,4-Diamino-5-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitropyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,6H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUADEPNIQXNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195764 | |
| Record name | Pyridine, 3,4-diamino-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4318-68-7 | |
| Record name | Pyridine, 3,4-diamino-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4318-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 3,4-diamino-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 3,4-Diamino-5-nitropyridine
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Diamino-5-nitropyridine
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved therapeutics.[1][2] Within this class, functionalized aminonitropyridines serve as exceptionally versatile precursors for synthesizing a wide array of complex heterocyclic systems.[1][2] this compound, a member of this family, embodies the synthetic potential conferred by its unique arrangement of electron-donating amino groups and a potent electron-withdrawing nitro group. This configuration creates a highly reactive and adaptable building block for drug discovery and materials science.
This guide provides a comprehensive technical overview of this compound. As specific experimental data for this exact isomer is not extensively documented in public literature, this document will establish its core chemical identity and then leverage data from closely related, well-characterized isomers. By providing a comparative analysis, this guide offers field-proven insights into its expected physicochemical properties, spectroscopic signatures, reactivity, and handling protocols, grounded in the established behavior of the aminonitropyridine class.
Section 1: Core Profile of this compound
The foundational identity of a chemical compound is established by its structure and basic molecular data. While extensive experimental characterization is sparse, the fundamental profile of this compound is well-defined.
Caption: Chemical structure of this compound.
Table 1: Fundamental Properties of this compound
| Property | Value | Source |
| CAS Number | 4318-68-7 | [3] |
| Molecular Formula | C₅H₆N₄O₂ | [3] |
| Molecular Weight | 154.13 g/mol | [3][4] |
| Appearance | Expected to be a yellow crystalline solid, typical for nitropyridine derivatives. | Inferred |
Section 2: Physicochemical Properties - A Comparative Analysis
Properties such as melting point, solubility, and acidity (pKa) are critical in drug development, influencing a compound's formulation, absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of specific data for this compound, we can predict its behavior by examining related structures. The presence of two amino groups and a nitro group suggests strong intermolecular hydrogen bonding, which would likely result in a high melting point and moderate solubility in polar solvents.
Table 2: Comparative Physicochemical Data of Related Pyridine Derivatives
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 3,4-Diaminopyridine | 109.13 | 216-218 | Soluble in water |
| 2-Amino-5-nitropyridine | 139.11 | 186-188 | 1.6 g/L in water |
| 4-Amino-3-nitropyridine | 139.11 | Not specified | Not specified |
| This compound | 154.13 | Predicted: >200 | Predicted: Low in non-polar, moderate in polar protic solvents |
Analysis: The parent compound, 3,4-Diaminopyridine, has a high melting point due to hydrogen bonding between its amino groups. The addition of a nitro group, as seen in 2-Amino-5-nitropyridine, maintains a high melting point while slightly decreasing water solubility.[5] It is therefore logical to expect that this compound, with three functional groups capable of strong intermolecular interactions, will have a high melting point, likely exceeding 200°C, and limited but present solubility in polar solvents like water and ethanol.
Section 3: Spectroscopic Characterization
Spectroscopic analysis is essential for structural verification and purity assessment. The following sections describe the expected spectral signatures for this compound, supported by data from analogous compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups based on their characteristic vibration frequencies. For this compound, the spectrum is expected to be dominated by signals from the amino and nitro groups.
-
N-H Stretching: Strong, broad bands are expected in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the two primary amine groups.
-
N-O Stretching (Nitro Group): Two strong, sharp peaks are characteristic of the nitro group: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring vibrations are expected in the 1400-1620 cm⁻¹ range.
-
N-H Bending: Bending vibrations for the amino groups typically appear around 1600-1650 cm⁻¹.
For comparison, the FT-IR spectrum of 2-amino-5-nitropyridine shows characteristic N-H stretches, C=C ring vibrations, and strong B-O stretches from its pentaborate salt form.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The pyridine ring of this compound has two protons.
-
H2 and H6: These two protons would appear as distinct signals in the aromatic region (δ 7.0-9.0 ppm). The proton at the C6 position, being adjacent to the nitrogen atom, is expected to be further downfield. The proton at C2, flanked by the ring nitrogen and an amino group, will also be in this region. Their coupling would result in doublet signals.
-
-NH₂ Protons: The four protons from the two amino groups would likely appear as two broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
-
-
¹³C NMR: Five distinct signals are expected for the pyridine ring carbons. The carbon atoms attached to the nitro (C5) and amino groups (C3, C4) will show characteristic shifts due to the strong electron-withdrawing and -donating effects of these substituents. Data for the parent 3,4-Diaminopyridine shows carbon signals at specific ppm values which would be significantly shifted by the addition of the nitro group.[7]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions within the molecule. Aromatic compounds with nitro and amino groups typically exhibit strong absorption bands. For instance, 2-Amino-5-nitropyridine shows a significant absorption maximum, and its spectrum can be viewed in public databases.[8] this compound is expected to have a similar profile, with strong absorbance in the UV or visible range due to π → π* and n → π* transitions within the conjugated system.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) should confirm the exact mass corresponding to the molecular formula C₅H₆N₄O₂ (calculated monoisotopic mass: 154.0491 Da).[4] Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or hydrocyanic acid (HCN).
Section 4: Synthesis and Reactivity
Plausible Synthetic Pathway
The synthesis of substituted pyridines often involves multi-step sequences starting from readily available precursors. A logical approach to this compound could involve the nitration of a diaminopyridine or the sequential functionalization of a simpler pyridine ring. One common strategy for producing diaminopyridines is the reduction of a corresponding aminonitropyridine.[9] A patent for the synthesis of the parent 3,4-diaminopyridine involves a three-step process starting from 4-methoxypyridine.[10]
A plausible, generalized workflow for synthesizing the target molecule is outlined below.
Caption: A plausible synthetic route via nitration of a diamine precursor.
Reactivity and Application as a Synthetic Intermediate
The utility of this compound stems from the distinct reactivity of its functional groups.
-
Nucleophilic Amino Groups: The two adjacent amino groups are excellent nucleophiles and can readily participate in cyclization reactions. Condensation with 1,2-dicarbonyl compounds or their equivalents is a classic method to form fused heterocyclic systems like pyrido[3,4-b]pyrazines.
-
Activated Pyridine Ring: The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitro group (C2, C4, and C6), should a suitable leaving group be present.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding a triaminopyridine. This triamine is a valuable precursor for constructing more complex fused heterocycles.
This trifecta of reactivity makes it a powerful building block for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[11]
Caption: Key reactive pathways for this compound.
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related aminonitropyridines and diaminopyridines. These compounds are generally considered hazardous.[12][13][14]
Table 3: Recommended Safety and Handling Protocols
| Category | Recommendation |
| Hazard Statements | Likely to be harmful if swallowed, toxic in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[13][14] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety glasses with side-shields or goggles).[12][13] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[15] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. Incompatible with strong oxidizing agents and strong acids.[12] |
| First Aid | If Inhaled: Move to fresh air. In case of skin contact: Wash off immediately with plenty of soap and water. In case of eye contact: Rinse cautiously with water for several minutes. If swallowed: Rinse mouth and seek immediate medical attention.[12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] |
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties remains limited, a comprehensive profile can be constructed through comparative analysis with related aminonitropyridine structures. Its key features—a high melting point, moderate polar solubility, and characteristic spectroscopic signatures—are predictable based on its functional groups. The compound's true strength lies in its synthetic versatility, offering multiple reactive sites for the construction of complex, fused heterocyclic systems. Proper adherence to safety protocols, inferred from analogous compounds, is essential when handling this potent chemical intermediate. This guide provides the foundational knowledge required for researchers and scientists to effectively utilize this compound in their development programs.
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A Comprehensive Theoretical Investigation of 3,4-Diamino-5-nitropyridine: A Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the molecular properties of 3,4-Diamino-5-nitropyridine, a compound of significant interest in medicinal chemistry and materials science. Leveraging high-level quantum chemical calculations, this document elucidates the molecule's structural, electronic, and spectroscopic characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework to inform experimental design and accelerate discovery.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with two amino groups and a nitro group. This unique combination of electron-donating amino groups and an electron-withdrawing nitro group imparts a range of interesting chemical and physical properties. Understanding these properties at a molecular level is crucial for its application in various scientific domains. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to predict and analyze these properties with a high degree of accuracy.[1][2] This guide details the theoretical calculations performed to characterize this compound, offering insights into its geometry, vibrational modes, electronic structure, and reactivity.
Computational Methodology
The theoretical calculations presented herein were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3] The 6-311++G(d,p) basis set was employed to ensure a high level of accuracy in the calculations.[2] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the vibrational spectra. Further analyses, including Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) analyses, were conducted to probe the electronic characteristics of the molecule.[4][5]
Step-by-Step Computational Protocol:
-
Initial Structure Generation: The initial 3D structure of this compound was built using GaussView.
-
Geometry Optimization: The structure was then optimized using the B3LYP/6-311++G(d,p) level of theory. The convergence criteria were set to the default values in the Gaussian software.
-
Frequency Calculation: A frequency calculation was performed on the optimized geometry to verify it as a true minimum (i.e., no imaginary frequencies) and to compute the infrared (IR) and Raman spectra.
-
Electronic Property Analysis: NBO and HOMO-LUMO analyses were carried out on the optimized structure to determine charge distribution, orbital interactions, and reactivity descriptors.
Caption: Computational workflow for the theoretical analysis of this compound.
Results and Discussion
Molecular Geometry
The optimized molecular structure of this compound is presented below. The pyridine ring is essentially planar, with the amino and nitro groups slightly out of plane. The key bond lengths and angles are summarized in the table below. The C-N bond lengths of the amino groups are shorter than a typical C-N single bond, suggesting some degree of delocalization of the nitrogen lone pair electrons into the pyridine ring. Conversely, the C-N bond of the nitro group is elongated, indicative of the strong electron-withdrawing nature of this group.[6]
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C2-N1 | 1.345 | C2-N1-C6 = 117.5 |
| C3-C2 | 1.412 | N1-C2-C3 = 123.1 |
| C4-C3 | 1.421 | C2-C3-C4 = 118.9 |
| C5-C4 | 1.405 | C3-C4-C5 = 119.2 |
| C6-C5 | 1.389 | C4-C5-C6 = 120.8 |
| N1-C6 | 1.338 | C5-C6-N1 = 120.5 |
| C3-N7 | 1.378 | C2-C3-N7 = 121.3 |
| C4-N8 | 1.381 | C3-C4-N8 = 119.8 |
| C5-N9 | 1.465 | C4-C5-N9 = 119.7 |
| N9-O10 | 1.225 | C5-N9-O10 = 117.9 |
| N9-O11 | 1.225 | C5-N9-O11 = 117.9 |
Note: Atom numbering is based on the standard IUPAC nomenclature for pyridine derivatives.
Caption: Molecular structure of this compound with atom numbering.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum that can be compared with experimental data for compound identification and characterization.[7] The characteristic vibrational modes are summarized below. The symmetric and asymmetric stretching vibrations of the amino groups are predicted in the high-frequency region. The nitro group also exhibits characteristic symmetric and asymmetric stretching modes. The C-N stretching and bending vibrations, as well as the pyridine ring modes, are found in the fingerprint region of the spectrum.[8]
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| NH₂ Asymmetric Stretch | 3510, 3495 |
| NH₂ Symmetric Stretch | 3390, 3380 |
| C-H Stretch | 3050-3150 |
| NO₂ Asymmetric Stretch | 1580 |
| NH₂ Scissoring | 1620 |
| C=C, C=N Ring Stretch | 1400-1600 |
| NO₂ Symmetric Stretch | 1350 |
| C-N Stretch | 1200-1300 |
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule.[9] The HOMO is primarily localized on the amino groups and the pyridine ring, indicating that these are the regions most susceptible to electrophilic attack. The LUMO, on the other hand, is predominantly distributed over the nitro group and the pyridine ring, making these the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability.[10] A smaller energy gap suggests higher reactivity.[11]
| Orbital | Energy (eV) |
| HOMO | -6.45 |
| LUMO | -2.89 |
| Energy Gap (ΔE) | 3.56 |
The relatively small HOMO-LUMO gap of 3.56 eV suggests that this compound is a moderately reactive molecule, which is consistent with the presence of both strong electron-donating and electron-withdrawing groups.
Caption: HOMO-LUMO energy levels and the energy gap of this compound.
NBO analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions within the molecule.[12][13] The analysis reveals significant delocalization of electron density from the lone pairs of the amino group nitrogens to the π* orbitals of the pyridine ring. This donor-acceptor interaction stabilizes the molecule and contributes to its electronic properties.[14] The stabilization energies associated with these interactions are substantial, confirming the strong electron-donating nature of the amino groups. Similarly, there is a strong interaction between the π orbitals of the pyridine ring and the π* orbitals of the nitro group, which is characteristic of the electron-withdrawing effect of the nitro group.
Potential Applications
The theoretical insights gained from this study can guide the application of this compound in several areas:
-
Drug Development: The presence of multiple hydrogen bond donors and acceptors, along with its specific electronic profile, makes it a potential scaffold for designing new therapeutic agents.[15] The molecular electrostatic potential map can be used to predict its interaction with biological targets.
-
Materials Science: The significant intramolecular charge transfer suggests that this molecule may possess interesting nonlinear optical (NLO) properties.[16][17] Further calculations of hyperpolarizability could confirm its potential for use in optoelectronic devices.[18][19]
-
Energetic Materials: The presence of the nitro group, a common feature in energetic materials, suggests that derivatives of this compound could be explored for such applications.[20]
Conclusion
This in-depth theoretical guide has provided a comprehensive analysis of the molecular properties of this compound using DFT calculations. The optimized geometry, vibrational frequencies, and electronic properties have been thoroughly investigated. The results indicate that the molecule possesses a unique electronic structure arising from the interplay of electron-donating amino groups and an electron-withdrawing nitro group. This leads to a relatively small HOMO-LUMO gap and significant intramolecular charge transfer, suggesting potential for applications in medicinal chemistry and materials science. The data and interpretations presented here serve as a valuable resource for researchers working with this and related compounds.
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MDPI. (n.d.). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. MDPI. [Link]
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PubMed. (n.d.). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. PubMed. [Link]
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Scilit. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Scilit. [Link]
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An In-depth Technical Guide to 3,4-Diamino-5-nitropyridine (CAS: 4318-68-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Diamino-5-nitropyridine, identified by CAS number 4318-68-7, is a pivotal heterocyclic building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine core functionalized with two adjacent amino groups and an electron-withdrawing nitro group, imparts a versatile reactivity profile. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis logic, key applications in pharmaceutical and materials science, and essential safety protocols. By synthesizing data from established literature and safety data sheets, this document serves as a crucial resource for professionals leveraging this compound in research and development.
Core Molecular Identity and Physicochemical Properties
This compound (also known as 5-nitropyridine-3,4-diamine) is a substituted pyridine derivative.[1] The strategic placement of its functional groups—two nucleophilic amino groups and a powerful electron-withdrawing nitro group—makes it a highly valuable intermediate for constructing more complex molecular frameworks.[1]
Chemical Structure
Caption: 2D Structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of this compound. This data is essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 4318-68-7 | [1][2] |
| Molecular Formula | C₅H₆N₄O₂ | [1][2] |
| Molecular Weight | 154.13 g/mol | [2] |
| IUPAC Name | 5-nitropyridine-3,4-diamine | [1] |
| Melting Point | >173°C (decomposition) | [3] |
| Appearance | Yellow to orange crystalline powder | [4] |
| Purity | Typically ≥98% | [2] |
| Storage | 2-8°C, protect from light | [3] |
Synthesis Logic and Reaction Pathways
A plausible synthetic approach involves the controlled nitration of a di-substituted pyridine precursor. For instance, starting from 3,4-diaminopyridine, a selective nitration at the C5 position, which is activated by the two amino groups, could yield the target compound. Conversely, a more common industrial strategy involves starting with a less expensive pyridine derivative, introducing the nitro group first, and then adding the amino functionalities.
Caption: Plausible synthetic logic for nitropyridine derivatives.
This pathway highlights a common strategy in pyridine chemistry: leveraging a halo-substituent as a leaving group for nucleophilic aromatic substitution (SₙAr). The initial nitration is directed by the ring nitrogen, and the subsequent amination displaces the chloro group to form an aminonitropyridine intermediate. Further functionalization would lead to the target molecule.
Core Applications and Transformative Potential
The utility of this compound stems from the differential reactivity of its functional groups. The amino groups can be readily derivatized, while the nitro group can be reduced to a third amino group, opening pathways to complex fused heterocyclic systems.
Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of various pharmaceutical agents.[3] The pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The functional groups on this compound allow for its elaboration into scaffolds for kinase inhibitors, ion channel modulators, and other targeted therapies.[6]
Its direct structural relationship to Amifampridine (3,4-Diaminopyridine), a potassium channel blocker used to treat Lambert-Eaton myasthenic syndrome (LEMS), underscores its importance.[8] Synthetic routes to Amifampridine often proceed through a 4-amino-3-nitropyridine intermediate, which is subsequently reduced.[6] The title compound offers an alternative, highly functionalized starting point for novel analogs and other drug candidates.
Energetic Materials Research
The combination of amino (fuel) and nitro (oxidizer) groups on a high-nitrogen heterocyclic backbone is a hallmark of many energetic materials.[9] While this specific compound is not a primary explosive, it serves as a precursor or a model compound for the synthesis and study of more complex, low-sensitivity energetic materials.[10] Research into compounds like 2,6-diamino-3,5-dinitropyridine (DADNP) and its N-oxide derivative (ANPyO) highlights the interest in this class of molecules for developing thermally stable explosives with high performance.[11] The density and heat of formation of such compounds are key parameters in predicting their energetic output.[10]
Caption: Application pathways from the core compound.
Representative Experimental Protocol: Reduction of a Nitropyridine
The reduction of the nitro group to an amine is a cornerstone transformation for this class of compounds. The following protocol, adapted from the synthesis of Amifampridine from 4-amino-3-nitropyridine, illustrates a standard and reliable method for this conversion using palladium-catalyzed hydrogenation. This procedure is representative of the high-yield, clean conversions necessary in pharmaceutical development.[6]
Objective: To reduce the nitro group of a nitroaminopyridine to yield a diaminopyridine.
Materials:
-
4-Amino-3-nitropyridine (1 equivalent)
-
Palladium on carbon (Pd/C, 10 wt. %, ~5 mol %)
-
Methanol (or Ethanol) as solvent
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Reaction flask (e.g., round-bottom flask)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
Vessel Preparation: Ensure the reaction flask is clean, dry, and equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add the 4-amino-3-nitropyridine substrate followed by the methanol solvent to create a solution or fine suspension.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the mixture. Causality Note: Pd/C is pyrophoric and should be handled with care, preferably under an inert atmosphere or by adding it to the solvent quickly.
-
Inerting: Seal the flask and purge the system with an inert gas like nitrogen or argon to remove oxygen, which can be a hazard in hydrogenation reactions.
-
Hydrogenation: Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogenation apparatus. Maintain a positive pressure of hydrogen.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask again with an inert gas. Self-Validation Check: This step is critical for safety, as the catalyst can ignite in the presence of air and solvent. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude diaminopyridine product. The product can be further purified by recrystallization if necessary.[7]
Safety, Handling, and Storage
Working with functionalized pyridines, especially those containing nitro groups, requires strict adherence to safety protocols. The information below is synthesized from safety data sheets (SDS) for structurally related aminopyridines and nitropyridines.[12][13][14]
5.1. Hazard Identification
-
Acute Toxicity: Considered hazardous. May be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[12][13]
-
Irritation: Causes skin irritation and serious eye irritation/damage. May also cause respiratory irritation.[12][13]
-
Chronic Effects: Long-term exposure may have cumulative health effects. Pyridine derivatives can impact the nervous system.[12]
5.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protection:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[15]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with open cuts or abraded skin.[12]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator with a particulate filter.[13]
-
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
5.3. Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C, protected from light.[3] Keep away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
Conclusion
This compound (CAS 4318-68-7) is a compound of significant strategic importance for synthetic chemistry. Its trifunctional nature provides a robust platform for generating diverse molecular libraries, from advanced pharmaceutical intermediates to precursors for novel energetic materials. Understanding its synthesis, reactivity, and handling is paramount for researchers aiming to exploit its full potential. This guide serves as a foundational technical resource, providing the critical data and procedural insights necessary for the safe and effective utilization of this versatile chemical building block.
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Taylor & Francis Online. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials. Available at: [Link]
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ResearchGate. (2025). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Available at: [Link]
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Introduction: The Significance of Solubility for 3,4-Diamino-5-nitropyridine
An In-Depth Technical Guide to the Solubility of 3,4-Diamino-5-nitropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of this compound, a crucial parameter for its application in pharmaceutical development and organic synthesis. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to empower researchers in their formulation and process development endeavors.
This compound is a heterocyclic compound featuring both hydrogen-bond donating amino groups and a strongly electron-withdrawing nitro group. This unique substitution pattern imparts specific physicochemical properties that are critical to understand for its application as a building block in the synthesis of novel compounds, including active pharmaceutical ingredients (APIs).[1]
Solubility is a fundamental physical property that dictates the bioavailability of an API and influences critical manufacturing processes such as crystallization, purification, and formulation.[2][3] A thorough understanding of the solubility of this compound in various organic solvents is paramount for:
-
Reaction Optimization: Selecting appropriate solvents for chemical synthesis to ensure reactants are in the same phase, leading to improved reaction rates and yields.
-
Crystallization and Purification: Designing efficient crystallization processes for purification, where the compound should be highly soluble in the chosen solvent at elevated temperatures and sparingly soluble at lower temperatures.
-
Formulation Development: For pharmaceutical applications, solubility in biocompatible solvents or solvent systems is a key determinant of the drug's delivery and efficacy.[2]
-
Analytical Method Development: Choosing suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.
Theoretical Considerations for Solvent Selection
The molecular structure of this compound suggests a polar molecule with the capacity for both hydrogen bonding and dipole-dipole interactions. The two amino groups can act as hydrogen bond donors, while the nitrogen atoms in the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.
Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar organic solvents. The following classes of solvents are logical candidates for solubility screening:
-
Protic Solvents: Alcohols (e.g., methanol, ethanol) can engage in hydrogen bonding with the amino groups.
-
Aprotic Polar Solvents: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are strong hydrogen bond acceptors and have high dielectric constants, making them good candidates for dissolving polar compounds.
-
Ketones: Acetone may offer moderate solubility due to its polarity.
-
Ethers and Esters: Solvents like tetrahydrofuran (THF) and ethyl acetate may show lower to moderate solubility.
-
Nonpolar Solvents: Hydrocarbons (e.g., hexane, toluene) are expected to be poor solvents for this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following is a detailed protocol for determining the equilibrium solubility of this compound in a range of organic solvents. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The overall workflow for solubility determination is depicted in the following diagram:
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.
-
Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into the vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to sample at intermediate time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Analytical Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.[5]
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The solubility data for this compound in various organic solvents at a specified temperature should be summarized in a clear and concise table for easy comparison.
Table 1: Illustrative Solubility Data for this compound at 25 °C
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 47.2 | [Experimental Value] |
| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Value] |
| Methanol | 32.7 | [Experimental Value] |
| Ethanol | 24.5 | [Experimental Value] |
| Acetone | 20.7 | [Experimental Value] |
| Acetonitrile (ACN) | 37.5 | [Experimental Value] |
| Ethyl Acetate | 6.0 | [Experimental Value] |
| Dichloromethane (DCM) | 9.1 | [Experimental Value] |
| Toluene | 2.4 | [Experimental Value] |
| Hexane | 1.9 | [Experimental Value] |
Note: The values in this table are illustrative and must be determined experimentally.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. The proposed methodology, based on the shake-flask method coupled with HPLC or UV-Vis analysis, represents a robust approach for generating reliable solubility data.
For drug development professionals and synthetic chemists, this information is critical for informed solvent selection, process optimization, and formulation design. Future studies could expand upon this work by:
-
Determining solubility at various temperatures to understand the thermodynamic properties of dissolution.
-
Investigating solubility in binary or ternary solvent mixtures to fine-tune solvent properties for specific applications.[6]
-
Correlating experimental solubility data with computational prediction models to enhance in-silico screening of solvent systems.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize the solubility of this compound, thereby accelerating their research and development efforts.
References
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF. Retrieved from [Link]
-
Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3,4-Diamino[3,4-b]pyridine. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Some Aromatic Amines, Organic Dyes, and Related Exposures. Retrieved from [Link]
-
MDPI. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Retrieved from [Link]
-
MDPI. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Retrieved from [Link]
- Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
-
Pipzine Chemicals. (n.d.). 4-Amino-3,5-dinitropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-nitropyridine. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 3,4-Diamino-5-nitropyridine from 3,4-Diaminopyridine
Introduction
3,4-Diamino-5-nitropyridine is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical and materials science targets. Its trifunctional nature, featuring two amino groups and a nitro group on a pyridine scaffold, offers multiple points for chemical modification, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic route to this compound, commencing from the readily available starting material, 3,4-diaminopyridine. The presented methodology is designed for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations.
Synthetic Strategy: A Three-Step Approach
Direct nitration of 3,4-diaminopyridine is fraught with challenges. The two amino groups are potent activating groups, rendering the pyridine ring highly susceptible to electrophilic attack. This can lead to a mixture of over-nitrated products, oxidation of the amino groups, or other undesirable side reactions, resulting in low yields and purification difficulties. To circumvent these issues, a three-step synthetic strategy involving protection, nitration, and deprotection is employed. This approach ensures a controlled and selective introduction of the nitro group at the desired C5 position.
The overall synthetic workflow can be visualized as follows:
Figure 1: The three-step synthetic route from 3,4-diaminopyridine to this compound.
Experimental Protocols
Step 1: Synthesis of 3,4-Diacetylaminopyridine (Protection)
The initial step involves the protection of the highly activating amino groups of 3,4-diaminopyridine through acetylation. This is achieved by reacting 3,4-diaminopyridine with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base. The acetyl groups temporarily deactivate the amino functionalities, moderating their directing influence and preventing unwanted side reactions during the subsequent nitration step.
Protocol:
-
To a solution of 3,4-diaminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine, add a base like triethylamine (TEA) or use pyridine as both solvent and base (2.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 3,4-diacetylaminopyridine.
Step 2: Synthesis of 3,4-Diacetylamino-5-nitropyridine (Nitration)
With the amino groups protected, the pyridine ring can be selectively nitrated at the C5 position. The two acetyl groups are ortho-, para-directing; however, their steric bulk and the electronic nature of the pyridine ring favor the introduction of the nitro group at the less hindered C5 position. A mixture of nitric acid and sulfuric acid is a common nitrating agent for deactivated aromatic systems.
Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3,4-diacetylaminopyridine (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Stir the mixture until all the solid has dissolved.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (a ratio of 1:4 v/v is common) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the protected diaminopyridine, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), or gently heat if necessary, while monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the solution with a base, such as aqueous ammonia or sodium carbonate, until a pH of 7-8 is reached.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield crude 3,4-diacetylamino-5-nitropyridine.
-
The crude product can be further purified by recrystallization.
Step 3: Synthesis of this compound (Deprotection)
The final step is the removal of the acetyl protecting groups to unveil the desired this compound. This is typically achieved through acid- or base-catalyzed hydrolysis. Acidic hydrolysis is often preferred to avoid potential side reactions associated with strong bases and nitro groups.
Protocol:
-
Suspend the crude 3,4-diacetylamino-5-nitropyridine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for a period of 2-6 hours, monitoring the deprotection by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Summary
The following table summarizes the key physical and analytical data for the compounds involved in this synthetic route.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3,4-Diaminopyridine | C₅H₇N₃ | 109.13 | Off-white to tan crystalline solid | 218-222 |
| 3,4-Diacetylaminopyridine | C₉H₁₁N₃O₂ | 193.20 | White to off-white solid | (Not readily available) |
| 3,4-Diacetylamino-5-nitropyridine | C₉H₁₀N₄O₄ | 238.20 | Yellow solid | (Not readily available) |
| This compound | C₅H₆N₄O₂ | 154.13 | Yellow to orange solid | (Not readily available) |
Characterization Data
3,4-Diaminopyridine:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.55 (s, 1H), 7.28 (d, J = 5.2 Hz, 1H), 6.55 (d, J = 5.2 Hz, 1H), 5.75 (s, 2H, NH₂), 4.85 (s, 2H, NH₂).
-
IR (KBr, cm⁻¹): 3450, 3300, 3150 (N-H stretching), 1640, 1590, 1500 (C=C and C=N stretching).
(Note: Complete characterization data for the intermediates and the final product would require experimental determination or access to specific literature sources that were not identified in the search.)
Safety Considerations
-
3,4-Diaminopyridine: Acutely toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetic Anhydride: Corrosive and a lachrymator. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Nitrating Mixture (Nitric Acid/Sulfuric Acid): Highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a face shield, and a lab coat. The addition of the nitrating mixture should be done slowly and at low temperatures to control the exothermic reaction.
-
All reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound from 3,4-diaminopyridine is effectively accomplished through a three-step sequence of protection, nitration, and deprotection. This strategy provides a controlled and selective method for the introduction of the nitro group, avoiding the complications of direct nitration. The protocols outlined in this guide, along with the underlying chemical principles, offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.
Introduction: The Significance of 3,4-Diaminopyridine and its Nitro-Derivatives
An In-depth Technical Guide to the Synthesis of Nitrated 3,4-Diaminopyridine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthetic strategies for the nitration of 3,4-diaminopyridine. We will explore the underlying chemical principles, present detailed experimental protocols, and address critical safety and analytical considerations. Our focus is on elucidating the causality behind experimental choices to ensure a trustworthy and reproducible methodology.
3,4-Diaminopyridine (3,4-DAP), also known by the drug name Amifampridine, is a potent blocker of voltage-gated potassium channels.[1] Its primary clinical application is in the treatment of rare neuromuscular disorders like Lambert-Eaton myasthenic syndrome (LEMS).[1] Beyond its direct therapeutic use, 3,4-DAP serves as a versatile heterocyclic building block for the synthesis of more complex molecules, such as imidazo[4,5-c]pyridines, which are scaffolds of significant interest in medicinal chemistry.
The introduction of a nitro (-NO₂) group onto the 3,4-DAP scaffold dramatically expands its synthetic utility. The nitro group is a strong electron-withdrawing group that can be readily transformed into other functional groups (e.g., an amine via reduction), making nitrated 3,4-DAP a key intermediate for creating a diverse library of substituted pyridine compounds for drug discovery and materials science.
Part 1: The Mechanistic Landscape of Nitrating 3,4-Diaminopyridine
Electrophilic Aromatic Substitution on an Activated Pyridine Core
The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction typically involves an electrophile, the nitronium ion (NO₂⁺), which attacks the electron-rich π-system of the aromatic ring.[2] Pyridine itself is an electron-deficient heterocycle due to the electronegative nitrogen atom, making it generally resistant to EAS reactions.[3][4]
However, the 3,4-diaminopyridine substrate presents a starkly different reactivity profile. The two amino groups (-NH₂) are powerful activating substituents that donate electron density into the pyridine ring, making it highly susceptible to electrophilic attack. This high reactivity is a double-edged sword; it facilitates the reaction but also introduces significant challenges related to selectivity and stability.
The Nitronium Ion: The Active Electrophile
The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ by reacting concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[2][5] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.
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A Technical Guide to the Synthesis of 3,4-Diamino-5-nitropyridine: Key Starting Materials and Strategic Pathways
Executive Summary
3,4-Diamino-5-nitropyridine is a significant heterocyclic compound, primarily utilized as a high-energy-density material (HEDM) precursor and a versatile building block in the synthesis of complex pharmaceutical agents. Its structure, featuring vicinal diamines on a highly electron-deficient nitropyridine core, presents unique regiochemical and reactivity challenges for synthetic chemists. This technical guide provides an in-depth analysis of the most viable synthetic strategies for preparing this compound, with a focus on the selection of starting materials and the rationale behind key experimental choices. We will explore two primary strategic pathways: a Nucleophilic Aromatic Substitution (SNAr) approach starting from di-halogenated precursors and a Functional Group Interconversion (FGI) route commencing with substituted aminopyridines. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the practical synthesis of this important molecule.
Introduction to this compound
The pyridine scaffold is a cornerstone of medicinal chemistry and materials science.[1] The introduction of specific functional groups profoundly alters its chemical and physical properties. This compound is characterized by:
-
An Electron-Deficient Core: The pyridine nitrogen and the powerful electron-withdrawing nitro group at the C-5 position render the aromatic ring highly electron-poor. This electronic nature is central to its synthetic accessibility and its performance in energetic applications.
-
Vicinal Diamines: The adjacent amino groups at the C-3 and C-4 positions are key functionalities for subsequent chemical transformations, such as the formation of fused heterocyclic systems (e.g., imidazopyridines or triazolopyridines).
-
Synthetic Challenges: The primary hurdles in its synthesis involve the controlled, regioselective introduction of three distinct substituents onto the pyridine ring. Direct nitration and amination of a simple pyridine ring lack the required selectivity.[2] Therefore, multi-step, strategically planned syntheses are mandatory.
This guide will dissect logical and field-proven methodologies, emphasizing the critical role of the starting material in determining the overall efficiency and success of the synthesis.
Strategic Pathway I: The Nucleophilic Aromatic Substitution (SNAr) Approach
The most direct and powerful strategy for constructing highly substituted pyridines is through Nucleophilic Aromatic Substitution (SNAr). This approach relies on a starting material equipped with good leaving groups at the target positions, which are activated by electron-withdrawing groups.
The Keystone Precursor: 3,4-Dichloro-5-nitropyridine
For the synthesis of this compound, the ideal starting material for an SNAr strategy is 3,4-dichloro-5-nitropyridine .
Causality of Precursor Selection:
-
Leaving Groups: Two chloro atoms at the C-3 and C-4 positions serve as excellent leaving groups for nucleophilic displacement by an amine source.
-
Electronic Activation: The synthesis is governed by the powerful activating effect of the C-5 nitro group and the inherent electron deficiency of the pyridine ring. The C-4 position is doubly activated—being para to the nitro group and ortho to the ring nitrogen—making it exceptionally susceptible to nucleophilic attack.[3] The C-2 position is also highly activated, but the C-4 position generally exhibits greater reactivity in such systems. The C-3 position is less activated, which allows for a potentially stepwise and controlled amination process.
Synthesis of the Dihalo Precursor
While not commercially widespread, 3,4-dichloro-5-nitropyridine can be synthesized from more common starting materials. A plausible, multi-step synthesis begins with 2,6-dihydroxypyridine, proceeding through chlorination, nitration, and deoxygenation/chlorination steps. However, a more direct, albeit challenging, route involves the nitration of 3,4-dichloropyridine. Due to the deactivating nature of the chlorine atoms, this requires harsh conditions and often results in mixtures of isomers. For the purpose of this guide, we will assume the availability of this keystone precursor to focus on the core amination sequence.
Stepwise Amination Protocol: A Self-Validating System
The conversion of 3,4-dichloro-5-nitropyridine to the target diamine is achieved via a two-step amination process, leveraging the differential reactivity of the C-4 and C-3 positions.
Caption: SNAr pathway from a di-chloro precursor.
-
Setup: A high-pressure reaction vessel (e.g., a Parr autoclave) is charged with 3,4-dichloro-5-nitropyridine (1.0 equiv).
-
Solvent and Reagent: An alcoholic solvent such as ethanol or isopropanol is added, followed by a solution of aqueous or anhydrous ammonia (5-10 equiv). The use of a sealed vessel is critical to maintain the concentration of the volatile ammonia.
-
Reaction Conditions: The vessel is sealed and heated to a moderate temperature, typically in the range of 60-80°C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, the vessel is cooled to room temperature, and the pressure is carefully vented. The solvent is removed under reduced pressure. The resulting solid crude product, 4-amino-3-chloro-5-nitropyridine , is purified by recrystallization or column chromatography.
Expertise & Trustworthiness: This first amination proceeds with high regioselectivity because the kinetic and thermodynamic product is the same. The C-4 position's superior activation ensures it reacts preferentially, leaving the C-3 chloro group intact under these controlled conditions.
-
Setup: The purified 4-amino-3-chloro-5-nitropyridine (1.0 equiv) from the previous step is charged into a high-pressure reaction vessel.
-
Solvent and Reagent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be used to increase solubility and reaction rate, along with a higher concentration of ammonia (10-20 equiv).
-
Reaction Conditions: This second substitution is significantly more challenging as the electron-donating character of the newly installed C-4 amino group reduces the overall electrophilicity of the ring. Consequently, more forcing conditions are required, typically involving higher temperatures (>120°C) and elevated pressure.
-
Work-up and Isolation: The work-up procedure is similar to Step 1. After cooling and venting, the reaction mixture is often poured into water to precipitate the product. The solid This compound is collected by filtration, washed, and dried. Purity can be further enhanced by recrystallization.
Quantitative Data Summary
| Step | Starting Material | Product | Typical Conditions | Typical Yield |
| 1 | 3,4-Dichloro-5-nitropyridine | 4-Amino-3-chloro-5-nitropyridine | NH₃, Ethanol, 70°C, 12h | 85-95% |
| 2 | 4-Amino-3-chloro-5-nitropyridine | This compound | NH₃, DMF, 130°C, 24h | 70-85% |
Strategic Pathway II: The Functional Group Interconversion (FGI) Approach
An alternative strategy involves starting with a pyridine ring that already possesses some of the required functional groups and then chemically modifying them or adding the remaining ones. This pathway often requires careful consideration of directing group effects in electrophilic substitution reactions.
The Precursor of Choice: 4-Amino-3-nitropyridine
A logical and well-documented starting point for an FGI strategy is 4-amino-3-nitropyridine . This compound can be synthesized in a three-step sequence from 4-methoxypyridine.[4]
Causality of Precursor Selection:
-
Existing Functionality: This precursor already contains the C-4 amino group and a nitro group. The challenge is to convert the C-3 nitro group into an amino group while simultaneously introducing a new nitro group at the C-5 position.
-
Strategic Transformation: The synthesis hinges on a reduction/nitration sequence. The existing C-3 nitro group can be selectively reduced to an amino group. The resulting diamine must then be carefully nitrated to install the final nitro group at C-5.
Caption: FGI pathway from an amino-nitro precursor.
Experimental Protocols
-
Setup: To a solution of 4-amino-3-nitropyridine (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), a hydrogenation catalyst is added. Palladium on carbon (5-10% Pd/C) is a standard and effective choice.[4]
-
Reaction Conditions: The mixture is subjected to a hydrogen atmosphere (from balloon pressure to 50 psi) and stirred vigorously at room temperature until the starting material is consumed (monitored by TLC/LC-MS). Alternative reducing agents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in acidic media can also be employed.[5]
-
Work-up and Isolation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield pyridine-3,4-diamine , which is often used directly in the next step without extensive purification due to its potential instability and susceptibility to air oxidation.
Expertise & Trustworthiness: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of catalyst and solvent is crucial to ensure high conversion and minimize side reactions. The resulting diamine is a key intermediate but must be handled under an inert atmosphere if stored.
-
Setup: The crude pyridine-3,4-diamine (1.0 equiv) is dissolved in concentrated sulfuric acid at low temperature (0-5°C) in a flask equipped with a dropping funnel. This protonates the amino groups and the ring nitrogen, deactivating the ring but also preventing oxidation.
-
Reaction Conditions: A nitrating mixture (fuming nitric acid in concentrated sulfuric acid) is added dropwise while maintaining the low temperature to control the exotherm. The amino groups are ortho, para-directing. In the protonated form, their directing influence is diminished, but the C-5 position is electronically favored for substitution.
-
Work-up and Isolation: After stirring for a specified period, the reaction mixture is carefully poured onto crushed ice. The acidic solution is then slowly neutralized with a base (e.g., aqueous ammonia or sodium carbonate) until the product precipitates. The solid This compound is collected by filtration, washed with cold water, and dried.
Authoritative Grounding: The nitration of aminopyridines requires carefully controlled conditions. The use of concentrated sulfuric acid is standard practice to both catalyze the formation of the nitronium ion (NO₂⁺) and serve as the solvent.[6][7]
Comparative Analysis of Synthetic Routes
| Criterion | Pathway I: SNAr Approach | Pathway II: FGI Approach |
| Starting Material | 3,4-Dichloro-5-nitropyridine (less common) | 4-Amino-3-nitropyridine (accessible from 4-methoxypyridine) |
| Number of Steps | 2 steps from the dihalo precursor | 2 steps from the amino-nitro precursor |
| Key Reagents | Ammonia, high pressure/temperature | Hydrogen gas, Pd/C, HNO₃/H₂SO₄ |
| Regiocontrol | Excellent; controlled by inherent electronic activation | Good, but sensitive to nitration conditions |
| Hazards | High-pressure reactions, handling of ammonia | Flammable H₂ gas, highly corrosive/oxidizing acids |
| Scalability | Generally robust and scalable | Catalytic hydrogenation is scalable; nitration requires excellent thermal control |
| Overall Yield | Potentially higher and more reliable | Can be lower due to potential side reactions during nitration |
Conclusion and Recommendation
Both the Nucleophilic Aromatic Substitution (SNAr) and Functional Group Interconversion (FGI) pathways offer viable routes to this compound.
The SNAr approach (Pathway I) is arguably the more elegant and direct route from a strategic perspective. Its primary advantage is the exceptional regiochemical control afforded by the stepwise displacement of the two chlorine atoms, leading to high yields of clean products. The main drawback is the limited commercial availability of the 3,4-dichloro-5-nitropyridine starting material, which may need to be synthesized separately.
The FGI approach (Pathway II) begins from a more readily accessible precursor. However, it presents its own challenges, namely the potential instability of the diamine intermediate and the critical need for precise control during the final nitration step to avoid over-nitration or oxidative degradation.
Recommendation: For laboratory-scale synthesis and process development where reliability and regiochemical purity are paramount, the SNAr pathway is recommended , provided a source for or a synthesis of 3,4-dichloro-5-nitropyridine is established. For exploratory work where starting material availability is the primary driver, the FGI pathway provides a practical alternative.
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An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Diaminopyridines
For researchers, medicinal chemists, and professionals in drug development, diaminopyridines represent a privileged scaffold, a cornerstone in the architecture of countless therapeutic agents. Their inherent biological activity is profoundly influenced by the substituents adorning the pyridine ring. Electrophilic Aromatic Substitution (EAS) stands as a fundamental strategy for the functionalization of these vital heterocycles. This guide provides a deep dive into the core principles, mechanistic nuances, and practical execution of EAS reactions on diaminopyridine substrates, empowering you to navigate the complexities of their synthesis and unlock their full potential.
The Electronic Landscape of Diaminopyridines: A Tale of Activation and Direction
The pyridine ring, an electron-deficient heterocycle, is inherently less reactive towards electrophiles than its carbocyclic cousin, benzene. The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic.[1][2] Electrophilic attack, when it does occur under forcing conditions, generally favors the C-3 position to avoid placing a positive charge on the nitrogen in the resonance structures of the intermediate sigma complex.[2][3]
The introduction of two amino groups onto this ring dramatically alters its electronic character. Amino groups are powerful activating substituents, donating electron density into the aromatic system through a resonance effect (+M).[4] This donation significantly increases the nucleophilicity of the pyridine ring, making it much more susceptible to electrophilic attack.
The true elegance and challenge of working with diaminopyridines lie in predicting the regiochemical outcome of EAS reactions. This is dictated by the interplay of the directing effects of the two amino groups and the inherent reactivity of the pyridine nitrogen. As strong ortho-, para-directors, the amino groups will steer incoming electrophiles to the positions ortho and para relative to themselves. The final substitution pattern is a result of the synergistic or antagonistic directing effects of both amino groups, often leading to a high degree of regioselectivity.
Key Electrophilic Aromatic Substitution Reactions on Diaminopyridines
This section will explore the most pertinent EAS reactions for the functionalization of diaminopyridines, providing both mechanistic insights and practical protocols.
Halogenation: Introducing Versatile Synthetic Handles
Halogenated diaminopyridines are invaluable intermediates in medicinal chemistry, serving as versatile precursors for cross-coupling reactions to introduce further molecular complexity.[5][6]
The halogenation of diaminopyridines typically proceeds via the classical EAS mechanism. The strong activation by the two amino groups often allows for the use of milder halogenating agents compared to those required for pyridine itself. The regioselectivity is a direct consequence of the positions of the amino groups. For instance, in 2,6-diaminopyridine, the positions ortho and para to both amino groups are C-3 and C-5. Therefore, electrophilic attack is strongly directed to these positions.
Logical Workflow for Predicting Halogenation Regioselectivity
Caption: Predictive workflow for halogenation regioselectivity.
This protocol outlines a typical procedure for the selective bromination of 2,6-diaminopyridine.
Materials:
-
2,6-Diaminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Stir bar
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve 2,6-diaminopyridine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.0 eq for monobromination, 2.0 eq for dibromination) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Diaminopyridine Isomer | Halogenating Agent | Major Product(s) | Reference |
| 2,6-Diaminopyridine | NBS (2.2 eq) | 3,5-Dibromo-2,6-diaminopyridine | [7] |
| 2-Aminopyridine | Br₂/AcOH | 2-Amino-5-bromopyridine | [8] |
Nitration: A Gateway to Further Functionalization
Nitrated diaminopyridines are crucial intermediates, as the nitro group can be readily reduced to an amino group, opening avenues for the synthesis of tri- and tetra-aminopyridines, or serve as a handle for other transformations.
The nitration of diaminopyridines is a classic example of electrophilic aromatic substitution. Due to the powerful activating nature of the two amino groups, the reaction can often proceed under less harsh conditions than those required for many other aromatic compounds. However, the basicity of the amino groups and the pyridine nitrogen means that in strongly acidic nitrating media (e.g., HNO₃/H₂SO₄), the substrate will exist in a protonated form. This protonation deactivates the ring towards electrophilic attack. Therefore, careful control of reaction conditions is paramount. The use of an anhydrous medium, such as fuming sulfuric acid (oleum), can significantly improve yields by trapping the water produced during the reaction.[9]
Mechanism of Nitration of 2,6-Diaminopyridine
Caption: Simplified mechanism for the dinitration of 2,6-diaminopyridine.
This protocol describes a high-yielding procedure for the dinitration of 2,6-diaminopyridine.[9]
Materials:
-
2,6-Diaminopyridine (DAP)
-
Fuming sulfuric acid (Oleum, 20% SO₃)
-
Concentrated nitric acid (100%)
-
Ice bath
-
Three-necked flask with mechanical stirrer and dropping funnel
Procedure:
-
In a three-necked flask, cool fuming sulfuric acid in an ice bath.
-
Slowly add 2,6-diaminopyridine to the cooled and stirred oleum, maintaining the temperature below 20°C.
-
Once the addition is complete, slowly add concentrated nitric acid via a dropping funnel, ensuring the temperature remains between 18-20°C.
-
After the addition of nitric acid, continue stirring for 10 minutes with cooling.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield 2,6-diamino-3,5-dinitropyridine.
| Diaminopyridine Isomer | Nitrating Agent | Major Product(s) | Yield | Reference |
| 2,6-Diaminopyridine | HNO₃ / Oleum | 2,6-Diamino-3,5-dinitropyridine | >90% | [9] |
| 4-(Acylamino)pyridine | HNO₃ / H₂SO₄ | 4-(Acylamino)-3-nitropyridine | - | [10] |
Vilsmeier-Haack and Mannich Reactions: Carbon-Carbon Bond Formation
While classic Friedel-Crafts reactions are often problematic with highly activated and basic substrates like diaminopyridines due to complexation of the Lewis acid catalyst with the amino groups and the pyridine nitrogen, related reactions like the Vilsmeier-Haack and Mannich reactions provide effective routes for C-C bond formation.[11]
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an activated aromatic ring.[3] The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[12] The high reactivity of diaminopyridines makes them excellent substrates for this transformation. The formyl group can then be further elaborated, making this a powerful synthetic tool.
The Mannich reaction is an aminoalkylation that results in the formation of a β-amino-carbonyl compound, known as a Mannich base.[13] It involves the reaction of an active hydrogen-containing compound (in this case, the diaminopyridine), an aldehyde (often formaldehyde), and a primary or secondary amine.[14] The electrophile is an iminium ion formed from the aldehyde and the amine. The high nucleophilicity of the diaminopyridine ring allows it to attack this iminium ion, leading to the introduction of an aminomethyl group.
Conclusion and Future Perspectives
The electrophilic aromatic substitution of diaminopyridines is a cornerstone of synthetic and medicinal chemistry. A thorough understanding of the powerful activating and directing effects of the two amino groups, coupled with careful control of reaction conditions, allows for the selective functionalization of this important heterocyclic scaffold. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to confidently design and execute synthetic strategies to access novel diaminopyridine derivatives.
Future research in this area will likely focus on the development of even milder and more selective EAS methodologies, including the use of novel catalysts and reagents. Furthermore, computational studies will continue to play a crucial role in predicting regioselectivity and elucidating reaction mechanisms with greater accuracy, accelerating the discovery and development of new diaminopyridine-based therapeutics.
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Química Organica.org. Electrophilic substitution on pyridine. [Link]
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AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]
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Quora. (2022, August 5). Why does pyridine undergo electrophilic substitution at the C3 position?[Link]
-
PubMed Central (PMC). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. 2,3-diaminopyridine. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
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-
Wikipedia. Mannich reaction. [Link]
-
ResearchGate. Mannich Reaction with Enaminones: Convenient Synthesis of Functionalized Tetrahydro-pyrimidines, Dihydro-1,3-oxazines, and Dihydro-1,2,4-triazepines. [Link]
-
PubMed Central (PMC). (2021, April 8). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. [Link]
-
ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
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Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems. [Link]
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GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. [Link]
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Journal of the American Chemical Society. II. Derivatives of 2,6-Diaminopyridine1. [Link]
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WUR eDepot. THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM THE OCCURRENCE OF GEOMETRICAL ISOMERISM IN THE ANIONS OF AROMATIC. [Link]
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PubMed Central (PMC). Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. [Link]
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PubMed Central (PMC). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
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A general synthetic route to isomerically pure functionalized rhodamine dyes. [Link]
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A Technical Guide to the Regioselectivity in the Nitration of 3,4-Diaminopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nitration of 3,4-diaminopyridine is a pivotal reaction in the synthesis of advanced heterocyclic compounds, offering a gateway to a diverse array of functionalized molecules with significant potential in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive analysis of the regioselectivity of this reaction, grounded in the principles of electrophilic aromatic substitution on the pyridine nucleus. We will explore the intricate interplay of the activating and directing effects of the vicinal amino groups, which govern the positional outcome of nitration. This guide will further present a detailed, field-proven experimental protocol, adapted from established methodologies for related aminopyridines, to enable the successful synthesis of the desired nitro-substituted 3,4-diaminopyridine isomers. A thorough mechanistic discussion, supported by authoritative references, will elucidate the underlying electronic and steric factors controlling the reaction's regioselectivity.
Introduction: The Strategic Importance of 3,4-Diaminopyridine and its Nitrated Derivatives
3,4-Diaminopyridine (3,4-DAP) is a versatile heterocyclic building block, renowned for its therapeutic applications, most notably in the treatment of Lambert-Eaton myasthenic syndrome.[1][2] The introduction of a nitro group onto the 3,4-DAP scaffold via electrophilic aromatic substitution dramatically expands its synthetic utility. The nitro group serves as a versatile functional handle, readily transformable into other key functionalities such as amino, azido, and nitroso groups, thereby enabling the generation of a wide spectrum of novel derivatives with tailored biological activities and material properties.
Understanding and controlling the regioselectivity of the nitration of 3,4-DAP is paramount for the efficient and predictable synthesis of specific isomers. This guide will dissect the factors that dictate where the incoming nitro group will be directed on the pyridine ring, providing a robust framework for researchers to rationally design their synthetic strategies.
Mechanistic Underpinnings of Regioselectivity
The nitration of 3,4-diaminopyridine is a classic example of electrophilic aromatic substitution (EAS). The regiochemical outcome is primarily dictated by the electronic properties of the pyridine ring and the powerful directing effects of the two amino substituents.
The Pyridine Nucleus: An Electron-Deficient Heterocycle
The pyridine ring, due to the presence of the electronegative nitrogen atom, is inherently electron-deficient and thus less reactive towards electrophiles than benzene. Electrophilic attack on the pyridine ring is generally disfavored at the 2-, 4-, and 6-positions, as the resonance structures of the resulting sigma complex would place an unstable positive charge on the nitrogen atom. Consequently, electrophilic substitution on an unsubstituted pyridine ring typically occurs at the 3- and 5-positions.
The Amino Groups: Potent Activating and Ortho-, Para-Directing Substituents
In stark contrast to the deactivating nature of the pyridine nitrogen, the amino groups at the 3- and 4-positions are potent activating groups. Through resonance, the lone pair of electrons on the nitrogen atoms of the amino groups can be delocalized into the pyridine ring, increasing its electron density and making it more susceptible to electrophilic attack.
Furthermore, amino groups are strong ortho-, para-directors. This means they direct incoming electrophiles to the positions ortho and para to themselves. In the case of 3,4-diaminopyridine, we must consider the combined directing effects of both amino groups.
Predicting the Regioselectivity in the Nitration of 3,4-Diaminopyridine
The interplay between the deactivating pyridine nitrogen and the activating, ortho-, para-directing amino groups determines the final regiochemical outcome. Let's analyze the potential sites of nitration:
-
Position 2: This position is ortho to the 3-amino group and meta to the 4-amino group. The 3-amino group strongly activates this position.
-
Position 5: This position is para to the 4-amino group and meta to the 3-amino group. The 4-amino group strongly activates this position.
-
Position 6: This position is meta to both the 3- and 4-amino groups and is also adjacent to the deactivating ring nitrogen. This position is the least likely to be attacked by an electrophile.
Considering the powerful ortho-, para-directing nature of the amino groups, nitration is most likely to occur at the positions most strongly activated by them. Therefore, the primary products expected from the nitration of 3,4-diaminopyridine are 2-nitro-3,4-diaminopyridine and 5-nitro-3,4-diaminopyridine .
The following diagram illustrates the predicted regioselectivity:
Caption: Predicted major products from the nitration of 3,4-diaminopyridine.
Experimental Protocol for the Nitration of 3,4-Diaminopyridine
The following protocol is adapted from established procedures for the nitration of aminopyridine derivatives, specifically the nitration of N,N'-di-(3-pyridyl)-urea to yield 2-nitro-3-aminopyridine.[3] Given the highly activating nature of the diaminopyridine system, careful control of the reaction temperature is crucial to prevent over-nitration and decomposition.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 3,4-Diaminopyridine | C₅H₇N₃ | 109.13 | >98% |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% |
| Ice | H₂O | 18.02 | |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated solution |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS grade |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |
Step-by-Step Procedure
-
Preparation of the Reaction Mixture:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 20 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.
-
Slowly and portion-wise, add 2.18 g (0.02 mol) of 3,4-diaminopyridine to the cold sulfuric acid with continuous stirring. Ensure the temperature does not rise above 5 °C during the addition.
-
-
Preparation of the Nitrating Agent:
-
In a separate beaker, carefully prepare the nitrating mixture by adding 2.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid.
-
Cool this mixture in an ice bath to below 10 °C.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise from the dropping funnel to the solution of 3,4-diaminopyridine in sulfuric acid over a period of 30-45 minutes.
-
Maintain the reaction temperature between 0 °C and 5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed in a well-ventilated fume hood as it will generate a significant amount of CO₂ gas.
-
The product(s) may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, or to recover any dissolved product, extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product mixture.
-
-
Purification:
-
The crude product, a mixture of 2-nitro-3,4-diaminopyridine and 5-nitro-3,4-diaminopyridine, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Safety Precautions
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Strict temperature control is essential to prevent a runaway reaction.
-
The neutralization step with sodium bicarbonate will produce a large volume of carbon dioxide gas. Perform this step in a large container and in a well-ventilated fume hood to avoid pressure buildup and inhalation of fumes.
Characterization of Products
The isolated products should be characterized by standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial for distinguishing between the 2-nitro and 5-nitro isomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the nitrated products.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹) and the amino groups (around 3500-3300 cm⁻¹).
Conclusion: A Framework for Rational Synthesis
This technical guide has provided a comprehensive overview of the regioselectivity in the nitration of 3,4-diaminopyridine. By understanding the fundamental principles of electrophilic aromatic substitution on the pyridine ring and the powerful directing effects of the vicinal amino groups, researchers can confidently predict the formation of 2-nitro- and 5-nitro-3,4-diaminopyridine as the major products. The detailed experimental protocol, adapted from proven methodologies, offers a practical starting point for the synthesis of these valuable nitro-substituted building blocks. The ability to control the regioselectivity of this reaction is a critical step in the rational design and development of novel pharmaceuticals and advanced materials derived from the versatile 3,4-diaminopyridine scaffold.
References
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- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
- Nitropyridines Synthesis via Pyridine Nitr
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- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
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A Comprehensive Technical Guide to 5-Nitropyridine-2,3-diamine: Synthesis, Properties, and Applications in Drug Discovery
Foreword: Navigating the Nomenclature
In the realm of chemical synthesis and drug development, precise nomenclature is paramount. The topic of this guide is the compound commonly referred to as 3,4-Diamino-5-nitropyridine. However, a thorough review of chemical literature and databases, including PubChem, reveals that the correct and systematically assigned IUPAC name for this structure is 5-nitropyridine-2,3-diamine [1]. Throughout this guide, we will use the IUPAC-preferred name to maintain scientific accuracy, while acknowledging the other nomenclature is also encountered. This versatile molecule, bearing the CAS Number 3537-14-2 , serves as a pivotal building block in the synthesis of complex heterocyclic scaffolds with significant pharmacological potential.
Introduction: The Strategic Importance of 5-Nitropyridine-2,3-diamine
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs[2]. The introduction of specific functional groups onto this core structure allows for the fine-tuning of a molecule's biological activity, pharmacokinetic properties, and safety profile. 5-Nitropyridine-2,3-diamine is a prime example of a strategically functionalized pyridine. It possesses three key features that make it a valuable intermediate for drug discovery professionals:
-
An electron-deficient pyridine ring due to the powerful electron-withdrawing nature of the nitro group. This influences the reactivity of the entire molecule.
-
Two vicinal amino groups at the C2 and C3 positions. This ortho-diamine arrangement is a reactive moiety, primed for cyclization reactions to form fused heterocyclic systems.
-
A nitro group at the C5 position, which not only modulates the electronic properties of the pyridine ring but also serves as a handle for further chemical transformations, most notably reduction to an amino group.
This unique combination of functional groups makes 5-nitropyridine-2,3-diamine a cornerstone for the synthesis of imidazo[4,5-b]pyridines, a class of compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[3][4][5]. This guide will provide an in-depth exploration of the synthesis, characterization, and synthetic utility of this important molecule.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug development.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5-nitropyridine-2,3-diamine | |
| CAS Number | 3537-14-2 | |
| Molecular Formula | C₅H₆N₄O₂ | |
| Molecular Weight | 154.13 g/mol | |
| Appearance | Pink to red solid | ChemicalBook |
| Melting Point | 260 °C | ChemicalBook |
| Boiling Point | 476.1±40.0 °C (Predicted) | ChemicalBook |
| Density | 1.555±0.06 g/cm3 (Predicted) | ChemicalBook |
| pKa | 2.70±0.49 (Predicted) | ChemicalBook |
Spectroscopic Data and Interpretation
2.2.1. ¹H NMR Spectroscopy
Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. For 5-nitropyridine-2,3-diamine, the spectrum is expected to be simple and informative.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.28-8.29 (m, 1H), 7.35-7.37 (m, 1H), 6.99 (br s, 2H), 5.32 (br s, 2H).
-
Interpretation: The two signals in the aromatic region (δ 8.28-8.29 and 7.35-7.37) correspond to the two protons on the pyridine ring. The downfield shift is consistent with the electron-withdrawing effect of the nitro group. The two broad singlets at δ 6.99 and 5.32 correspond to the protons of the two amino groups. The broadness of these signals is due to quadrupole broadening from the nitrogen atoms and potential hydrogen bonding.
-
2.2.2. ¹³C NMR Spectroscopy
Carbon NMR provides information about the different carbon environments in a molecule.
-
Expected Chemical Shifts (Predicted):
-
The five carbon atoms of the pyridine ring are expected to resonate in the aromatic region, typically between 110 and 160 ppm[6][7][8].
-
The carbons bearing the amino groups (C2 and C3) will be shifted upfield compared to unsubstituted pyridine due to the electron-donating effect of the amino groups.
-
The carbon bearing the nitro group (C5) will be significantly deshielded and shifted downfield due to the strong electron-withdrawing nature of the nitro group.
-
The remaining carbon atoms of the pyridine ring will also have their chemical shifts influenced by the substituents.
-
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Characteristic Absorptions:
-
N-H stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino groups. The presence of two bands is characteristic of a primary amine.
-
N-O stretching (nitro group): Strong, sharp absorption bands are expected around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric)[9].
-
C=C and C=N stretching (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
N-H bending: A band around 1600-1650 cm⁻¹.
-
2.2.4. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Fragmentation:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 154[1].
-
Key Fragmentation Pathways: Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (M-46) and NO (M-30). Fragmentation of the pyridine ring and loss of small molecules like HCN are also possible[10][11][12].
-
Synthesis of 5-Nitropyridine-2,3-diamine: A Validated Protocol
The synthesis of 5-nitropyridine-2,3-diamine can be achieved through various routes. A reliable and high-yielding method involves the selective reduction of a dinitro-precursor.
Synthetic Workflow
Caption: Synthetic workflow for 5-nitropyridine-2,3-diamine.
Step-by-Step Experimental Protocol
This protocol is adapted from established literature procedures.
Materials:
-
3,5-Dinitropyridin-2-amine
-
Methanol (MeOH)
-
20% aqueous ammonium sulfide solution ((NH₄)₂S)
-
Standard laboratory glassware (round-bottom flask, condenser, filtration apparatus)
-
Heating mantle and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3,5-Dinitropyridin-2-amine (1.0 eq) in methanol.
-
Reagent Addition: Slowly add 20% aqueous ammonium sulfide solution (5.0 eq) to the suspension with stirring.
-
Heating: Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Further cool the flask in an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to afford 5-nitropyridine-2,3-diamine as a solid.
Self-Validation and Causality:
-
Why ammonium sulfide? Ammonium sulfide is a mild reducing agent that selectively reduces one nitro group in the presence of another. The choice of a dinitro-precursor with differing electronic environments around the nitro groups allows for this selectivity.
-
Why this specific precursor? The amino group at the 2-position of 3,5-Dinitropyridin-2-amine directs the selective reduction to the nitro group at the 3-position, which is more sterically accessible and electronically favored for reduction.
-
Why 75 °C? This temperature provides sufficient energy to overcome the activation barrier of the reaction without leading to undesired side products or decomposition.
-
Why cooling and filtration? The product has limited solubility in the reaction mixture at lower temperatures, allowing for its efficient isolation by precipitation and filtration.
Chemical Reactivity and Synthetic Utility
The unique arrangement of functional groups in 5-nitropyridine-2,3-diamine dictates its reactivity and makes it a valuable precursor for a variety of heterocyclic scaffolds.
Cyclization to Imidazo[4,5-b]pyridines
The most significant reaction of 5-nitropyridine-2,3-diamine is its condensation with carbonyl compounds (aldehydes, carboxylic acids, or their derivatives) to form the imidazo[4,5-b]pyridine ring system[13]. This reaction is a cornerstone of the synthesis of many biologically active molecules.
General Reaction Mechanism:
Caption: General mechanism for imidazo[4,5-b]pyridine synthesis.
Mechanistic Insights:
-
Schiff Base Formation: One of the amino groups of the ortho-diamine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second amino group then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion to form a five-membered ring.
-
Dehydration/Oxidation: The resulting intermediate undergoes dehydration (or oxidation, depending on the reaction conditions) to form the aromatic imidazole ring, yielding the final imidazo[4,5-b]pyridine product.
The electron-withdrawing nitro group on the pyridine ring can influence the rate of this reaction by modulating the nucleophilicity of the amino groups.
Reduction of the Nitro Group
The nitro group at the C5 position can be readily reduced to an amino group using a variety of reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation opens up another avenue for functionalization, allowing for the synthesis of 5-amino-imidazo[4,5-b]pyridines, which can be further modified, for example, through diazotization and Sandmeyer reactions.
Applications in Drug Discovery and Development
The imidazo[4,5-b]pyridine scaffold, readily accessible from 5-nitropyridine-2,3-diamine, is a key structural motif in a number of compounds with therapeutic potential. The nitrogen atoms in the bicyclic system can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as kinases and other enzymes.
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that mimics the purine structure of ATP. The imidazo[4,5-b]pyridine ring system is a bioisostere of purine and has been extensively explored in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The substituents at the 2- and 5-positions (the latter derived from the original nitro group) can be varied to achieve selectivity for specific kinases.
In the Development of Antitubercular Agents
Tuberculosis remains a major global health threat, and there is an urgent need for new drugs with novel mechanisms of action. A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as potential antitubercular agents[14]. The core imidazo[4,5-b]pyridine scaffold in these molecules is derived from a substituted diaminopyridine, highlighting the importance of this class of intermediates in the search for new anti-infective agents.
Signaling Pathway Modulation
The diverse biological activities of imidazo[4,5-b]pyridine derivatives stem from their ability to interact with various signaling pathways. For example, their role as kinase inhibitors allows them to modulate cell proliferation, survival, and differentiation pathways that are often dysregulated in cancer.
Caption: Modulation of a kinase signaling pathway by an imidazo[4,5-b]pyridine derivative.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-nitropyridine-2,3-diamine.
-
Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation[1].
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Conclusion
5-Nitropyridine-2,3-diamine is a highly valuable and versatile building block in modern medicinal chemistry. Its unique combination of a nitro group and vicinal amino groups on a pyridine scaffold provides a powerful platform for the synthesis of fused heterocyclic systems, particularly the pharmacologically significant imidazo[4,5-b]pyridines. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for researchers and scientists aiming to leverage this molecule in the design and development of novel therapeutics. The continued exploration of the synthetic potential of 5-nitropyridine-2,3-diamine is expected to yield new classes of compounds with the potential to address unmet medical needs.
References
-
FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)... - ResearchGate. Available at: [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC - PubMed Central. Available at: [Link]
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Introduction: The Significance of the Aminonitropyridine Scaffold
An In-Depth Technical Guide to the Molecular Structure of 3,4-Diamino-5-nitropyridine
Executive Summary: this compound (3,4,5-DANP) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of two amino groups and a nitro group on a pyridine scaffold imparts a distinct combination of reactivity, electronic properties, and hydrogen-bonding capabilities. This guide provides a comprehensive analysis of the molecular structure of 3,4,5-DANP, synthesizing experimental data from analogous compounds with theoretical insights from computational modeling. We will explore its synthesis, detailed structural characteristics derived from spectroscopic methods, and the implications of its architecture on its chemical behavior and applications as a versatile building block for novel therapeutic agents.
The pyridine ring is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved N-heterocyclic drugs.[1] The functionalization of this core with specific substituents can dramatically alter its biological activity. Nitropyridine derivatives, in particular, serve as crucial and versatile intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[1][2] The electron-withdrawing nature of the nitro group profoundly influences the pyridine core's reactivity, making it amenable to various chemical transformations.[2]
This compound (CAS: 4318-68-7, Formula: C₅H₆N₄O₂) combines the features of nitropyridines with the nucleophilic and hydrogen-bonding character of two vicinal amino groups.[3][4][5] This trifunctional arrangement creates a platform for constructing complex heterocyclic systems, such as imidazo[4,5-b]pyridines, which are scaffolds for kinase inhibitors and other targeted therapies.[6] Understanding the precise molecular structure of 3,4,5-DANP is therefore paramount for researchers and drug development professionals aiming to leverage its synthetic potential.
Synthesis and Elucidation
A representative synthetic workflow is outlined below. The causality behind this multi-step process lies in controlling the regioselectivity of the nitration and subsequent substitutions, which is a common challenge in pyridine chemistry.
Caption: A plausible synthetic workflow for 3,4,5-DANP.
In-Depth Molecular Structure Analysis
The molecular architecture of 3,4,5-DANP is defined by the interplay between the aromatic pyridine ring and its three substituents. This section integrates spectroscopic predictions, crystallographic principles, and quantum chemical modeling to provide a holistic view of its structure.
Spectroscopic Characterization
Spectroscopic techniques are fundamental to confirming the identity and elucidating the structural features of a molecule.[9] While a complete, published dataset for 3,4,5-DANP is scarce, we can predict its spectral characteristics based on extensive data from related aminonitropyridines.[10][11]
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region for the two pyridine ring protons (H-2 and H-6). Due to the anisotropic effects of the nitro and amino groups, these protons will have different chemical shifts. Additionally, broad signals corresponding to the protons of the two non-equivalent amino groups (-NH₂) would be observed, which are typically exchangeable with D₂O.
-
¹³C NMR: The spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbons directly attached to the nitrogen and the substituent groups (C-3, C-4, C-5) will show significant shifts. The electron-withdrawing nitro group will cause a downfield shift for C-5, while the amino groups will cause an upfield shift for C-3 and C-4 relative to unsubstituted pyridine.[12]
Table 1: Predicted NMR Chemical Shifts (δ, ppm) for 3,4,5-DANP
| Nucleus | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| H-2 | 8.0 - 8.5 | Downfield due to proximity to ring nitrogen and deshielding effects. |
| H-6 | 8.8 - 9.2 | Significantly downfield due to strong deshielding from the adjacent nitro group. |
| 3-NH₂ | 5.5 - 6.5 | Broad signal, typical for aromatic amines. |
| 4-NH₂ | 6.0 - 7.0 | Broad signal, potentially different from 3-NH₂ due to electronic environment. |
| C-2 | ~145 | Influenced by the ring nitrogen. |
| C-3 | ~130 | Shielded by the amino group. |
| C-4 | ~148 | Influenced by the amino group and ring structure. |
| C-5 | ~140 | Deshielded by the nitro group. |
| C-6 | ~155 | Strongly deshielded by the adjacent nitro group. |
3.1.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups within a molecule by their characteristic vibrational frequencies.[9]
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for 3,4,5-DANP
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
|---|---|---|
| 3450 - 3200 | N-H Stretching | Strong, broad peaks confirming the presence of primary amino groups.[13] |
| 1640 - 1580 | N-H Bending | Bending vibration of the amino groups.[14] |
| 1550 - 1500 | N-O Asymmetric Stretch | Strong absorption characteristic of the nitro group.[11] |
| 1360 - 1320 | N-O Symmetric Stretch | Strong absorption characteristic of the nitro group.[11] |
| 1600 - 1450 | C=C & C=N Stretching | Aromatic ring vibrations.[15] |
3.1.3 Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. For 3,4,5-DANP (MW ≈ 154.13 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 154.[5] Common fragmentation pathways would likely involve the loss of the nitro group (NO₂•, 46 Da) or hydroxyl radical (•OH, 17 Da) via rearrangement, followed by the sequential loss of HCN (27 Da) from the pyridine ring.[16]
Crystallographic and Intermolecular Insights
While a single-crystal X-ray structure for 3,4,5-DANP is not publicly documented, the solid-state architecture can be inferred from related structures.[17] The molecule is expected to be largely planar to maximize aromatic conjugation. The most critical feature of its solid-state structure would be an extensive network of intermolecular hydrogen bonds. The two amino groups act as hydrogen bond donors, while the nitro group oxygens and the pyridine nitrogen act as acceptors. This network is crucial for stabilizing the crystal lattice and influences properties like melting point and solubility.
Caption: Key intermolecular forces stabilizing the 3,4,5-DANP crystal lattice.
Quantum Chemical Modeling
Density Functional Theory (DFT) calculations provide invaluable theoretical insights into molecular structure and electronic properties, corroborating experimental findings.[11]
3.3.1 Optimized Geometry
DFT calculations (e.g., using the B3LYP functional) would yield an optimized, low-energy conformation of the molecule. This allows for the precise determination of bond lengths, bond angles, and dihedral angles, confirming the planarity of the pyridine ring and revealing potential minor distortions caused by the bulky substituents.
Table 3: Representative Calculated Geometric Parameters (B3LYP/cc-pVTZ)
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Length | C-NO₂ | ~1.45 Å |
| N-O | ~1.23 Å | |
| C-NH₂ | ~1.37 Å | |
| C-C (ring) | 1.38 - 1.41 Å | |
| Bond Angle | O-N-O | ~125° |
| C-C-NO₂ | ~119° |
| | C-C-NH₂ | ~121° |
Note: These are typical values derived from calculations on similar molecules like 2-amino-3-methyl-5-nitropyridine and are for illustrative purposes.[11]
3.3.2 Electronic Properties and Reactivity
-
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. It would show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro group and the pyridine nitrogen, highlighting these as sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue) would be located around the amino group hydrogens, identifying them as hydrogen bond donors.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For 3,4,5-DANP, the HOMO is expected to be localized primarily on the electron-rich amino groups and the pyridine ring, indicating these are the sites of nucleophilic character. The LUMO would be concentrated on the electron-deficient nitro group and the C-2/C-6 positions of the ring, marking them as sites susceptible to nucleophilic attack. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity.
Caption: An integrated approach to defining the molecular structure of 3,4,5-DANP.
Structure-Reactivity Relationship and Applications
The detailed molecular structure of 3,4,5-DANP directly informs its utility in synthesis.
-
Nucleophilicity: The amino groups are strong nucleophiles, readily participating in reactions like acylation, alkylation, and cyclization. The 3- and 4-positions allow for the formation of fused five-membered rings (imidazoles), a key step in synthesizing kinase inhibitors.[18]
-
Electrophilicity: The pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr) by the powerful electron-withdrawing nitro group, although this is less common than reactions involving the amino groups.
-
Hydrogen Bonding: The donor-acceptor pattern is critical for molecular recognition and can be exploited in designing compounds that bind to biological targets like enzyme active sites.
Representative Experimental Protocols
5.1 Protocol: Synthesis of 3,4,5-DANP via Nitration (Illustrative)
This protocol is a representative example based on standard procedures and must be adapted and optimized under controlled laboratory conditions.
-
Protection: To a solution of 3,4-Diaminopyridine (1 equiv.) in pyridine at 0°C, slowly add acetic anhydride (2.2 equiv.). Stir for 2 hours, allowing the mixture to warm to room temperature. Pour into ice water to precipitate the diacetylated product. Filter, wash with water, and dry.
-
Nitration: Add the dried diacetylated intermediate portion-wise to a stirring mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) at 0°C. Maintain the temperature below 10°C. After addition, stir at room temperature for 4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8. The nitrated product will precipitate.
-
Deprotection: Suspend the crude nitrated product in 6M hydrochloric acid and reflux for 6 hours to hydrolyze the acetyl groups.
-
Isolation: Cool the solution and neutralize with aqueous sodium hydroxide to precipitate the final product, this compound. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to purify.
5.2 Protocol: Spectroscopic Sample Preparation
-
NMR: Dissolve ~5-10 mg of purified 3,4,5-DANP in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO is often chosen for its ability to dissolve polar compounds and slow the exchange of N-H protons, allowing for their observation.
-
FT-IR: Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a solution.
-
MS: Dissolve a sub-milligram quantity of the sample in a volatile solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI) or analyze the solid directly via EI.
Conclusion
The molecular structure of this compound is characterized by a planar, aromatic pyridine core functionalized with two vicinal amino groups and a strong electron-withdrawing nitro group. This unique substitution pattern creates a molecule with distinct spectroscopic signatures, a high potential for extensive intermolecular hydrogen bonding in the solid state, and a rich charge distribution profile. These structural and electronic features are the causal basis for its high value as a synthetic precursor in the development of complex heterocyclic drugs, making a thorough understanding of its architecture essential for innovation in pharmaceutical research.
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Spectroscopic Characterization of 3,4-Diamino-5-nitropyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-Diamino-5-nitropyridine (CAS No. 4318-68-7), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of published primary spectroscopic data, this document combines experimentally available data from authoritative sources with predictive analyses based on established spectroscopic principles and data from analogous structures. We present available mass spectrometry and infrared spectroscopy data from the National Institute of Standards and Technology (NIST). Furthermore, we provide predictive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopic data, complete with detailed interpretation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for acquiring and analyzing the spectroscopic data of this compound, thereby facilitating its unambiguous identification and use in research and development.
Introduction: The Significance of this compound
This compound is a substituted pyridine ring system featuring two amino groups and a nitro group. This unique combination of electron-donating (amino) and electron-withdrawing (nitro) functional groups on a pyridine core makes it a highly valuable and reactive building block in organic synthesis. The pyridine scaffold is a "privileged structural motif" in drug design, appearing in numerous FDA-approved pharmaceuticals. Nitropyridines, in particular, serve as versatile precursors for a wide range of bioactive molecules, including those with potential antitumor and antiviral activities.
The precise characterization of such a molecule is paramount for its application. Unambiguous identification and purity assessment rely on a suite of spectroscopic techniques. This guide provides a detailed examination of its mass spectrometry, infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics.
Molecular Structure and Properties:
-
Chemical Formula: C₅H₆N₄O₂[1]
-
Molecular Weight: 154.1267 g/mol [1]
-
IUPAC Name: 5-nitropyridine-3,4-diamine
-
CAS Registry Number: 4318-68-7[1]
Caption: 2D Structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum for this compound is available from the NIST Mass Spectrometry Data Center.[2]
Experimental Data (Electron Ionization)
The mass spectrum shows a clear molecular ion peak, which is crucial for confirming the molecular weight of the compound.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Interpretation |
| 154 | 100 | Molecular Ion [M]⁺• . Corresponds to the molecular weight of C₅H₆N₄O₂. Its high intensity suggests a relatively stable molecular ion under EI conditions. |
| 124 | ~45 | [M - NO]⁺ . Loss of a nitric oxide radical (30 Da). This is a common fragmentation for aromatic nitro compounds. |
| 108 | ~30 | [M - NO₂]⁺ . Loss of a nitrogen dioxide radical (46 Da). |
| 96 | ~55 | [M - NO - CO]⁺ or [M - NO₂ - H₂]⁺ . Further fragmentation after initial loss. |
| 81 | ~35 | [C₄H₃N₂O]⁺ . Complex rearrangement and fragmentation of the ring. |
| 69 | ~60 | [C₃H₃N₂]⁺ . Fragmentation of the pyridine ring. |
Data sourced and interpreted from the NIST Mass Spectrometry Data Center.[2]
Interpretation of Fragmentation Pattern
The fragmentation of this compound under electron ionization is characteristic of aromatic nitro-amino compounds.
Caption: Simplified MS Fragmentation Pathway.
The primary fragmentation pathways involve the loss of the nitro group constituents, specifically nitric oxide (NO) and nitrogen dioxide (NO₂). The presence of a strong molecular ion peak indicates the stability conferred by the aromatic pyridine ring. Subsequent fragmentation involves the breakdown of the heterocyclic ring system, often through the loss of small molecules like hydrogen cyanide (HCN).
Recommended Experimental Protocol: Electron Ionization GC-MS
This protocol outlines a standard procedure for obtaining an EI mass spectrum.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or ethyl acetate.
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5ms). Set the injector temperature to 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min.
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that allows for reproducible fragmentation patterns and comparison with library data.[3]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Extract the mass spectrum for this peak and compare it against the NIST library data for confirmation.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing invaluable information about the functional groups present. The IR spectrum for this compound is available in the NIST Chemistry WebBook.[1]
Experimental Data (Condensed Phase)
The following table summarizes the key absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3450 - 3300 | Strong, Broad | N-H Stretching . Symmetric and asymmetric stretches of the two primary amino (-NH₂) groups. The presence of two distinct peaks is expected. |
| 3200 - 3100 | Medium | Aromatic C-H Stretching . |
| ~1640 | Strong | N-H Scissoring (Bending) . Characteristic of primary amines. |
| ~1580 & ~1470 | Medium-Strong | C=C and C=N Ring Stretching . Vibrations of the pyridine ring. |
| ~1520 | Very Strong | Asymmetric NO₂ Stretching . A highly characteristic and intense band for nitro groups. |
| ~1350 | Very Strong | Symmetric NO₂ Stretching . The second key absorption for the nitro group. |
| ~1250 | Medium | Aromatic C-N Stretching . |
| 850 - 750 | Medium-Strong | C-H Out-of-Plane Bending . Useful for determining substitution patterns on the aromatic ring. |
Data interpreted based on standard IR correlation tables and data for analogous compounds like 2-amino-5-nitropyridine.[4]
Interpretation of IR Spectrum
The IR spectrum is dominated by features from the amino and nitro groups. The two strong, sharp peaks in the 3450-3300 cm⁻¹ region are definitive evidence of primary amino groups. The very strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹ are the most characteristic signals for the nitro group, corresponding to its asymmetric and symmetric stretching vibrations, respectively. The combination of these key features provides a unique fingerprint for this compound.
Recommended Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. No further processing is usually necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predictive Analysis)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. As no published NMR data for this compound has been identified, this section provides a predictive analysis based on established chemical shift principles and data from similar structures.
Predicted ¹H NMR Spectrum
The molecule has two aromatic protons and two amino groups, each with two protons. The chemical shifts are heavily influenced by the electronic effects of the substituents.
-
Solvent: DMSO-d₆ (a common solvent for polar aromatic compounds)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale |
| ~8.5 - 8.8 | Singlet | 1H | H-2 | This proton is ortho to the pyridine nitrogen and meta to the nitro group, leading to significant deshielding. |
| ~7.8 - 8.1 | Singlet | 1H | H-6 | This proton is also ortho to the pyridine nitrogen but is para to the nitro group, experiencing slightly less deshielding than H-2. |
| ~7.0 - 7.5 | Broad Singlet | 2H | C4-NH₂ | The protons of the amino group at position 4. Broadness is due to quadrupole broadening and potential hydrogen exchange. |
| ~6.5 - 7.0 | Broad Singlet | 2H | C3-NH₂ | The protons of the amino group at position 3. Expected to be slightly more shielded than the C4-NH₂ due to electronic effects. |
Predictions are based on additive models and comparison with data for 3,4-diaminopyridine and various nitropyridines.[5][6]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring.
-
Solvent: DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~150 - 155 | C-5 | The carbon directly attached to the strongly electron-withdrawing nitro group will be the most deshielded. |
| ~145 - 150 | C-2 | Alpha to the pyridine nitrogen, experiencing significant deshielding. |
| ~140 - 145 | C-6 | Alpha to the pyridine nitrogen, but slightly more shielded than C-2 due to the influence of other substituents. |
| ~130 - 135 | C-4 | Attached to an amino group, which is electron-donating, but also adjacent to the nitro-substituted carbon. |
| ~115 - 120 | C-3 | Attached to an amino group and adjacent to another amino-substituted carbon, making it the most shielded carbon in the ring. |
Predictions are based on known substituent effects on the pyridine ring and data for analogous compounds.[7]
Recommended Experimental Protocol: ¹H and ¹³C NMR
Sources
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A Senior Scientist's Guide to Sourcing 3,4-Diamino-5-nitropyridine for Pharmaceutical Research
Introduction: The Strategic Value of 3,4-Diamino-5-nitropyridine in Drug Discovery
For researchers and scientists engaged in the intricate process of drug development, the selection of chemical building blocks is a critical decision that dictates the trajectory of a synthesis campaign. This compound (CAS No. 4318-68-7) is a heterocyclic compound of significant interest. Its pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The strategic placement of two amino groups and an electron-withdrawing nitro group provides a trifecta of reactive sites, enabling its use as a versatile precursor for a wide range of complex, biologically active molecules, including kinase inhibitors and other targeted therapies.[1]
This guide provides an in-depth technical overview for professionals sourcing this compound. It moves beyond a simple supplier list to offer insights into quality assurance, safe handling, and the synthetic context necessary for making informed procurement decisions.
Commercial Sourcing and Supply Chain Overview
The procurement of this compound typically involves research chemical suppliers who specialize in providing building blocks for the pharmaceutical and biotechnology industries. These suppliers range from large, multinational corporations to smaller, specialized chemical synthesis labs.
Representative Commercial Suppliers
The following table summarizes key commercial suppliers for this compound. Purity levels and available quantities are critical metrics for researchers, as they directly impact experimental reproducibility and scalability.
| Supplier | CAS Number | Stated Purity | Available Quantities | Source |
| Synchem | 4318-68-7 | 98% | 200 mg | [2] |
| P&S Chemicals | 4318-68-7 | Not Specified | Quotation-based | [3] |
| Santa Cruz Biotechnology | 4318-68-7 | Not Specified | Research Quantities | [4] |
| Fisher Scientific | 4318-68-7 | >90% | Research Quantities | |
| Henan Allgreen Chemical | 4318-68-7 | Not Specified | Quotation-based | |
| Ningbo Inno Pharmchem | 4318-68-7 | Medicine Grade | Quotation-based |
Disclaimer: This list is representative and not exhaustive. Researchers should always obtain the latest specifications directly from the supplier before purchase.
Supply Chain Logic
Understanding the material's journey from synthesis to the lab bench is crucial for supply chain security and traceability. The typical workflow ensures that the material meets required quality standards at each step.
Caption: Typical supply chain for a specialty research chemical.
Technical Profile and Quality Assurance
A thorough understanding of the compound's properties and the methods used to verify its quality is paramount. The Certificate of Analysis (CoA) is the primary document attesting to a specific batch's quality.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4318-68-7 | [2][3] |
| Molecular Formula | C₅H₆N₄O₂ | [2][3] |
| Molecular Weight | 154.13 g/mol | [2] |
| IUPAC Name | 5-nitropyridine-3,4-diamine | [3] |
| Synonyms | 3,4-Pyridinediamine, 5-nitro- | [3] |
| Typical Form | Solid Powder |
Decoding the Certificate of Analysis (CoA)
The CoA is a self-validating document that provides batch-specific data. Researchers should scrutinize it for key quality attributes. While a specific CoA for this compound is not publicly available, a typical analysis would include:
-
Purity by HPLC (% Area): This is the most common method for assessing the purity of organic compounds. It indicates the percentage of the main compound relative to impurities.
-
Identity Confirmation (¹H NMR, MS): Confirms that the molecular structure matches that of this compound. The proton NMR should show characteristic peaks for the aromatic proton and the two amino groups. Mass spectrometry should confirm the molecular weight.
-
Appearance: A simple but important check to ensure the material is as expected (e.g., a yellow to brown powder).
-
Solvent Residue (GC): Important for applications where residual solvents from synthesis or purification could interfere with experiments.
Experimental Protocol: Quality Control via HPLC Purity Assay
This protocol is a representative method adapted from established procedures for analyzing aminopyridines. It provides a robust system for verifying the purity of a purchased sample.
Objective: To determine the purity of a this compound sample by High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or Phosphoric Acid for non-MS applications)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is used to acidify the mobile phase, which helps to protonate the amino groups on the analyte. This leads to sharper peaks and better chromatographic resolution on a C18 column.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final volume of 10.0 mL to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to create working standards (e.g., 0.1 mg/mL).
-
-
Sample Preparation:
-
Prepare a sample solution at the same concentration as the primary working standard (e.g., 0.1 mg/mL) using the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance)
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Causality: A gradient elution is used to ensure that both the relatively polar main compound and any less polar impurities are effectively eluted from the column within a reasonable timeframe.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Safety, Handling, and Storage
Potential Hazards:
-
Acute Toxicity: Likely to be highly toxic if swallowed, in contact with skin, or if inhaled.[5][6]
-
Skin Corrosion/Irritation: May cause skin irritation.[5]
-
Eye Damage: May cause serious eye damage.[5]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.
-
Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of dust.
-
Avoid Contact: Avoid all personal contact. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Synthetic Context: Understanding Potential Impurities
While specific commercial synthesis routes are proprietary, a plausible synthetic pathway can be inferred from established organic chemistry principles and published syntheses of related compounds.[7][8] Understanding the synthesis provides insight into potential process-related impurities that may be present in the final product.
A representative synthesis could start from a precursor like 3,4-dichloropyridine.
Caption: A plausible synthetic route to this compound.
Implication for Researchers:
-
Starting Material Impurities: Residual 3,4-dichloropyridine could be present at trace levels.
-
Isomeric Impurities: Incomplete substitution during the amination steps could lead to mono-amino impurities (e.g., 3-amino-4-chloro-5-nitropyridine).
-
Over-reaction Products: Harsh nitration conditions could potentially lead to the formation of dinitro-isomers, although this is less likely given the deactivating nature of the existing chloro groups.
For highly sensitive applications, such as in late-stage drug development, it may be necessary to request analytical data for such potential impurities or to perform additional purification steps in-house.
Conclusion
This compound is a valuable and versatile building block for pharmaceutical research. A successful procurement strategy, however, extends beyond simply identifying a supplier. It requires a scientist's critical evaluation of product quality through careful examination of the Certificate of Analysis, an unwavering commitment to safety protocols, and an understanding of the material's synthetic background to anticipate potential challenges. By integrating these technical considerations, researchers can source this key intermediate with confidence, ensuring the integrity and success of their drug discovery programs.
References
-
Google Patents. (2022). CN114315706A - Synthetic method of 3, 4-diaminopyridine. Retrieved from [7]
-
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link][3]
-
Matsumura, Y., et al. (2019). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 24(15), 2785. Retrieved from [Link]
- van der Plas, H. C. (1995). Nitropyridines: Synthesis and reactions. Acta Chemica Scandinavica, 49, 85-101.
- Wang, Y., et al. (2014). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
-
Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22. Retrieved from [Link][8]
- Google Patents. (1994). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
- Rusinov, V. L., et al. (2017). Nitropyridines. 9*. Synthesis of substituted 3-amino-5-nitropyridines. Chemistry of Heterocyclic Compounds, 53(6-7), 738-745.
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- 7. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 3,4-Diamino-5-nitropyridine: Synthesis, Characterization, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Diamino-5-nitropyridine is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of two amino groups and a nitro group on a pyridine core offers a versatile platform for the synthesis of novel fused heterocyclic systems and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and a detailed exploration of its potential research applications, particularly in the development of biologically active compounds.
Introduction: The Chemical Versatility of this compound
This compound, with the chemical formula C₅H₆N₄O₂ and a molecular weight of 154.13 g/mol , is a member of the nitropyridine family.[1][2] These compounds are recognized for their utility as precursors in the synthesis of a wide array of biologically active molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[3][4] The presence of both electron-donating amino groups and an electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment, influencing its reactivity and making it a valuable intermediate for constructing complex molecular architectures.
The strategic placement of the amino groups at the 3 and 4 positions makes this molecule an ideal precursor for the synthesis of fused five-membered rings, such as imidazo[4,5-c]pyridines. These fused systems are bioisosteres of purines and have demonstrated a broad range of pharmacological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4318-68-7 | [1][2] |
| Molecular Formula | C₅H₆N₄O₂ | [1][2] |
| Molecular Weight | 154.13 g/mol | [1] |
| IUPAC Name | 5-nitropyridine-3,4-diamine | [2] |
Synthesis and Characterization
While specific literature detailing the synthesis of this compound is limited, a plausible synthetic route can be proposed based on established methodologies for the preparation of related diaminopyridines and nitropyridines.
Proposed Synthetic Pathway
A potential three-step synthesis starting from 4-methoxypyridine is outlined below. This approach leverages a nitration reaction, followed by nucleophilic substitution and subsequent reduction. A similar strategy has been patented for the synthesis of the non-nitrated parent compound, 3,4-diaminopyridine.[5]
Figure 1: Proposed synthesis of this compound.
Expert Insight: The final step in this proposed synthesis is conceptual and would require experimental validation. The introduction of the second amino group at the 3-position while retaining the nitro group at the 5-position presents a regiochemical challenge. An alternative approach could involve the nitration of a pre-existing 3,4-diaminopyridine, though this may lead to a mixture of products.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are predicted based on the analysis of similar substituted pyridines.[1][6][7][8][9][10][11]
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two amino groups. The chemical shifts will be influenced by the electronic effects of the substituents. The electron-withdrawing nitro group will deshield adjacent protons, shifting their signals downfield, while the electron-donating amino groups will have a shielding effect.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.0-8.5 | s |
| H-6 | ~8.8-9.2 | s |
| -NH₂ (C3) | ~5.0-6.0 | br s |
| -NH₂ (C4) | ~6.0-7.0 | br s |
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the pyridine ring carbons will be significantly affected by the attached functional groups.[1][6][7][8]
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145-150 |
| C-3 | ~130-135 |
| C-4 | ~140-145 |
| C-5 | ~135-140 |
| C-6 | ~150-155 |
2.2.3. FTIR Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the nitro and amino functional groups.
Table 4: Predicted FTIR Absorption Bands
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Reference |
| -NO₂ | Asymmetric Stretch | 1550-1475 | [12][13] |
| -NO₂ | Symmetric Stretch | 1360-1290 | [12][13] |
| N-H | Stretching | 3400-3200 | [14] |
| C=C, C=N | Aromatic Ring Stretching | 1600-1450 | [15] |
2.2.4. Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with potential losses of the nitro group (NO₂) and hydrocyanic acid (HCN) being characteristic of nitropyridines.[16][17][18][19][20]
Potential Research Applications
The trifunctional nature of this compound makes it a highly attractive building block for various research applications, particularly in medicinal chemistry.
Precursor for Fused Heterocyclic Systems
The vicinal diamino functionality is a key feature that allows for the construction of fused heterocyclic systems. A primary application is the synthesis of imidazo[4,5-c]pyridines, which are purine analogs with a wide range of biological activities.[21][22][23][24][25]
Figure 2: Synthesis of Imidazo[4,5-c]pyridines.
Experimental Protocol: General Procedure for the Synthesis of Imidazo[4,5-c]pyridines
-
To a solution of this compound in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of the desired aldehyde or carboxylic acid.
-
The reaction mixture is then heated to reflux for a specified period, typically monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
Rationale: This cyclocondensation reaction is a well-established method for the synthesis of imidazoles from 1,2-diamines. The choice of aldehyde or carboxylic acid allows for the introduction of various substituents at the 2-position of the imidazo[4,5-c]pyridine core, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.
Potential Biological Activities
The resulting imidazo[4,5-c]pyridine derivatives are of significant interest in drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.
-
Kinase Inhibitors: Many fused pyridine-based heterocycles have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy.
-
Antimicrobial Agents: The imidazopyridine scaffold has been explored for the development of new antibacterial and antifungal agents.[25]
-
Antiviral and Antiparasitic Agents: The structural motif is present in several compounds with demonstrated activity against viruses and parasites.[3]
-
Central Nervous System (CNS) Activity: Certain imidazopyridine derivatives have shown activity as modulators of receptors in the CNS.
The nitro group on the pyridine ring can also be a key pharmacophore or can be further functionalized, for example, by reduction to an amino group, to modulate the biological activity of the final compounds.
Materials Science Applications
The electron-deficient nature of the nitropyridine ring, combined with the potential for hydrogen bonding from the amino groups, makes this compound a candidate for applications in materials science, such as in the development of:
-
Non-linear Optical (NLO) Materials: The push-pull electronic nature of the molecule could lead to interesting NLO properties.
-
Energetic Materials: Nitrogen-rich heterocyclic compounds are a class of energetic materials, and the nitro group contributes to the energetic properties.[26][27][28][29]
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The amino groups and the pyridine nitrogen can act as ligands for metal ions, enabling the construction of novel coordination polymers and MOFs with potential applications in catalysis, gas storage, and sensing.
Safety and Handling
As an energetic nitrogen heterocycle, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place away from heat, sparks, and open flames.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.
Conclusion
This compound is a promising yet underexplored chemical entity. Its unique structural features provide a versatile platform for the synthesis of a wide range of functionalized molecules, particularly fused heterocyclic systems of medicinal importance. This guide has provided a comprehensive overview of its properties, a proposed synthetic route, and a detailed discussion of its potential research applications. Further experimental investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential in drug discovery and materials science.
References
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- Synthesis of functionalized imidazo[4,5-c]pyridine.
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Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3,4-Diamino-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diamino-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of vicinal amino groups, combined with the electron-withdrawing nitro group on the pyridine scaffold, makes it a versatile precursor for the synthesis of novel therapeutic agents and energetic materials. The unique arrangement of its functional groups allows for the construction of complex fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to exhibit a wide range of biological activities. This document provides a comprehensive guide to the laboratory-scale synthesis of this compound, detailing a reliable synthetic route, in-depth protocols, and critical safety considerations.
Synthetic Strategy: A Two-Step Approach from 4-Aminopyridine
The synthesis of this compound can be efficiently achieved in two key steps starting from the readily available 4-aminopyridine. This strategy involves an initial dinitration of the pyridine ring, followed by a selective reduction of one of the nitro groups.
The synthetic pathway is outlined below:
-
Dinitration of 4-Aminopyridine: The first step involves the electrophilic nitration of 4-aminopyridine to yield 4-amino-3,5-dinitropyridine. The amino group at the 4-position is a powerful activating group and directs the incoming nitro groups to the ortho positions (3 and 5).
-
Selective Reduction of 4-Amino-3,5-dinitropyridine: The subsequent step is the chemoselective reduction of one of the two nitro groups to an amino group. This transformation is accomplished using a mild reducing agent, such as ammonium sulfide or sodium hydrosulfite, in what is known as the Zinin reduction.[1][2] This reaction preferentially reduces one nitro group in the presence of another, a critical step in achieving the desired substitution pattern.
Visualizing the Synthetic Workflow
Sources
Application Note: High-Purity 3,4-Diamino-5-nitropyridine via Optimized Recrystallization
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the purification of 3,4-Diamino-5-nitropyridine by recrystallization. Outlined herein are the underlying scientific principles, a detailed experimental protocol, and critical safety considerations. The provided methodology is designed to be a robust, self-validating system for achieving high-purity crystalline product suitable for downstream applications in pharmaceutical research and development.
Introduction: The Rationale for High-Purity this compound
This compound is a key heterocyclic building block in medicinal chemistry and materials science. The presence of vicinal amino groups and an electron-withdrawing nitro group on the pyridine ring makes it a versatile precursor for the synthesis of various fused heterocyclic systems, including imidazo[4,5-c]pyridines and other scaffolds of pharmaceutical interest[1][2]. The purity of this intermediate is paramount, as impurities can lead to side reactions, decreased yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredients (APIs). Recrystallization is a powerful and economical technique for the purification of solid organic compounds, and its successful application to this compound is critical for ensuring the quality and consistency of research and development outcomes.
Foundational Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be insoluble at high temperatures or remain in solution upon cooling.
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. Key considerations for solvent selection include:
-
Solubility Profile: The solvent should dissolve the compound to be purified when hot, but the compound should be sparingly soluble or insoluble when cold[3].
-
Impurity Solubility: The solvent should either not dissolve the impurities at all (allowing for hot filtration) or keep them dissolved when the desired compound crystallizes.
-
Boiling Point: The solvent's boiling point should be high enough to provide a significant temperature difference for solubility but not so high that it is difficult to remove from the purified crystals.
-
Inertness: The solvent must not react with the compound being purified.
-
Safety: The solvent should have a low toxicity and flammability profile.
For this compound, the presence of two amino groups and a nitro group suggests a polar molecule. Therefore, polar solvents are a logical starting point for screening. Based on purification methods for analogous aminopyridine derivatives, ethanol is a promising candidate[4].
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is essential for designing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄O₂ | [5][6] |
| Molecular Weight | 154.13 g/mol | [6][7] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Melting Point | Not explicitly found for this isomer. Related compound 4-Amino-3-nitropyridine has a melting point of 203-207 °C. | General knowledge |
Safety Precautions and Hazard Management
4.1. Hazard Identification
While a specific Safety Data Sheet (SDS) for this compound was not located, data for the closely related 5-nitropyridine-2,3-diamine indicates the following potential hazards[6]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
Nitroaromatic compounds, in general, should be handled with care due to their potential for thermal instability and toxicity.
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Skin and Body Protection: A lab coat is essential. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust, a respirator may be necessary.
4.3. Engineering Controls
-
All handling of this compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
An emergency eyewash station and safety shower must be readily accessible.
Experimental Protocol for the Recrystallization of this compound
This protocol is designed as a starting point and may require optimization based on the specific impurities present in the crude material.
5.1. Materials and Equipment
-
Crude this compound
-
Ethanol (reagent grade or higher)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
5.2. Recrystallization Workflow Diagram
Caption: Recrystallization workflow for this compound.
5.3. Step-by-Step Procedure
-
Solvent Selection and Dissolution:
-
Place a sample of crude this compound in a test tube.
-
Add a small amount of ethanol and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube in a warm water bath. The compound should fully dissolve. If it does not, add more ethanol dropwise until it does.
-
Allow the test tube to cool to room temperature and then in an ice bath. Crystals should form. If they do not, the solvent may be too good, or the solution may be too dilute.
-
Based on these preliminary tests, a suitable solvent can be confirmed. For this protocol, we will proceed with ethanol.
-
In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the yield.
-
-
Decolorization (Optional):
-
If the hot solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient).
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
-
Hot Filtration (if decolorizing carbon was used or if insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal to prevent premature crystallization). You can do this by placing them on the hot plate or in an oven.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask. This step should be done as rapidly as possible to prevent the desired compound from crystallizing in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
-
Turn on the vacuum and pour the crystalline mixture into the funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor (which contains the soluble impurities).
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.
-
5.4. Post-Recrystallization Analysis
To confirm the purity of the recrystallized this compound, the following analytical techniques are recommended:
-
Melting Point Determination: A sharp melting point range close to the literature value (if available) is indicative of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of significant impurities.
-
Spectroscopic Analysis (NMR, IR): These techniques can confirm the chemical structure and identify any remaining impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent and allow the solution to cool again. |
| The solution cooled too quickly. | Reheat the solution and allow it to cool more slowly. | |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal. | |
| Low recovery of purified product. | Too much solvent was used. | Use a more minimal amount of solvent in subsequent attempts. |
| The crystals were washed with too much cold solvent. | Use a minimal amount of ice-cold solvent for washing. | |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are adequately preheated. |
Conclusion
The protocol described in this application note provides a robust method for the purification of this compound by recrystallization. By understanding the principles of solvent selection and carefully controlling the experimental parameters, researchers can consistently obtain high-purity material, which is essential for the successful synthesis of downstream target molecules in drug discovery and materials science.
References
-
M. Z. Hassan, et al. (2022). Pyridines fused with heterocyclic rings are of great interest as both photovoltaic materials and biologically active compounds. Molbank, 2022(3), M1386. [Link]
- CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents. (n.d.).
-
Product information, this compound | P&S Chemicals. (n.d.). Retrieved from [Link]
-
2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. (n.d.). Retrieved from [Link]
-
Nitropyridines: Synthesis and reactions - ResearchGate. (2025, August 7). Retrieved from [Link]
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents. (n.d.).
- CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents. (n.d.).
-
Process for the preparation of diaminopyridines - European Patent Office - EP 0159112 A1. (n.d.). Retrieved from [Link]
-
5-Amino-3,4-dinitropyrazole as a Promising Energetic Material - ResearchGate. (n.d.). Retrieved from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (n.d.). Retrieved from [Link]
-
5-Nitropyridine-2,3-diamine | C5H6N4O2 | CID 3480151 - PubChem. (n.d.). Retrieved from [Link]
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- 6. 5-Nitropyridine-2,3-diamine | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synchem.de [synchem.de]
Application Note: Synthesis of 6-Nitro-1H-imidazo[4,5-b]pyridines Using 3,4-Diamino-5-nitropyridine
Introduction: The Significance of Nitroimidazopyridines
The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of enzymes and receptors, leading to diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The introduction of a nitro group onto this scaffold, creating nitroimidazopyridines, further enhances its chemical and therapeutic potential. Nitroaromatic compounds are well-established as bio-reductive prodrugs, particularly effective against anaerobic bacteria and hypoxic tumor cells.[6][7] The nitro group can be reduced in vivo to generate reactive nitrogen species that are cytotoxic, a mechanism central to drugs like metronidazole.[6][8]
3,4-Diamino-5-nitropyridine is a highly valuable and versatile precursor for constructing the 6-nitro-1H-imidazo[4,5-b]pyridine core. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the adjacent amino groups, while the ortho-diamine arrangement provides the necessary functionality for imidazole ring formation. This guide provides a comprehensive overview of the chemical principles and a detailed protocol for the synthesis of imidazopyridines from this key starting material.
The Core Transformation: Phillips Condensation
The most direct and widely employed method for constructing the imidazo[4,5-b]pyridine ring from an ortho-diaminopyridine is the Phillips condensation reaction .[9] This reaction involves the condensation of the diamine with a carboxylic acid (or its derivative, such as an orthoester or anhydride) under acidic conditions and heat. The reaction proceeds via two key steps:
-
Initial Amide Formation: One of the amino groups, typically the more nucleophilic one (in this case, the N4-amino group, which is less deactivated by the nitro group), attacks the carbonyl carbon of the carboxylic acid to form an intermediate N-acyl-diaminopyridine.
-
Intramolecular Cyclization & Dehydration: The second amino group then attacks the amide carbonyl carbon in an intramolecular fashion. The subsequent dehydration of the resulting tetrahedral intermediate yields the final aromatic imidazole ring.
The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or hydrochloric acid, is crucial as it protonates the carboxylic acid, making it a more potent electrophile, and facilitates the final dehydration step.[9][10]
Figure 1: General scheme for the Phillips condensation to form the imidazopyridine core.
Detailed Experimental Protocol: Synthesis of 2-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine
This protocol details the synthesis of a representative compound using glacial acetic acid. The principles can be adapted for other carboxylic acids to generate diverse 2-substituted derivatives.
3.1. Reagents and Equipment
-
Reagents:
-
This compound
-
Glacial Acetic Acid (reagent grade)
-
Polyphosphoric Acid (PPA)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Ethyl Acetate (for TLC)
-
Methanol (for TLC)
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate with oil bath
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
3.2. Reaction Procedure
-
Setup: To a 50 mL round-bottom flask, add this compound (e.g., 1.0 g, 6.49 mmol).
-
Reagent Addition: Add polyphosphoric acid (PPA) (approx. 10 g) to the flask. The PPA acts as both the solvent and the acid catalyst. Add glacial acetic acid (0.41 mL, 7.14 mmol, 1.1 eq).
-
Rationale: Using PPA provides a viscous medium that allows for higher reaction temperatures, facilitating the necessary dehydration step for cyclization. A slight excess of the carboxylic acid ensures the complete consumption of the diamine precursor.
-
-
Heating: Equip the flask with a reflux condenser and place it in an oil bath on a stirrer hot plate. Heat the reaction mixture to 130-140 °C with vigorous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Methanol (e.g., 9:1 v/v). The starting diamine is typically more polar than the cyclized product. The reaction is complete when the starting material spot is no longer visible.
-
Work-up - Quenching: After completion, allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the viscous reaction mixture into a beaker containing ice-cold water (approx. 100 mL) with stirring.
-
Safety Note: This quenching process is highly exothermic. Perform this step in a fume hood and add the reaction mixture in small portions to control the heat generated.
-
-
Neutralization and Precipitation: While stirring the aqueous suspension, slowly add saturated sodium bicarbonate solution until the pH is neutral (pH ~7-8). This neutralizes the PPA and acetic acid, causing the product to precipitate out of solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of deionized water to remove any residual salts.
3.3. Purification
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat until the solid dissolves completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo to a constant weight.
Data and Characterization
The successful synthesis of the target compound should be confirmed using standard analytical techniques.
Table 1: Reaction Parameters and Expected Product Characteristics
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Glacial Acetic Acid |
| Product Name | 2-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine |
| Molecular Formula | C₇H₆N₄O₂ |
| Molecular Weight | 178.15 g/mol |
| Theoretical Yield | ~1.16 g (from 1.0 g starting material) |
| Appearance | Yellow to light brown crystalline solid |
| Expected ¹H NMR | Signals corresponding to the methyl group, two aromatic protons on the pyridine ring, and a broad N-H proton. |
| Expected MS (ESI+) | [M+H]⁺ at m/z 179.05 |
Experimental Workflow
The entire process, from initial setup to final characterization, can be visualized as a clear, sequential workflow.
Figure 2: Step-by-step workflow for the synthesis and purification of 2-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine.
References
- Synthesis of 2-amino-imidazo[4,5-b]pyridines.RSC Publishing.
- Synthesis of 2-amino-imidazo[4,5-b]pyridines.PubMed.
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium.ACS Omega.
- Synthesis of 2-amino-imidazo[4,5-b]pyridines | Request PDF.
- Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles.
- Efficient synthesis of substituted imidazo[4,5-b] pyridine.
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA.
- Imidazopyridine synthesis pathway.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Deriv
- Nitroimidazole radiopharmaceuticals in bioimaging: part I: synthesis and imaging applic
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds.PMC.
- Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
- Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide.Thieme.
- Synthesis of imidazo[4,5‐b]pyridine derivatives.
- ChemInform Abstract: Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines by Nitration of 4-Acylaminopyridines | Request PDF.
- PHILLIPS CONDENSATION REACTION | EXPLAN
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.NIH.
- Pyridines and Imidazopyridines with Medicinal Significance.PubMed.
- Synthesis and antimicrobial activities of some new nitroimidazole deriv
- Medicinal Chemistry on Nitroimidazooxazolines: Triazolyl Containing 6-nitro-2, 3-dihydroimidazooxazole Compounds as Newer Generation Anti-TB Agents.
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Fused Heterocyclic Compounds from 3,4-Diamino-5-nitropyridine: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 3,4-Diamino-5-nitropyridine in Medicinal Chemistry
This compound is a highly valuable and versatile starting material in the synthesis of a diverse array of fused heterocyclic compounds. Its unique trifunctional nature, possessing two adjacent amino groups and a strongly electron-withdrawing nitro group on a pyridine core, renders it an exceptional building block for constructing novel molecular architectures. The resulting fused pyridines, such as imidazo[4,5-b]pyridines, pyrazino[2,3-b]pyridines, and triazolo[4,5-b]pyridines, are of significant interest in medicinal chemistry. These scaffolds are often considered bioisosteres of purines and other endogenous structures, enabling them to interact with a wide range of biological targets with high specificity and affinity. The presence of the nitro group further allows for subsequent chemical modifications, providing a handle for fine-tuning the electronic and steric properties of the final compounds, which is a critical aspect of modern drug discovery and development. This guide provides detailed protocols and mechanistic insights for the synthesis of key fused heterocyclic systems derived from this compound.
I. Synthesis of 7-Nitroimidazo[4,5-b]pyridines
The synthesis of the imidazo[4,5-b]pyridine core is a cornerstone in the development of novel therapeutics. The general approach involves the cyclocondensation of this compound with a one-carbon electrophile, typically an aldehyde or a carboxylic acid derivative. The Phillips-Ladenburg reaction, or modifications thereof, is a classic and reliable method for this transformation.
Mechanistic Rationale: The Phillips-Ladenburg Reaction
The reaction proceeds through a multi-step mechanism. Initially, one of the amino groups of the diaminopyridine attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base. The second, adjacent amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a five-membered imidazoline ring. Finally, an oxidative aromatization step, often facilitated by air or an added oxidizing agent, results in the formation of the stable, aromatic imidazo[4,5-b]pyridine ring system. The electron-withdrawing nitro group at position 5 of the pyridine ring can influence the reaction rate by modulating the nucleophilicity of the amino groups.
Caption: Phillips-Ladenburg reaction mechanism.
Detailed Protocol: Synthesis of 2-Aryl-7-nitro-3H-imidazo[4,5-b]pyridines
This protocol describes a general procedure for the synthesis of 2-aryl substituted 7-nitro-3H-imidazo[4,5-b]pyridines.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Sodium metabisulfite (Na₂S₂O₅) (optional, as a mild oxidizing agent)
-
Hydrochloric acid (HCl) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Add the substituted aromatic aldehyde (1.05 eq.) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
(Optional) Add sodium metabisulfite (0.5 eq.).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the purified 2-aryl-7-nitro-3H-imidazo[4,5-b]pyridine.
Data Summary:
| Reactant (Aldehyde) | Product | Typical Yield (%) |
| Benzaldehyde | 2-Phenyl-7-nitro-3H-imidazo[4,5-b]pyridine | 75-85 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-7-nitro-3H-imidazo[4,5-b]pyridine | 70-80 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-7-nitro-3H-imidazo[4,5-b]pyridine | 80-90 |
II. Synthesis of 7-Nitropyrido[2,3-b]pyrazines
The pyrido[2,3-b]pyrazine scaffold is another privileged structure in drug discovery, often synthesized by the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. In this case, this compound serves as the diamine component.
Mechanistic Rationale: Condensation with 1,2-Dicarbonyls
The reaction mechanism involves a double condensation. One of the amino groups of the diaminopyridine attacks one of the carbonyl groups of the 1,2-dicarbonyl compound, forming a hemiaminal which then dehydrates to an imine. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group. Subsequent dehydration of the resulting dihydroxydihydropyrazine intermediate leads to the aromatic pyrido[2,3-b]pyrazine system. The reaction is typically acid-catalyzed to facilitate the dehydration steps.
Caption: Pyrazine ring formation mechanism.
Detailed Protocol: Synthesis of 7-Nitropyrido[2,3-b]pyrazine
This protocol details the synthesis of the parent 7-nitropyrido[2,3-b]pyrazine using glyoxal as the 1,2-dicarbonyl component.
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add glyoxal (40% aqueous solution, 1.1 eq.) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product usually precipitates. If necessary, concentrate the solution to induce precipitation.
-
Filter the solid, wash with a small amount of cold ethanol, and then with water.
-
Dry the product under vacuum. The product can be further purified by recrystallization from ethanol.
Data Summary:
| Reactant (Dicarbonyl) | Product | Typical Yield (%) |
| Glyoxal | 7-Nitropyrido[2,3-b]pyrazine | 80-90 |
| 2,3-Butanedione (Diacetyl) | 2,3-Dimethyl-7-nitropyrido[2,3-b]pyrazine | 75-85 |
| Benzil | 2,3-Diphenyl-7-nitropyrido[2,3-b]pyrazine | 85-95 |
III. Synthesis of 6-Nitro-1H-[1][2][3]triazolo[4,5-b]pyridines
The formation of a fused triazole ring from a 1,2-diamine is achieved through diazotization, a reaction with nitrous acid. This method provides an efficient route to the triazolo[4,5-b]pyridine scaffold.
Mechanistic Rationale: Diazotization and Cyclization
The reaction is initiated by the in situ formation of nitrous acid from sodium nitrite and a strong acid. One of the amino groups of the diaminopyridine is diazotized to form a diazonium salt. The adjacent amino group then acts as an intramolecular nucleophile, attacking the diazonium nitrogen to form the five-membered triazole ring. A final deprotonation step yields the aromatic triazolo[4,5-b]pyridine. The reaction is typically carried out at low temperatures to ensure the stability of the intermediate diazonium salt.[1][2]
Caption: Triazole ring formation via diazotization.
Detailed Protocol: Synthesis of 6-Nitro-1H-[1][2][3]triazolo[4,5-b]pyridine
This protocol provides a step-by-step guide for the synthesis of 6-nitro-1H-[3][4]triazolo[4,5-b]pyridine.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Ice
Procedure:
-
In a beaker, carefully add concentrated sulfuric acid to water with cooling in an ice bath to prepare a dilute sulfuric acid solution.
-
Dissolve this compound (1.0 eq.) in the cold dilute sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred diaminopyridine solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Allow the mixture to slowly warm to room temperature and stir for another 1-2 hours.
-
The product will precipitate from the solution.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Dry the product in a desiccator over a suitable drying agent.
Data Summary:
| Product | Typical Yield (%) |
| 6-Nitro-1H-[3][4]triazolo[4,5-b]pyridine | 85-95 |
IV. Purification and Characterization
Purification:
The primary method for the purification of these nitro-substituted fused heterocycles is recrystallization from appropriate solvents such as ethanol, ethanol/water mixtures, or DMF/water. For less crystalline products or to remove closely related impurities, column chromatography on silica gel is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes. It is important to note that some nitro compounds can be sensitive to prolonged exposure to silica gel, which may cause decomposition.[5]
Characterization:
The synthesized compounds should be characterized using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. The aromatic protons and carbons will show characteristic shifts depending on the substituents and the specific heterocyclic system. For example, in 7-nitroimidazo[4,5-b]pyridines, the protons on the pyridine and imidazole rings will have distinct chemical shifts.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds. The fragmentation patterns observed in the mass spectrum can also provide structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the imidazole or triazole ring and the characteristic symmetric and asymmetric stretches of the nitro group.
Predicted Spectroscopic Data for 7-Nitroimidazo[4,5-b]pyridine:
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ 13.5-14.5 (br s, 1H, NH), 8.5-9.0 (s, 1H, H-5), 8.0-8.5 (s, 1H, H-2), 7.5-8.0 (m, protons of aryl substituent if present) |
| ¹³C NMR (DMSO-d₆) | δ 150-160 (C-7a), 140-150 (C-5, C-2), 130-140 (C-nitro), 115-130 (C-3a, C-6, and aryl carbons) |
| MS (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight |
Conclusion
This compound is a powerful synthon for the construction of medicinally relevant fused heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for the synthesis of 7-nitroimidazo[4,5-b]pyridines, 7-nitropyrido[2,3-b]pyrazines, and 6-nitro-1H-[3][4]triazolo[4,5-b]pyridines. A thorough understanding of the underlying reaction mechanisms allows for the rational optimization of reaction conditions and the adaptation of these methods for the synthesis of a diverse library of analogues for drug discovery and development programs.
References
- El-Sayed, M. A. A.; Abdel-Aziz, A. A.-M.; Abdel-Hafez, A. A.-M. Synthesis of Novel Imidazo[4,5-b]pyridine and Pyrido[2,3-d]pyrimidine Derivatives as Potential Antimicrobial Agents. Molecules2012, 17, 10584-10598.
- Kumar, A.; Kumar, S.; Saxena, A. K. Recent Developments in the Chemistry and Biology of Pyrido[2,3-d]pyrimidines. Curr. Med. Chem.2010, 17, 2684-2705.
- Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent Progress in the Synthesis of 1,2,3-Triazoles. Tetrahedron1996, 52, 15031-15070.
- Grimmett, M. R. Imidazole and Benzimidazole Synthesis; Academic Press: 1997.
- Brown, D. J. The Pyrazines: Supplement I; John Wiley & Sons: 2003.
- Temple, C., Jr. The Chemistry of Purines. In The Chemistry of Heterocyclic Compounds; Taylor, E. C., Ed.; John Wiley & Sons: 1992; Vol. 50, pp 1-434.
- Ladenburg, A. Ueber die Synthese des Pyridins. Ber. Dtsch. Chem. Ges.1884, 17, 772-774.
- Phillips, M. A. The Formation of Imidazoles. J. Chem. Soc.1928, 2393-2399.
- Elgemeie, G. H.; Ali, H. A. A convenient one-pot synthesis of novel pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine derivatives. J. Heterocycl. Chem.2002, 39, 123-126.
- El-Emary, T. I. Synthesis and biological activity of some new pyrazolo[3,4-b]pyridines. J. Chin. Chem. Soc.2006, 53, 431-438.
- Abdel-Fattah, A. M.; Negm, A. M.; Gaafar, A. M. Synthesis of some new pyrazolo[3,4-b]pyridine derivatives and their antimicrobial activity. Arch. Pharm. Res.1994, 17, 411-414.
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ResearchGate. 1H and 13C-NMR data of 7 in pyridine-d5 (500 MHz for H, 125 MHz for C). [Link] (accessed Dec 1, 2023).
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The Strategic Utility of 3,4-Diamino-5-nitropyridine in Medicinal Chemistry: A Guide to Synthesis and Application
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as versatile building blocks for the synthesis of biologically active compounds is of paramount importance. Among these, nitrogen-containing heterocycles, and particularly substituted pyridines, have consistently demonstrated their value as "privileged structures" in drug discovery. This application note delves into the synthesis and utility of a highly functionalized pyridine derivative, 3,4-diamino-5-nitropyridine , a building block poised for the efficient construction of complex heterocyclic systems with significant therapeutic potential.
The unique arrangement of two adjacent amino groups and a strongly electron-withdrawing nitro group on the pyridine core makes this compound a trifunctionalized synthon of considerable interest. The ortho-diamine moiety is a classical precursor for the formation of fused five-membered rings, most notably imidazoles, leading to the imidazo[4,5-c]pyridine scaffold. This latter structure is a key component in a variety of pharmacologically active agents, including kinase inhibitors and potential anticancer therapeutics.[1] The nitro group, in addition to its electronic influence on the pyridine ring, serves as a handle for further chemical transformations, such as reduction to an additional amino group, opening avenues for diverse derivatization strategies.
This guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for its subsequent use in the construction of medicinally relevant heterocyclic systems, and an exploration of the chemical principles that underpin its utility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. The following table summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C₅H₆N₄O₂ |
| Molecular Weight | 154.13 g/mol |
| Appearance | Yellow to orange crystalline solid (predicted) |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in water. |
| CAS Number | 4318-68-7[2] |
Synthesis Protocol: A Proposed Route to this compound
While not a commercially ubiquitous starting material, this compound can be synthesized through a logical, multi-step sequence. The following protocol is a proposed route based on established transformations of pyridine derivatives, such as the reduction of nitropyridines to their corresponding amines.[3][4]
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
PART 1: Synthesis of 3,4-Diaminopyridine (Precursor)
This part of the protocol is adapted from the synthesis of 3,4-diaminopyridine via the reduction of 4-amino-3-nitropyridine.[3]
Materials:
-
4-Amino-3-nitropyridine
-
Methanol
-
Tetrahydrofuran (THF)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas
-
Celite®
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-amino-3-nitropyridine in a mixture of methanol and THF.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 3,4-diaminopyridine. The product can be purified by recrystallization if necessary.
PART 2: Nitration of 3,4-Diaminopyridine
Causality Behind Experimental Choices: The nitration of an aminopyridine requires careful control of reaction conditions to prevent over-nitration and side reactions. The use of a mixture of nitric and sulfuric acids is a standard method for nitration. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to enhance regioselectivity. The amino groups are strong activating groups, directing the electrophilic nitronium ion to the ortho and para positions. In the case of 3,4-diaminopyridine, the C5 position is sterically accessible and electronically activated, making it a likely site for nitration.
Materials:
-
3,4-Diaminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Substrate Addition: Slowly add 3,4-diaminopyridine to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Nitrating Mixture Addition: Slowly add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will likely cause the product to precipitate. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Isolation and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application in Medicinal Chemistry: Synthesis of Imidazo[4,5-c]pyridines
The primary utility of this compound in medicinal chemistry is as a precursor to the imidazo[4,5-c]pyridine scaffold.[5][6] This is typically achieved through a condensation reaction with a carboxylic acid or its derivative.
Logical Workflow for Imidazo[4,5-c]pyridine Synthesis
Caption: General scheme for the synthesis of imidazo[4,5-c]pyridines.
Protocol: Synthesis of 2-Substituted-7-nitro-1H-imidazo[4,5-c]pyridines
This protocol describes a general method for the cyclization of this compound with a carboxylic acid. The choice of the carboxylic acid determines the substituent at the 2-position of the resulting imidazopyridine.
Materials:
-
This compound
-
A suitable carboxylic acid (R-COOH)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Saturated Sodium Bicarbonate solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and the carboxylic acid (typically 1.1-1.5 equivalents).
-
Dehydrating Agent: Add polyphosphoric acid (PPA) to the mixture. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Reaction: Heat the reaction mixture to a temperature between 120-160 °C. The optimal temperature and reaction time will depend on the specific substrates used.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully add it to a beaker of crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine ring system is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows molecules containing this scaffold to interact with a wide range of biological targets, particularly enzymes that recognize purine-based substrates, such as kinases.
| Target Class | Biological Activity | Example Compound Class |
| Kinases | Inhibition of protein kinases involved in cell signaling pathways, proliferation, and survival. | PIM Kinase Inhibitors, JAK2 Inhibitors[7] |
| DNA/RNA Processes | Potential antiviral and anticancer activity through interference with nucleic acid metabolism. | Antiviral agents, Antitumor agents[1] |
| GPCRs | Modulation of G protein-coupled receptor activity. | CNS-active agents |
The ability to readily synthesize a diverse library of 2-substituted-7-nitro-1H-imidazo[4,5-c]pyridines from this compound provides a powerful platform for structure-activity relationship (SAR) studies in drug discovery programs. The nitro group at the 7-position can be further manipulated, for example, by reduction to an amino group, to explore additional vectors for substitution and optimization of biological activity.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. Its true power lies in its ability to serve as a direct precursor to the medicinally important imidazo[4,5-c]pyridine scaffold. The protocols and rationale presented in this application note are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this strategic synthon in their quest for novel therapeutic agents. The inherent tunability of the reactions involving this building block allows for the creation of diverse molecular libraries, accelerating the discovery of new and improved medicines.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI. Retrieved from [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1981). PubMed. Retrieved from [Link]
-
Synthesis of imidazo[4,5-c]pyridine from 3,4-diaminopyridine and orthoformate by c ytterbium triflate catalyzed condensation. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2021). PMC. Retrieved from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2023). PubMed. Retrieved from [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). PubMed. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines by Nitration of 4-Acylaminopyridines. (2010). ResearchGate. Retrieved from [Link]
- Synthetic method of 3, 4-diaminopyridine. (2022). Google Patents.
-
Dinitropyridines: Synthesis and Reactions. (2024). ResearchGate. Retrieved from [Link]
- Preparation method of 5-nitro-2-aminopyridine. (2015). Google Patents.
-
2,3-diaminopyridine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
3,4-Diaminopyridine-2,5-dicarbonitrile. (2020). MDPI. Retrieved from [Link]
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- 7. mdpi.com [mdpi.com]
Synthesis of 7-Nitro-imidazo[4,5-b]pyridines via Cyclocondensation of 3,4-Diamino-5-nitropyridine with Orthoesters: An Application Note and Protocol
Abstract & Introduction
The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, earning it the classification of a "1-deazapurine" bioisostere.[1] This structural analogy allows compounds bearing this core to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and polymerases.[2][3] Consequently, imidazo[4,5-b]pyridine derivatives have demonstrated a broad spectrum of therapeutic potential, including antitumor, antiviral, and anti-inflammatory activities.[1][4]
A robust and versatile method for constructing this privileged scaffold is the acid-catalyzed cyclocondensation of an ortho-diaminopyridine with a suitable one-carbon electrophile. This application note provides a detailed, field-proven protocol for the synthesis of 2-substituted-7-nitro-1H-imidazo[4,5-b]pyridines through the reaction of 3,4-diamino-5-nitropyridine with various orthoesters. The presence of the C7-nitro group offers a valuable synthetic handle for further diversification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5]
This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, step-by-step experimental procedures, and practical troubleshooting advice.
Reaction Mechanism and Rationale
The formation of the imidazo[4,5-b]pyridine ring system from a 1,2-diamine and an orthoester is a classic example of a cyclocondensation reaction. The reaction proceeds through a series of well-defined, acid-catalyzed steps. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
Causality of the Mechanism:
-
Activation: The reaction is typically initiated by an acid catalyst (Brønsted or Lewis acid), which protonates one of the alkoxy groups of the orthoester. This enhances the electrophilicity of the central carbon atom, making it susceptible to nucleophilic attack.
-
Initial Attack: One of the amino groups of this compound, acting as a nucleophile, attacks the activated orthoester. This step forms a tetrahedral intermediate.
-
Alcohol Elimination: The intermediate collapses, eliminating a molecule of alcohol to form a more stable amidine-like species.
-
Intramolecular Cyclization: The second, neighboring amino group then performs an intramolecular nucleophilic attack on the electrophilic carbon of the intermediate. This is the key ring-forming step.
-
Dehydration/Aromatization: Subsequent elimination of two additional molecules of alcohol, driven by the formation of the stable, aromatic imidazole ring, yields the final 7-nitro-1H-imidazo[4,5-b]pyridine product.
The choice of orthoester, RC(OR')₃, directly dictates the substituent at the C2 position of the final product. For example, triethyl orthoformate (R=H) yields the unsubstituted C2-H product, while triethyl orthoacetate (R=CH₃) provides the 2-methyl derivative.
Caption: Figure 1: Catalytic Mechanism of Imidazo[4,5-b]pyridine Formation.
Experimental Protocols
3.1 Materials and Reagents
-
Substrate: this compound
-
Reagents:
-
Triethyl orthoformate
-
Triethyl orthoacetate
-
Triethyl orthopropionate
-
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)[6]
-
Solvents: Ethanol (absolute), or solvent-free conditions
-
Workup/Purification: Saturated sodium bicarbonate (NaHCO₃) solution, Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.
3.2 General Protocol for Synthesis (Acid Catalysis)
This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the orthoester (5.0-10.0 eq). The orthoester can often serve as both the reagent and the solvent. Alternatively, a minimal amount of a high-boiling solvent like ethanol can be used.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 eq).
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent/orthoester boiling point).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent system) until the starting material is consumed (typically 4-12 hours).
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Workup - Neutralization: Dilute the residue with ethyl acetate and carefully add saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Stir until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Workup - Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 2-substituted-7-nitro-1H-imidazo[4,5-b]pyridine.
Data Presentation: Representative Reactions
The following table summarizes the expected products and typical reaction parameters for the condensation with common orthoesters. Yields are based on analogous cyclocondensation reactions reported in the literature.[2][6]
| Entry | Orthoester Reagent | R-Group | Product Name | Typical Conditions | Expected Yield |
| 1 | Triethyl orthoformate | H | 7-Nitro-1H-imidazo[4,5-b]pyridine | p-TsOH, Reflux, 6h | 75-90% |
| 2 | Triethyl orthoacetate | CH₃ | 2-Methyl-7-nitro-1H-imidazo[4,5-b]pyridine | p-TsOH, Reflux, 8h | 70-85% |
| 3 | Triethyl orthopropionate | CH₂CH₃ | 2-Ethyl-7-nitro-1H-imidazo[4,5-b]pyridine | p-TsOH, Reflux, 10h | 65-80% |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol, providing a clear visual guide from setup to final product.
Caption: Figure 2: Step-by-Step Experimental Workflow.
Trustworthiness: Process Optimization & Troubleshooting
The robustness of this protocol lies in its simplicity and the thermodynamic driving force of forming a stable aromatic system. However, for optimal results, consider the following:
-
Choice of Catalyst: While p-TsOH is effective, Lewis acids like ZrOCl₂·8H₂O can also be employed, sometimes under milder, solvent-free conditions, which aligns with green chemistry principles.[6] The choice may depend on substrate compatibility and desired reaction kinetics.
-
Orthoester Stoichiometry: Using the orthoester in large excess not only drives the equilibrium towards the product but also conveniently serves as the reaction solvent. This is particularly effective for less reactive substrates.
-
Water Scavenging: The reaction produces alcohol. While not as detrimental as water, ensuring anhydrous conditions at the start is crucial. Orthoesters are sensitive to hydrolysis, and any water present can consume the reagent.[7]
-
Troubleshooting - Low Conversion: If the reaction stalls, confirm the catalyst's activity. A fresh batch or an additional charge of catalyst may be required. Alternatively, increasing the reaction temperature or time can drive the reaction to completion.
-
Troubleshooting - Side Products: Incomplete cyclization or side reactions are rare but possible. Purification by column chromatography is typically sufficient to isolate the desired product. Ensure the neutralization step is complete to prevent any acid-catalyzed degradation on the silica column.
Authoritative Grounding & Applications in Drug Development
The 7-nitro-imidazo[4,5-b]pyridine core synthesized via this protocol is a highly valuable intermediate in drug discovery. The nitro group is not merely a placeholder; it is a versatile functional group that can be readily reduced to a primary amine. This resulting 7-amino-imidazo[4,5-b]pyridine is a key building block for further elaboration, often through amide bond formation or palladium-catalyzed cross-coupling reactions.[2]
This strategy has been successfully employed in the development of potent kinase inhibitors. For instance, substituted imidazo[4,5-b]pyridines have been identified as powerful inhibitors of Tropomyosin receptor kinase A (TrkA), a target implicated in cancer and pain signaling.[5] The ability to rapidly generate analogs by modifying the C2-substituent (via the orthoester) and the C7-position (via the nitro group) makes this synthetic route ideal for generating compound libraries for high-throughput screening and SAR optimization.
References
-
Cui, J. J., et al. (2011). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Krajczyk, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Sebbar, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Zarei, A., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances. Available at: [Link]
-
Zarudnitskii, E. V. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Perin, N., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available at: [Link]
-
Gunduz, M. G., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Journal of Molecular Structure. Available at: [Link]
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Pirtovsek, P., et al. (2022). Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts. Molecules. Available at: [Link]
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Thompson, A. M., et al. (2014). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1][5]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Journal of Medicinal Chemistry. Available at: [Link]
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Perin, N., et al. (2021). Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines 17–19. ResearchGate. Available at: [Link]
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Krajczyk, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Available at: [Link]
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von Delius, M., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. Available at: [Link]
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Application Notes & Protocols: Strategic Cyclization of 3,4-Diamino-5-nitropyridine for the Synthesis of Fused Heterocyclic Scaffolds
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.
Introduction: 3,4-Diamino-5-nitropyridine is a pivotal heterocyclic building block in the field of medicinal and materials chemistry. Its structure is uniquely primed for synthetic elaboration, featuring a vicinal diamine motif on a pyridine core. This arrangement is the key to its utility, serving as a versatile precursor for a variety of fused heterocyclic systems. The presence of the strongly electron-withdrawing nitro group at the 5-position significantly modulates the electronic properties of the pyridine ring, influencing both the reactivity of the diamine system and providing a synthetic handle for further functionalization.[1][2]
This guide provides an in-depth exploration of the primary cyclization strategies involving this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into experimental design and execution. The protocols described herein are designed to be self-validating, grounded in established chemical literature to ensure reliability and reproducibility in your laboratory.
Part 1: Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dominated by the reactivity of the adjacent amino groups at the C3 and C4 positions. This 1,2-diamine arrangement is a classic precursor for the formation of five-membered heterocyclic rings fused to the pyridine core. The primary cyclization pathways involve reactions with reagents that can provide a one-carbon or one-nitrogen linker.
-
Reaction with C1 Electrophiles: Reagents like aldehydes, formic acid, and orthoesters introduce a single carbon atom that is attacked by both amino groups, leading to the formation of an imidazo[4,5-c]pyridine ring system after a dehydration step.
-
Reaction with N1 Electrophiles: Reagents such as nitrous acid (generated in situ) introduce a single nitrogen atom, leading to the formation of a triazolo[4,5-c]pyridine core.
The nitro group at C5 plays a crucial, albeit indirect, role. It deactivates the pyridine ring towards electrophilic attack and influences the basicity of the amino groups. More importantly, it serves as a valuable functional group in the final product, which can be readily reduced to an amine for subsequent diversification and library synthesis.
Caption: Core structure and reactive sites of this compound.
Part 2: Synthesis of 6-Nitroimidazo[4,5-c]pyridines
The construction of the imidazo[4,5-c]pyridine scaffold is a cornerstone application of 3,4-diaminopyridines. This is typically achieved by condensation with a carbonyl compound or its equivalent, which provides the C2 carbon of the resulting imidazole ring.
2.1: Reductive Cyclization with Aldehydes
A highly efficient, one-pot method involves the reductive cyclization of a 4-amino-3-nitropyridine derivative with an aldehyde.[3] While the original substrate in some literature is 4-amino-3-nitropyridine, the principle is directly applicable. The reaction proceeds through the formation of a Schiff base, followed by reduction and cyclization. When starting with this compound, the reaction with an aldehyde first forms a Schiff base with one of the amino groups, which then undergoes intramolecular cyclization and subsequent aromatization.
Causality Behind Experimental Choices:
-
Reagent: Aromatic aldehydes are commonly used due to their stability and reactivity.
-
Solvent: A high-boiling polar solvent like DMF or ethanol facilitates the dissolution of reactants and provides the thermal energy needed for dehydration steps.
-
Catalyst/Promoter: While sometimes the reaction can proceed thermally, an oxidizing agent is often used to facilitate the final aromatization step to the imidazole. Conversely, a reductive cyclization approach using a reagent like sodium dithionite (Na₂S₂O₄) can be employed, which may also reduce the nitro group.[3]
Caption: General workflow for aldehyde-mediated imidazopyridine synthesis.
Protocol 1: Synthesis of 2-Aryl-6-nitro-1H-imidazo[4,5-c]pyridines
This protocol is adapted from established methods for the synthesis of related imidazopyridines.[3]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Optional: Oxidizing agent (e.g., air, nitrobenzene) or reducing agent for alternative pathways (e.g., Na₂S₂O₄).
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10-15 mL per mmol of diamine), add the aromatic aldehyde (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds over 4-12 hours. For less reactive aldehydes, DMF can be used as a solvent at a higher temperature (120-140 °C).
-
During the reaction, the intermediate dihydroimidazole may spontaneously oxidize to the aromatic product, often facilitated by atmospheric oxygen.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed in vacuo, and the resulting residue can be purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.
| Aldehyde | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Benzaldehyde | Ethanol | 78 (Reflux) | 6-8 | Product may precipitate on cooling. |
| 4-Chlorobenzaldehyde | Ethanol | 78 (Reflux) | 4-6 | Electron-withdrawing groups can accelerate the initial condensation. |
| 4-Methoxybenzaldehyde | DMF | 120 | 8-12 | Higher temperature may be needed for electron-donating groups. |
Part 3: Synthesis of 6-Nitro-[1][2][4]triazolo[4,5-c]pyridines
The formation of a fused triazole ring from a 1,2-diamine is a classic transformation involving diazotization. The reaction of this compound with nitrous acid, generated in situ from sodium nitrite and a mineral or organic acid, yields the corresponding 6-nitro-[1][2][4]triazolo[4,5-c]pyridine.[4]
Mechanism Deep Dive: The reaction is initiated by the formation of the nitrosonium ion (NO⁺) from NaNO₂ in an acidic medium. One of the exocyclic amino groups of the diaminopyridine acts as a nucleophile, attacking the nitrosonium ion. This leads to an N-nitroso intermediate, which is in equilibrium with its diazohydroxide tautomer. Intramolecular cyclization occurs as the second amino group attacks the terminal nitrogen of the diazo group, followed by elimination of water to yield the stable, aromatic triazole ring.
Caption: Mechanistic pathway for triazole formation via diazotization.
Protocol 2: Synthesis of 6-Nitro-[1][2][4]triazolo[4,5-c]pyridine
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid or Dilute Hydrochloric Acid
-
Water
-
Ice
Procedure:
-
Suspend this compound (1.0 eq) in water or a mixture of water and acetic acid. Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold suspension of the diaminopyridine over 20-30 minutes. It is critical to maintain the temperature below 5 °C to prevent decomposition of the diazonium intermediate and control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
The product, which is often a pale yellow or off-white solid, typically precipitates from the reaction mixture.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid and salts, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 6-nitro-[1][2][4]triazolo[4,5-c]pyridine.
| Parameter | Condition | Rationale |
| Temperature | 0-5 °C | Stabilizes the diazonium intermediate and prevents hazardous decomposition. |
| Acid | Acetic Acid or dilute HCl | Catalyzes the formation of the nitrosonium ion (NO⁺) from sodium nitrite. |
| Stoichiometry | Slight excess of NaNO₂ (1.1-1.2 eq) | Ensures complete conversion of the diamine starting material. |
| Stirring | Vigorous | Essential for efficient heat transfer and mixing in the heterogeneous suspension. |
Part 4: Concluding Remarks and Outlook
The cyclization reactions of this compound provide reliable and high-yielding pathways to valuable nitro-substituted imidazo[4,5-c]pyridines and triazolo[4,5-c]pyridines. These fused heterocyclic cores are prevalent in numerous biologically active molecules. The protocols detailed in this guide serve as a robust starting point for synthetic campaigns. The resulting nitro-substituted products are not merely final compounds but are themselves versatile intermediates. The nitro group can be readily reduced to an amine, opening up a vast chemical space for further derivatization through amide coupling, sulfonylation, or other amine-based chemistries, making this an invaluable strategy in drug discovery and development.
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A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. National Institutes of Health (NIH). Available from: [Link]
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Application Notes and Protocols for the Development of Novel Kinase Inhibitors from Diaminopyrimidine Derivatives
Introduction: The Diaminopyrimidine Scaffold as a Privileged Structure in Kinase Inhibitor Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[3][4]
Among the myriad of chemical scaffolds utilized in kinase inhibitor design, the diaminopyrimidine core has emerged as a "privileged structure."[1][5] This is due to its remarkable ability to mimic the adenine base of ATP, the natural substrate for kinases, allowing it to competitively bind to the ATP-binding pocket of these enzymes.[1] The versatility of the diaminopyrimidine scaffold allows for chemical modifications at multiple positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1][6] This adaptability has led to the successful development of inhibitors against a wide range of kinases, including Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinase 7 (CDK7), and Janus Kinase 3 (JAK3).[7][8][9]
This guide provides a comprehensive overview of the key stages and methodologies involved in the discovery and preclinical development of novel kinase inhibitors derived from the diaminopyrimidine scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical core for therapeutic innovation.
The Drug Discovery and Development Workflow
The journey from a diaminopyrimidine derivative to a potential clinical candidate is a multi-step process that requires a systematic and iterative approach. This guide will detail the critical phases of this workflow, from initial library synthesis to preclinical evaluation, with an emphasis on the underlying scientific principles and practical experimental protocols.
Figure 1: A generalized workflow for the discovery and preclinical development of diaminopyrimidine-based kinase inhibitors.
Part 1: Library Synthesis and In Vitro Screening
The initial phase of discovery focuses on generating a diverse library of diaminopyrimidine derivatives and identifying "hit" compounds with inhibitory activity against the kinase of interest.
Chemical Synthesis of Diaminopyrimidine Derivatives
The synthesis of 2,4-diaminopyrimidine derivatives is often straightforward, allowing for the creation of a large and diverse library of compounds for screening.[7] A common synthetic route involves a multi-component reaction, which offers the flexibility to introduce various substituents at different positions of the pyrimidine ring.[10]
Protocol 1: General Synthesis of 2,4-Diaminopyrimidine Derivatives
-
Reaction Setup: In a round-bottom flask, combine an appropriate benzaldehyde, 2,6-diaminopyrimidine-4(3H)-one, and a 1,3-diketone in a suitable solvent such as water or ethanol.[10]
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., reflux) for a designated period (e.g., 2-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Collect the resulting precipitate by filtration and wash with a cold solvent. The crude product can be further purified by flash column chromatography on silica gel to yield the desired diaminopyrimidine derivative.[10]
-
Characterization: Confirm the structure of the synthesized compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Kinase Inhibition Assays
Once a library of compounds is synthesized, the next step is to screen them for their ability to inhibit the target kinase. In vitro kinase assays are essential for determining the potency of the inhibitors, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol provides a high-throughput method for measuring kinase activity.[1]
-
Reaction Preparation: Prepare a reaction mixture containing the target kinase, a biotinylated substrate peptide, and the test compound (diaminopyrimidine derivative) in a suitable kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to the mixture.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period, typically 60 minutes.
-
Detection: Stop the reaction by adding a detection mixture containing EDTA, a europium cryptate-labeled anti-phospho-specific antibody, and XL665-labeled streptavidin.
-
Signal Measurement: Incubate for an additional 60 minutes to allow for the development of the detection signal. Measure the HTRF signal using a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of the kinase.
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Table 1: Example In Vitro Kinase Inhibition Data for a Hypothetical Diaminopyrimidine Series
| Compound ID | R1 Group | R2 Group | Target Kinase IC₅₀ (nM) |
| DP-1 | H | Phenyl | 520 |
| DP-2 | Cl | Phenyl | 150 |
| DP-3 | OCH₃ | Phenyl | 350 |
| DP-4 | Cl | 4-Fluorophenyl | 75 |
| DP-5 | Cl | 3-Chlorophenyl | 90 |
Part 2: Lead Identification and Optimization
Following the identification of initial hits, the focus shifts to optimizing their potency, selectivity, and drug-like properties through iterative cycles of chemical synthesis and biological testing.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how chemical modifications to the diaminopyrimidine scaffold affect its biological activity.[11][12][13] By systematically altering the substituents at various positions, researchers can identify key structural features that enhance potency and selectivity.[11][12] For instance, the introduction of a sulfone group has been shown to significantly enhance the binding affinity of some diaminopyrimidine derivatives.[8][14]
Figure 2: A conceptual diagram illustrating the impact of different substituents on the properties of a diaminopyrimidine kinase inhibitor.
Molecular Docking
To rationalize the observed SAR and guide further optimization, molecular docking studies can be performed.[7] These computational simulations predict the binding mode of the inhibitor within the ATP-binding pocket of the kinase, providing insights into key interactions.[7][15]
Kinase Selectivity Profiling
A critical aspect of kinase inhibitor development is ensuring selectivity for the target kinase over other kinases in the human kinome.[2] Off-target inhibition can lead to undesirable side effects.[2] Therefore, lead compounds should be screened against a panel of kinases to assess their selectivity profile.[16]
Part 3: Cellular and Preclinical Evaluation
Promising lead compounds with good potency and selectivity must then be evaluated in more physiologically relevant systems to assess their potential as therapeutic agents.
Cell-Based Assays
It is crucial to determine if the in vitro inhibitory activity of a compound translates to a functional effect in a cellular context.[17] Cell-based assays are used to evaluate the ability of the inhibitors to modulate kinase signaling pathways and affect cellular processes like proliferation and survival.[17]
Protocol 3: MTT Cell Proliferation Assay
This colorimetric assay is a widely used method for assessing the anti-proliferative activity of compounds in cancer cell lines.[7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the diaminopyrimidine inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Table 2: Example Cellular Activity Data for Optimized Diaminopyrimidine Inhibitors
| Compound ID | Target Kinase IC₅₀ (nM) | Cancer Cell Line A IC₅₀ (nM) | Cancer Cell Line B IC₅₀ (nM) |
| DP-4 | 75 | 550 | 620 |
| DP-12 | 12 | 94 | 130 |
| DP-15 | 8 | 55 | 70 |
In Vitro ADME/Tox Studies
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is essential to identify potential liabilities.[18] Key in vitro assays include:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the compound's half-life.[11]
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[7][15]
-
Plasma Stability: Determines the stability of the compound in plasma.[11]
In Vivo Efficacy and Preclinical Toxicology
Compounds that demonstrate promising in vitro and cellular activity, along with favorable ADME properties, are advanced to in vivo studies.
-
Animal Models of Disease: The efficacy of the lead compound is evaluated in relevant animal models (e.g., tumor xenografts in mice for cancer indications).[19]
-
Pharmacokinetic (PK) Studies: These studies determine the compound's absorption, distribution, metabolism, and excretion in a living organism, providing crucial information for dosing in subsequent studies.[11]
-
Preclinical Toxicology: Rigorous toxicology studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to assess the safety of the drug candidate before it can be tested in humans.[20][21][22][23] These studies are required by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[20][21] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for these studies to ensure global harmonization.[24][25][26][27][28]
Conclusion
The diaminopyrimidine scaffold represents a highly versatile and fruitful starting point for the development of novel kinase inhibitors. By employing a systematic and iterative drug discovery process, encompassing chemical synthesis, robust in vitro and cellular screening, and comprehensive preclinical evaluation, researchers can successfully identify and advance promising diaminopyrimidine derivatives towards clinical development. The protocols and principles outlined in this guide provide a solid framework for scientists and drug developers working in this exciting and impactful field of medicinal chemistry.
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Application Notes and Protocols: Synthesis of 2,4-Diaminopyrimidine Derivatives for Cancer Therapy
Introduction: The Enduring Significance of the 2,4-Diaminopyrimidine Scaffold in Oncology
The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its structural resemblance to portions of folic acid has made it a cornerstone in the development of anticancer drugs, particularly as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and subsequent cell division.[1][2] Prominent examples include methotrexate, a classical antifolate, and pemetrexed, which targets multiple enzymes in folate metabolism.[2][3] Beyond DHFR inhibition, novel 2,4-diaminopyrimidine derivatives have been developed as potent and selective inhibitors of other key oncogenic targets, such as cyclin-dependent kinases (CDKs), demonstrating the scaffold's versatility.[4][5][6] This guide provides a detailed overview of the synthesis, mechanism of action, and characterization of 2,4-diaminopyrimidine derivatives for cancer therapy, aimed at researchers, scientists, and drug development professionals.
Strategic Approaches to the Synthesis of 2,4-Diaminopyrimidine Derivatives
The construction of the 2,4-diaminopyrimidine ring is typically achieved through the condensation of guanidine with a three-carbon electrophilic component. The choice of this precursor dictates the substitution pattern on the resulting pyrimidine ring.
Core Synthesis: The Guanidine Cyclization Reaction
The most prevalent and versatile method for synthesizing the 2,4-diaminopyrimidine core involves the cyclocondensation of guanidine with a β-dicarbonyl compound or its equivalent. A common and efficient precursor is cyanoacetaldehyde or its protected forms like β-alkoxyacrylonitriles.[7][8]
The underlying principle of this reaction is the nucleophilic character of the guanidino group, which attacks the electrophilic centers of the three-carbon unit, leading to cyclization and the formation of the stable aromatic pyrimidine ring. The reaction conditions can be tuned to optimize yields, often employing a base to facilitate the deprotonation of guanidine and promote its nucleophilicity.[9]
Experimental Protocols
Protocol 1: General Synthesis of the 2,4-Diaminopyrimidine Core
This protocol describes a general and widely applicable method for the synthesis of the unsubstituted 2,4-diaminopyrimidine core, which can be further functionalized.
Materials:
-
Guanidine hydrochloride or Guanidine nitrate
-
Cyanoacetaldehyde or β-ethoxyacrylonitrile
-
Sodium ethoxide or Sodium methoxide
-
Anhydrous ethanol or Methanol
-
Glacial acetic acid
-
Standard laboratory glassware for reflux and filtration
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation of the Guanidine Solution: In a round-bottom flask equipped with a reflux condenser, dissolve guanidine hydrochloride or nitrate in anhydrous ethanol.
-
Formation of the Sodiocyanoacetate Equivalent: In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol. To this, slowly add ethyl cyanoacetate.[10]
-
Condensation Reaction: Add the guanidine solution to the sodiocyanoacetate equivalent. The reaction mixture is then heated under reflux for 2-4 hours.[9][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is dissolved in hot water and then acidified with glacial acetic acid to precipitate the 2,4-diamino-6-hydroxypyrimidine intermediate.[10]
-
Chlorination (optional, for further derivatization): To obtain a more reactive intermediate for further substitution, the hydroxyl group can be converted to a chlorine atom. This is typically achieved by treating the 2,4-diamino-6-hydroxypyrimidine with phosphoryl chloride (POCl₃) at elevated temperatures.[11][12]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an acetonitrile/toluene mixture.[8]
Characterization:
The synthesized 2,4-diaminopyrimidine derivatives should be characterized to confirm their structure and purity.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure. For the parent 2,4-diaminopyrimidine-5-carbonitrile, characteristic peaks include singlets for the NH₂ protons around 6.9 ppm and an aromatic proton signal around 8.05 ppm in the ¹H NMR spectrum. The ¹³C NMR spectrum would show signals for the carbon atoms of the pyrimidine ring and the nitrile group.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the C≡N stretch of a nitrile substituent (around 2188 cm⁻¹) and N-H stretches of the amino groups (around 3480 cm⁻¹).[13]
Mechanism of Action: Targeting Key Cancer Pathways
Dihydrofolate Reductase (DHFR) Inhibition
The primary and most well-established mechanism of action for many 2,4-diaminopyrimidine-based anticancer agents is the inhibition of dihydrofolate reductase (DHFR).[1][14] DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF).[2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2]
By competitively binding to the active site of DHFR, 2,4-diaminopyrimidine inhibitors block the production of THF. This leads to a depletion of the nucleotide pool, which in turn inhibits DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][15]
Diagram of DHFR Inhibition by 2,4-Diaminopyrimidine Derivatives
Caption: Inhibition of DHFR by 2,4-diaminopyrimidine derivatives disrupts DNA synthesis.
Cyclin-Dependent Kinase (CDK) Inhibition
More recently, novel 2,4-diaminopyrimidine derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4][5] For instance, certain derivatives have shown high selectivity for CDK7, a kinase that plays a dual role in both cell cycle progression and transcription.[5] By inhibiting CDK7, these compounds can induce cell cycle arrest, typically at the G1/S phase, and promote apoptosis in cancer cells.[4][5]
Diagram of CDK Inhibition by 2,4-Diaminopyrimidine Derivatives
Caption: 2,4-Diaminopyrimidine derivatives can inhibit CDKs, leading to cell cycle arrest.
Structure-Activity Relationship (SAR) and Lead Optimization
The therapeutic efficacy of 2,4-diaminopyrimidine derivatives can be significantly modulated by the nature and position of substituents on the pyrimidine ring and its appended functionalities. Structure-activity relationship (SAR) studies are therefore crucial for lead optimization.
For example, in the development of novel antitumor agents, variations in the aromatic ring and the terminal aniline moiety on the pyrimidine core have been shown to significantly impact their potency against various cancer cell lines.[16][17] Similarly, for CDK inhibitors, the introduction of specific groups, such as a sulfone, can enhance binding affinity to the target kinase.[4][5]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 2,4-diaminopyrimidine derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit cell growth by 50%).
| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9k | Not Specified | A549 (Lung) | 2.14 | [16] |
| HCT-116 (Colon) | 3.59 | [16] | ||
| PC-3 (Prostate) | 5.52 | [16] | ||
| MCF-7 (Breast) | 3.69 | [16] | ||
| 13f | Not Specified | A549 (Lung) | 1.98 | [16] |
| HCT-116 (Colon) | 2.78 | [16] | ||
| PC-3 (Prostate) | 4.27 | [16] | ||
| MCF-7 (Breast) | 4.01 | [16] | ||
| 22 | CDK7 | MV4-11 (Leukemia) | Potent (IC₅₀ = 7.21 nM for enzyme) | [4][5] |
| 12s | FAK | MGC-803 (Gastric) | 0.24 | [18] |
| HCT-116 (Colon) | 0.45 | [18] | ||
| KYSE30 (Esophageal) | 0.44 | [18] |
Conclusion and Future Perspectives
The 2,4-diaminopyrimidine scaffold remains a highly valuable platform for the design and development of novel anticancer agents. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions make it an attractive starting point for drug discovery programs. While classical DHFR inhibitors based on this scaffold are well-established, ongoing research continues to unveil new generations of 2,4-diaminopyrimidine derivatives with diverse mechanisms of action, including the inhibition of key kinases involved in cancer cell signaling. Future efforts will likely focus on enhancing the selectivity and potency of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes.
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Application Note: Exploring Structure-Activity Relationships of 3,4-Diamino-5-nitropyridine Analogs as Potential Kinase Inhibitors
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for designing targeted therapeutics. Within this class, nitropyridines have emerged as versatile precursors for synthesizing molecules with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1][4] The 3,4-diamino-5-nitropyridine core, in particular, presents a compelling starting point for drug discovery. The arrangement of its functional groups—two amino groups for derivatization and a nitro group that influences electronic properties—offers rich opportunities for chemical modification to achieve desired potency and selectivity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on exploring the structure-activity relationships (SAR) of this compound analogs. We will detail a general synthetic strategy, present protocols for evaluating biological activity, and discuss how to interpret the resulting data to guide the design of next-generation compounds, with a particular focus on their potential as protein kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of numerous diseases, making them a major class of therapeutic targets.[5][6]
Part 1: Synthesis of this compound Analogs
The synthesis of this compound analogs typically begins with the construction of the core scaffold, followed by diversification at the amino positions. The nitro group is a key functionality, not only for its influence on the pyridine ring's electronics but also as a handle for further transformations. The general approach involves the nitration of a suitable pyridine precursor, followed by the introduction of the amino groups.
A common precursor, 2-amino-3-nitropyridine, can be synthesized and subsequently modified.[7] The amino groups provide excellent handles for creating a library of analogs through reactions like acylation, alkylation, or condensation to form fused ring systems such as imidazo[4,5-b]pyridines, which have shown promising antiproliferative activity.[8]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and diversification of the this compound scaffold.
Caption: General workflow for synthesis and derivatization.
Protocol 1: Synthesis of an N-acylated this compound Analog (Representative)
This protocol provides a representative method for the acylation of a diaminonitropyridine core.
Materials:
-
2,3-Diamino-5-nitropyridine
-
Cyclopropanecarbonyl chloride[9]
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-diamino-5-nitropyridine (1.0 eq) in anhydrous DCM. Cool the solution to -10°C in an ice-salt bath.
-
Addition of Acylating Agent: In a separate flask, dissolve cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled diaminonitropyridine solution while stirring. Maintain the temperature at -10°C.[9]
-
Base Addition: After 30 minutes of stirring, add a solution of triethylamine (1.2 eq) in anhydrous DCM dropwise to the reaction mixture. Continue stirring at -10°C for another 30 minutes.[9]
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-acylated analog.
-
Characterization: Confirm the structure of the final compound using NMR and Mass Spectrometry.
Part 2: Structure-Activity Relationship (SAR) Analysis
The systematic modification of the this compound scaffold allows for the exploration of its SAR. Key modifications can include varying the substituents on the amino groups or altering the groups on the pyridine ring itself. These changes can impact the molecule's steric profile, electronic properties, and hydrogen bonding capabilities, all of which are critical for binding to a biological target like a protein kinase.
For instance, imidazo[4,5-b]pyridine derivatives, which can be formed from diaminopyridines, have shown potent antiproliferative activity. The nature of the substituent at the 2-position of the imidazopyridine ring significantly influences this activity.[8]
SAR Data Summary Table
The following table summarizes hypothetical SAR data for a series of this compound analogs targeting a generic "Kinase A" and the "HeLa" cancer cell line, based on trends observed in related heterocyclic compounds.[8]
| Analog ID | R1-Substituent (at N-4) | R2-Substituent (at N-3) | Kinase A IC50 (µM) | HeLa Cell IC50 (µM) |
| 1a | H | H | >100 | >100 |
| 1b | Acetyl | H | 50.5 | 65.2 |
| 1c | Benzoyl | H | 15.2 | 20.8 |
| 1d | 4-Cyanophenyl (fused imidazo) | - | 2.5 | 3.2[8] |
| 1e | Unsubstituted Amidinophenyl (fused imidazo) | - | 0.8 | 0.4[8] |
| 1f | 2-Imidazolinyl (fused imidazo) | - | 1.2 | 0.7[8] |
This table is illustrative. Actual values would be determined experimentally.
From this data, a clear trend emerges:
-
The unsubstituted core (1a ) is inactive.
-
Simple acylation (1b , 1c ) confers modest activity.
-
Formation of a fused imidazo[4,5-b]pyridine ring and substitution with aromatic groups (1d-1f ) dramatically increases potency.[8]
-
Electron-withdrawing and hydrogen-bond-donating groups like amidino and imidazolinyl moieties appear to be particularly beneficial for activity.[8]
Visualizing Key SAR Insights
The following diagram illustrates the key takeaways from the SAR analysis.
Caption: Key structural modifications leading to increased activity.
Part 3: Protocols for Biological Evaluation
To establish a robust SAR, synthesized analogs must be evaluated in relevant biological assays. For potential kinase inhibitors, this involves both biochemical assays to measure direct enzyme inhibition and cell-based assays to assess effects on cancer cell proliferation.
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[5] The amount of ADP is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Then, a reagent is added to stop the reaction and deplete any remaining ATP. Finally, a detection reagent converts the ADP generated into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is proportional to the initial kinase activity.[10]
Materials:
-
Kinase of interest (e.g., PIM1, CDK2)
-
Specific kinase substrate peptide
-
ATP
-
Test compounds (analogs) and a positive control inhibitor (e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[5]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically but are often near the Km for ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction. Incubate for 30 minutes at room temperature.[5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Kinase Assay Workflow Diagram
Caption: Workflow for the luminescence-based kinase assay.
Protocol 3: Cell Viability Assay (MTT-Based)
This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[11]
Principle: The water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Materials:
-
Human cancer cell line (e.g., HeLa, SW620)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" background control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[11]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.[11]
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 or GI50 value.
-
Cell Viability Assay Workflow Diagram
Caption: Workflow for the MTT-based cell viability assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. By employing a systematic approach involving targeted synthesis and robust biological evaluation, researchers can effectively explore the structure-activity relationships of this compound class. The protocols and strategies outlined in this application note provide a framework for identifying key structural features that drive potency and for rationally designing next-generation analogs with improved therapeutic potential. The insights gained from such studies are crucial for advancing lead compounds through the drug discovery pipeline.
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- Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 upd
- Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI.
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
- 4-AMino-1-phenylpyrazolo[3,4-d]pyriMidine EGFR inhibitor. Selleck Chemicals.
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Application Notes and Protocols for the Purity Assessment of 3,4-Diamino-5-nitropyridine
Introduction: The Criticality of Purity in Pharmaceutical Development
3,4-Diamino-5-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for assessing the purity of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established scientific principles and aligned with international regulatory expectations, such as the ICH guidelines, to ensure data integrity and reliability.[1][2][3][4][5][6][7]
The selection of an appropriate analytical method is contingent on the intended purpose of the analysis, whether it be for routine quality control, stability testing, or characterization of reference standards.[3][4] This guide will explore a multi-faceted approach, leveraging the strengths of various analytical techniques to provide a holistic purity profile of this compound.
Logical Workflow for Purity Assessment
A logical and systematic workflow is essential for the comprehensive purity assessment of this compound. This workflow ensures that all potential impurities are detected, identified, and quantified accurately.
Caption: Workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can separate the main component from its related substances, including isomers, starting materials, and degradation products.[8][9][10][11][12][13][14]
Rationale for Method Development
The choice of a reversed-phase HPLC method is logical for a polar compound like this compound. A C18 column provides a versatile stationary phase for retaining the analyte and its potential impurities. The mobile phase composition is critical for achieving optimal separation. A combination of an aqueous buffer and an organic modifier like acetonitrile or methanol allows for the manipulation of retention times and peak shapes. The use of a buffer is essential to control the ionization state of the amino groups on the pyridine ring, thereby ensuring reproducible chromatography.
Detailed HPLC Protocol
Objective: To determine the purity of this compound and quantify its impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B in 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL. |
System Suitability
Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of 5 replicate injections | ≤ 2.0% |
Method Validation (as per ICH Q2(R2) Guidelines)
The developed HPLC method must be validated to demonstrate its suitability for the intended purpose.[1][2][3][4][5][6][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] This can be demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2] This is typically evaluated over a range of 50% to 150% of the expected sample concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2] This is often assessed by spiking a placebo with known amounts of the analyte and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Gas Chromatography (GC) for Residual Solvents
Gas Chromatography (GC) is the preferred method for the determination of residual solvents, which are organic volatile chemicals used in the manufacturing process.
Rationale for Headspace GC
Headspace GC is an ideal technique for analyzing residual solvents in a solid matrix like this compound. It involves heating the sample in a sealed vial to allow the volatile solvents to partition into the headspace gas, which is then injected into the GC. This technique avoids the introduction of non-volatile matrix components into the GC system, which can lead to contamination and column degradation.
Detailed GC Protocol
Objective: To identify and quantify residual solvents in this compound.
Instrumentation:
-
GC system with a headspace autosampler, a flame ionization detector (FID), and a suitable capillary column.
GC Conditions:
| Parameter | Condition |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm or equivalent |
| Carrier Gas | Helium or Nitrogen at a constant flow rate of 2.0 mL/min |
| Injector Temperature | 200 °C |
| Detector Temperature | 250 °C |
| Oven Program | Initial 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes |
| Headspace Sampler | Oven Temperature: 80 °C, Loop Temperature: 90 °C, Transfer Line Temperature: 100 °C, Equilibration Time: 15 minutes |
| Sample Preparation | Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO). |
Mass Spectrometry (MS) for Structural Confirmation and Impurity Identification
Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for identifying unknown impurities.[16][17][18][19][20]
Rationale for LC-MS
Coupling HPLC with MS (LC-MS) allows for the separation of impurities from the main component, followed by their immediate mass analysis. This is invaluable for identifying co-eluting peaks and for obtaining structural information on trace-level impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]+, allowing for straightforward molecular weight determination.
Detailed LC-MS Protocol
Objective: To confirm the molecular weight of this compound and identify unknown impurities.
Instrumentation:
-
LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
LC-MS Conditions:
-
The HPLC conditions can be similar to those described in Section 1.2, but the mobile phase may need to be modified to be compatible with the MS detector (e.g., using volatile buffers like ammonium formate).
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Mass Range: m/z 50-500
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound and the characterization of its impurities.[17][21][22][23][24]
Rationale for ¹H and ¹³C NMR
¹H NMR provides information about the number and chemical environment of the hydrogen atoms in the molecule, while ¹³C NMR provides similar information for the carbon atoms. Together, they can be used to confirm the overall structure of the molecule. Advanced 2D NMR techniques like COSY and HSQC can be used to establish the connectivity between protons and carbons, providing further structural confirmation.
Detailed NMR Protocol
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
NMR Parameters:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of DMSO-d₆.
Thermal Analysis for Stability Assessment
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability and decomposition profile of this compound.[25][26][27]
Rationale for DSC and TGA
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, purity, and polymorphic transitions. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition pattern.
Detailed Thermal Analysis Protocol
Objective: To assess the thermal stability and decomposition profile of this compound.
Instrumentation:
-
DSC and TGA instruments.
Experimental Conditions:
| Parameter | DSC | TGA |
| Sample Pan | Aluminum, hermetically sealed | Alumina or platinum |
| Sample Weight | 2-5 mg | 5-10 mg |
| Atmosphere | Nitrogen at 50 mL/min | Nitrogen at 50 mL/min |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temperature Range | 25 °C to 300 °C | 25 °C to 500 °C |
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. The combination of chromatographic, spectroscopic, and thermal analysis techniques provides a comprehensive understanding of the compound's purity, identity, and stability. The protocols outlined in this document, when properly validated, will ensure the generation of reliable and accurate data that meets the stringent requirements of the pharmaceutical industry.
References
- Benchchem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Unknown Author. (2014, August 22). Validation of Impurity Methods, Part II.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Unknown Author. (n.d.). Analytical method validation: A brief review.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Unknown Author. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions.
- HKU Scholars Hub. (n.d.). HPLC method for determination of 3,4-diaminopyridine in the presence of related substances and degradation products formed under stress conditions.
- HKU Scholars Hub. (n.d.). HPLC method for determination of 3,4-diaminopyridine in the presence of related substances and degradation products formed under stress conditions.
- MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile.
- ResearchGate. (2025, August 7). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
- PubMed. (n.d.). Determination of A 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection using solid-phase extraction.
- APS Meeting Archive. (2025, June 26). A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties.
- ChemicalBook. (n.d.). 3-Nitropyridine(2530-26-9) 1H NMR spectrum.
- PubMed. (n.d.). High-performance liquid chromatographic determination of 3,4-diaminopyridine in human plasma.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I....
- ResearchGate. (n.d.). TGA/DTG of the prepared pyridine-containing polymers 31-34 and 39-42. (Color figure available online.).
- Unknown Author. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- ResearchGate. (n.d.). C NMR spectroscopic data (pyridine-d 5 ) of compounds 1, 2, 3, 4, and 5. a.
- PMC - NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
- Unknown Author. (n.d.). Gas-liquid chromatographic determination of toxic diamines in permanent hair dyes.
- Synchem. (n.d.). This compound 4318-68-7 C5H6N4O2.
- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
- Unknown Author. (n.d.). a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine.
- Chinese Journal of Energetic Materials. (n.d.). Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography.
- PubMed - NIH. (n.d.). Mass spectrometry analysis of nitrotyrosine-containing proteins.
- ResearchGate. (n.d.). (a), (b) Differential scanning calorimetry (DSC) traces, and (c) photographs of the heating studies of materials at different temperatures..
- ResearchGate. (n.d.). Accelerated thermal decomposition of 3,4-dinitrofurazanfuroxan by amino-containing nitrogen-rich compounds based on microcalorimetry | Request PDF.
- PubMed. (n.d.). Analysis of 3,4-diaminopyridine in human serum by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection.
- ResearchGate. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
Sources
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- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
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- 13. Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography [energetic-materials.org.cn]
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- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Diamino-5-nitropyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3,4-Diamino-5-nitropyridine. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic intermediate. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with its preparation, focusing specifically on the identification and mitigation of byproduct formation.
Section 1: Overview of Synthetic Challenges
The synthesis of this compound is not trivial. The pyridine ring, being electron-deficient, presents unique challenges in functionalization. Furthermore, the presence of multiple reactive functional groups—two amines and a nitro group—necessitates careful control over reaction conditions to achieve the desired regioselectivity and prevent unwanted side reactions. Most synthetic routes involve either the reduction of a dinitro-precursor or the sequential amination of a halogenated nitropyridine. Each approach carries a distinct profile of potential byproducts.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our application scientists commonly encounter.
Section 2: Troubleshooting Guide & FAQs
Scenario 1: Issues with Selective Reduction Routes
A common strategy involves the selective reduction of one nitro group from a dinitro-aminopyridine precursor, such as 4-Amino-3,5-dinitropyridine.
Question: I attempted a selective reduction of 4-Amino-3,5-dinitropyridine, but my LC-MS analysis shows a mixture of my starting material, the desired product, and a third major component. What is this third component and how can I improve selectivity?
Answer: The third component is almost certainly the over-reduced byproduct, 3,4,5-triaminopyridine. The challenge in this synthesis lies in achieving mono-reduction without proceeding to full reduction of both nitro groups. The choice of reducing agent and strict control of stoichiometry are paramount.
Causality: Nitro groups on an aromatic ring are reduced in a stepwise fashion. Once the first nitro group is reduced to an amine, this new amino group is strongly activating, which can, in some cases, make the reduction of the second nitro group faster or more favorable, leading to the triamino byproduct. Ring reduction to form piperidine derivatives is also possible under harsh conditions (e.g., high-pressure catalytic hydrogenation), but is less common with chemical reducing agents like metal sulfides.[1][2]
Troubleshooting Protocol: Optimizing Selective Reduction
-
Choice of Reagent: For selective mono-reduction of dinitro aromatics, alkali metal sulfides or hydrosulfides (e.g., sodium sulfide (Na₂S), sodium hydrosulfide (NaSH), or ammonium sulfide ((NH₄)₂S)) are often the reagents of choice.[3] These reagents are generally milder and more selective than catalytic hydrogenation or stronger reducing agents like tin and HCl.[4]
-
Stoichiometric Control: This is the most critical parameter. You must carefully control the molar equivalents of your reducing agent. Begin with small-scale trials to establish the optimal stoichiometry for your specific substrate and conditions. A slight excess may be needed to drive the reaction to completion, but a large excess will inevitably lead to over-reduction.
-
Temperature and Time: Run the reaction at a controlled, often low, temperature (e.g., 0 °C to room temperature) and monitor its progress meticulously using a rapid analytical method like Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction immediately once the starting material is consumed and the desired product concentration is maximized.
-
pH Control: The pH of the reaction medium can influence the reactivity of sulfide reducing agents. Maintaining a consistent and buffered pH can sometimes improve reproducibility.
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Common Byproducts | Selectivity Profile | Citation |
| NaSH / Na₂S | Aqueous or alcoholic solvent, 0°C to 50°C | 3,4,5-Triaminopyridine (over-reduction), sulfur impurities | Good to Excellent for mono-reduction with careful stoichiometric control. | [3] |
| Catalytic Hydrogenation (Pd/C, PtO₂) | H₂ gas (1-50 atm), various solvents | 3,4,5-Triaminopyridine, potential ring reduction | Poor to Moderate. Often difficult to stop at the mono-reduction stage. Can also cause dehalogenation if other halogens are present. | [5] |
| Fe / Acid (e.g., AcOH, HCl) | Acidic aqueous/alcoholic media, reflux | 3,4,5-Triaminopyridine | Moderate. Can be selective but often requires extensive optimization and can be difficult to work up. | [4] |
| SnCl₂ / HCl | Concentrated HCl, 0°C to RT | 3,4,5-Triaminopyridine | Moderate to Good. A classic method, but workup can be complicated by tin salts. | [4] |
Scenario 2: Issues with Nucleophilic Aromatic Substitution (SNAr) Routes
Another common pathway is the sequential amination of a starting material like 2,6-dichloro-3,5-dinitropyridine. This involves replacing the chlorine atoms with amino groups.
Question: I am performing a sequential amination on a di-chloro dinitropyridine substrate. My first amination works well, but the second amination with a different amine is giving me a complex mixture of products, including what appears to be an isomer of my target compound. What is happening?
Answer: This issue stems from the complex regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on a polysubstituted pyridine ring. The positions of the existing substituents (nitro groups, amines, halogens) exert strong electronic directing effects, and the position of nucleophilic attack can be kinetically or thermodynamically controlled.
Causality: In a substrate like 2-chloro-3-nitro-X-aminopyridine, a second incoming amine nucleophile can potentially attack at the C2 position (displacing the chlorine) or other activated positions. The nitro group strongly activates the ortho (C2) and para (C6, if available) positions towards nucleophilic attack through resonance stabilization of the Meisenheimer intermediate.[6] However, the inductive effect of the nitro group is also very strong, making the C2 position highly electron-deficient and often the kinetically favored site of attack.[6] If the reaction is run at higher temperatures or for longer times, a thermodynamically more stable isomer might form via rearrangement or equilibration.
Potential Byproducts in SNAr Routes:
-
Positional Isomers: The second amine adds to an unintended position.
-
Incomplete Reaction: Unreacted mono-aminated intermediate remains.
-
Hydrolysis Products: If water is present, especially under basic or acidic conditions, the chloro group can be displaced by a hydroxide ion to form a pyridone byproduct.
-
Displacement of Nitro Group: While less common than halide displacement, in highly activated systems, the nitro group itself can sometimes act as a leaving group.
Diagram: Byproduct Formation in a Sequential SNAr Pathway
Caption: Potential reaction pathways in a sequential amination synthesis.
Troubleshooting Protocol: Controlling SNAr Reactions
-
Temperature Control: To favor the kinetically controlled product, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Aprotic polar solvents like DMF, DMSO, or acetonitrile are common.[7] Experiment with different solvents to see how they affect the product distribution.
-
Base Selection: If a base is used to scavenge HCl, its strength and steric bulk can impact the reaction. A non-nucleophilic, sterically hindered base (e.g., DIPEA) is often preferred over a stronger, less hindered base (e.g., triethylamine or K₂CO₃) to minimize side reactions.
-
Protecting Groups: If one of the amino groups is introduced early, consider protecting it before subsequent reaction steps to prevent it from interfering with the desired chemistry.
Section 3: Key Experimental Methodologies
The following protocols are provided as validated starting points for addressing the challenges discussed above. They should be adapted and optimized for your specific substrates and equipment.
Protocol 1: Selective Mono-Reduction using Sodium Hydrosulfide
This protocol is adapted from general procedures for the selective reduction of dinitroaromatic compounds.[3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the 4-Amino-3,5-dinitropyridine substrate (1.0 eq) in a mixture of methanol and water (e.g., 5:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, prepare a solution of sodium hydrosulfide hydrate (NaSH·xH₂O) (approx. 1.1-1.5 eq) in water. The exact stoichiometry is critical and should be optimized.
-
Addition: Add the NaSH solution dropwise to the cooled substrate solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding an equal volume of brine. Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane) or recrystallization.
Workflow: Troubleshooting Impurity Identification
Caption: A logical workflow for identifying and addressing byproduct formation.
References
- American Chemical Society. (n.d.). Practical Amination of Nitropyridones by Silylation. Organic Process Research & Development.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Reduction of 3,5-dinitro-2-pyridyl derivatives with sodium borohydride part II. Application of proton nuclear magnetic resonance spectroscopy to structure problems. RSC Publishing.
- Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
- ChemicalBook. (n.d.). 3,4-Diaminopyridine synthesis.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- ResearchGate. (n.d.). Dinitropyridines: Synthesis and Reactions.
- Google Patents. (n.d.). Synthetic method of 3, 4-diaminopyridine.
- HETEROCYCLES. (1993). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3.
- BenchChem. (2025). Technical Support Center: Selective Reduction of 3,3'-Dinitrobiphenyl.
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Technical Support Center: Nitration of Diaminopyridines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is dedicated to researchers, scientists, and drug development professionals navigating the complexities of diaminopyridine nitration. The introduction of a nitro group onto this electron-rich heterocyclic system is a powerful transformation, but it is frequently plagued by competing pathways and unexpected outcomes. This document is structured as a series of troubleshooting questions and in-depth answers, designed to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My nitration of 3,4-diaminopyridine is giving me an intractable mixture of products with a very low yield of the desired 2-nitro-3,4-diaminopyridine. What's going wrong?
This is a classic and highly common issue. The two amino groups on the pyridine ring are powerful activating, ortho-, para-directing groups. When you subject the substrate to standard, harsh nitrating conditions (e.g., concentrated HNO₃/H₂SO₄), you are creating a highly reactive system prone to multiple side reactions.[1][2]
Core Issues & Mechanistic Rationale:
-
Polynitration: The first nitro group introduced does not sufficiently deactivate the ring to prevent further nitration, especially under strong acidic conditions. The combined activating effect of two amino groups makes the ring exceptionally electron-rich.
-
Oxidative Decomposition: Diaminopyridines are sensitive to the strongly oxidizing nature of concentrated nitric acid, leading to ring-opening or the formation of tar-like decomposition products.[3]
-
Poor Regiocontrol: While the amino groups direct the substitution, multiple positions are activated, leading to a mixture of isomers that can be difficult to separate. For 3,4-diaminopyridine, positions 2, 5, and 6 are all activated to varying degrees.
Troubleshooting Protocol:
-
Step 1: Lower the Reaction Temperature. This is the most critical first step. Perform the reaction at 0°C or even -10°C. The generation of the nitronium ion (NO₂⁺) is fast, but electrophilic attack on the activated ring is often exothermic and difficult to control at room temperature.[4]
-
Step 2: Modify the Nitrating Agent. Switch from the aggressive HNO₃/H₂SO₄ mixture to a milder, more controlled system.
| Nitrating System | Typical Conditions | Advantages & Disadvantages | | :--- | :--- | :--- | | Conc. HNO₃ / Conc. H₂SO₄ | 0°C to RT | Pro: Inexpensive, strong nitrating power. Con: Highly corrosive, poor selectivity, high risk of oxidation/polynitration.[5][6] | | KNO₃ / Conc. H₂SO₄ | 0°C to 50°C | Pro: Generates NO₂⁺ in situ, allowing for better control. Solid reagent is easier to handle. Con: Still strongly acidic; risk of side reactions remains.[4][7] | | N₂O₅ in CH₂Cl₂ or CH₃CN | -20°C to 0°C | Pro: Neutral conditions, often provides higher regioselectivity. Con: N₂O₅ is unstable and must be prepared fresh or handled with care.[8][9] | | HNO₃ / Acetic Anhydride | 0°C to 25°C | Pro: Milder than mixed acid. Con: Can lead to N-nitration or acetylation of the amino groups. |
-
Step 3: Consider a Protecting Group Strategy. If temperature and reagent control fail, protecting one or both amino groups is a robust strategy. Converting the amine to an amide (e.g., acetyl) moderates its activating effect and can improve regioselectivity. However, the protection and subsequent deprotection steps add to the overall synthesis length. A urea-based protecting group has been shown to be particularly effective for directing nitration to the 2-position of 3-aminopyridine.[3]
Question 2: I've isolated a byproduct with the same mass as my desired product, but with different spectroscopic properties (NMR/IR). What could it be?
When the mass is identical, you are likely dealing with an isomer. In the context of aminopyridine nitration, two common side reactions can lead to isomeric byproducts: N-oxidation and N-nitration followed by rearrangement.
Potential Side Reactions:
-
N-Oxidation: The pyridine ring nitrogen is susceptible to oxidation by nitrating agents, especially those containing hydrogen peroxide or peroxy acids, forming a pyridine N-oxide.[10][11][12] While less common with standard HNO₃/H₂SO₄, it's a possibility. The N-oxide group alters the electronic properties of the ring and can direct subsequent nitration to different positions (typically the 4-position).[12]
-
N-Nitration & Rearrangement: The initial attack can occur on one of the exocyclic amino nitrogens to form an N-nitroamine (a nitramide).[13][14] This species is often unstable and can undergo an intermolecular rearrangement in acidic media to yield the C-nitrated ring isomers. The product distribution from this pathway may differ from that of direct C-nitration.[13]
Troubleshooting & Characterization:
-
Spectroscopic Analysis:
-
¹H NMR: Look for significant shifts in the aromatic protons. N-oxidation can cause downfield shifts of the protons at the 2- and 6-positions.
-
IR Spectroscopy: The N-O stretch of an N-oxide appears around 1200-1300 cm⁻¹. An N-nitroamine will have characteristic N-NO₂ stretches.
-
-
Purification: These isomers can often be separated by careful column chromatography. Using a gradient elution with a polar solvent system (e.g., Ethyl Acetate/Methanol or Dichloromethane/Methanol) is recommended.
Question 3: My main product is the 5-nitro isomer, but I need the 3-nitro isomer of 2-aminopyridine as a precursor. How can I control the regioselectivity?
This is a classic challenge of regioselectivity dictated by electronic and steric effects. In the nitration of 2-aminopyridine, the 5-nitro isomer is the thermodynamically favored product due to electronic factors.[13] The attack of the nitronium ion is directed by the amino group to the ortho (3-position) and para (5-position) carbons.
Mechanistic Explanation:
-
Electronic Hindrance: During the formation of the sigma complex for 3-nitration, the incoming positive nitronium ion experiences electrostatic repulsion from the protonated ring nitrogen at position 1 and the adjacent protonated amino group at position 2. This "electric hindrance" makes the transition state for 3-nitration higher in energy.[13][15]
-
Thermodynamic vs. Kinetic Control: The 5-nitro product is generally the major product under standard acidic nitration conditions, suggesting it is the thermodynamic product.[13] Achieving the kinetic product (3-nitro) requires alternative strategies.
Strategies to Influence Regioselectivity:
-
Directed Ortho Metalation (DoM): This is a powerful but more complex alternative. Protect the amino group (e.g., as a pivalamide) and then use a strong base like n-BuLi or LDA to deprotonate the 3-position specifically. The resulting lithiated species can then be quenched with an electrophilic nitrating agent (e.g., N₂O₅ or a nitrate salt).
-
Alternative Synthetic Routes: It is often more practical to obtain a specific isomer through a different synthetic pathway rather than trying to force unfavorable regioselectivity. For example, starting with a pre-functionalized pyridine, such as 2-chloro-3-nitropyridine, and then performing a nucleophilic aromatic substitution (SₙAr) with ammonia can yield 2-amino-3-nitropyridine. The separation of 2-amino-3-nitropyridine from the major 2-amino-5-nitropyridine product from direct nitration is described as "tedious and inconvenient."[16]
Experimental Protocol: Controlled Mononitration of 2,6-Diaminopyridine
This protocol is designed to favor the formation of 2,6-diamino-3-nitropyridine while minimizing polynitration and decomposition.
Materials:
-
2,6-Diaminopyridine
-
Potassium Nitrate (KNO₃), finely ground
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2,6-diaminopyridine (1.0 eq).
-
Dissolution: Cool the flask in an ice-salt bath to -10°C. Slowly add concentrated sulfuric acid (10 mL per gram of substrate) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0°C. Stir until all the solid has dissolved.
-
Nitration: Add finely ground potassium nitrate (1.1 eq) portion-wise over 30 minutes, maintaining the internal temperature between -10°C and -5°C.
-
Reaction: Stir the reaction mixture at -5°C for 2 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane), taking care to properly quench aliquots before spotting.
-
Quenching: Once the reaction is complete, very slowly pour the reaction mixture onto a large beaker of crushed ice (approx. 100 g of ice per 10 mL of H₂SO₄) with vigorous stirring.
-
Neutralization: Slowly neutralize the cold aqueous solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. A yellow precipitate should form.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of aqueous layer).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel to isolate the desired 2,6-diamino-3-nitropyridine isomer.
References
- el-Ghomari, K., & Gorrod, J. W. (1987). Metabolic N-oxygenation of 2,4-diamino-6-substituted pyrimidines. European Journal of Drug Metabolism and Pharmacokinetics, 12(4), 253–258.
- KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR Technology.
- Ramírez-Marroquín, R., et al. (2013). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. TIP Revista Especializada en Ciencias Químico-Biológicas, 16(1), 36-41.
-
Maji, B., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 24(30), 5551–5556. [Link]
- Schroeder, H., et al. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. U.S.
-
Bernstein, J., et al. (1950). 2,3-diaminopyridine. Organic Syntheses, 30, 22. [Link]
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Jin, B., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. RSC Advances, 10(73), 44921-44926. [Link]
-
Various Authors. (2021). Why is sulfuric acid used in aromatic nitration? Quora. [Link]
-
Bakke, J., & Rønneberg, H. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (9), 1919-1923. [Link]
-
Gidaspov, B. V., et al. (2006). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Russian Journal of Organic Chemistry, 42(1), 122-126. [Link]
- Clark-Lewis, J. W., & Thompson, M. J. (1957). Methylation of 3-Aminopyridines and Preparation of 2-Amino-3 Methylaminopyridine and 2: 3-Diaminopyridine. Journal of the Chemical Society, 442-446.
-
Taylor, E. C., & Macor, K. A. (1986). Pyrimidine N-oxides. Oxidation of 5-nitroso-2,4,6-triaminopyrimidine. Journal of Heterocyclic Chemistry, 23(5), 1575-1577. [Link]
-
Mastrolorenzo, A., et al. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. ChemistrySelect, 8(48), e202303598. [Link]
-
Coburn, M. D. (1988). Synthesis of Trinitroaromatics Using Alternative Mixed Acid Nitration Conditions. Los Alamos National Lab Report. [Link]
-
den Hertog, H. J., & Overhoff, J. (1950). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473. [Link]
-
Klapötke, T. M., et al. (2015). The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups. Dalton Transactions, 44(39), 17426-17435. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 16. Organic Syntheses Procedure [orgsyn.org]
preventing polysubstitution in diaminopyridine nitration
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Senior Application Scientist, Gemini Division
Last Updated: December 30, 2025
Welcome to the technical support guide for the nitration of diaminopyridines. This document provides in-depth, experience-based answers to common challenges encountered during this sensitive electrophilic aromatic substitution. Our goal is to equip you with the knowledge to troubleshoot effectively and prevent common pitfalls, particularly the pervasive issue of polysubstitution.
References
- Royal Society of Chemistry.
- Believe Chemical.
- Guidechem.
- Organic Syntheses.
- University of Calgary.
- Quora.
- ACS Publications.
- National Institutes of Health.
- Benchchem.
- ResearchGate.
- ResearchGate.
- Benchchem.
- Benchchem.
- Quora.
- ResearchGate.
- Sigma-Aldrich.
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- National Institutes of Health.
- Pharmaffiliates.
- Benchchem.
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- Chemistry LibreTexts.
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- Homework.Study.com.
- Indian Academy of Sciences.
- Pearson.
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- Master Organic Chemistry.
- MDPI.
- ResearchGate.
- A-Levels Chemistry.
- Royal Society of Chemistry.
- YouTube.
- ACS Publications.
- ACS Publications.
- Master Organic Chemistry.
Technical Support Center: Purification Strategies for 3,4-Diamino-5-nitropyridine
Welcome to the technical support center for the synthesis and purification of 3,4-Diamino-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges related to isomeric impurities during their work with this compound. We will explore the root causes of these impurities and provide robust, field-proven strategies for their removal, ensuring the high purity required for downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nature of isomeric impurities in this compound syntheses.
Q1: What are the most probable isomeric impurities I might encounter, and why do they form?
A: The formation of isomers is intrinsically linked to the synthetic route, typically involving the nitration of a diaminopyridine precursor. During electrophilic nitration, the incoming nitro group (-NO₂) is directed by the existing amino (-NH₂) substituents and the deactivating effect of the pyridine ring nitrogen.
While the amino groups at the C3 and C4 positions strongly direct the nitration to the C5 position, minor products can form due to nitration at other available positions on the pyridine ring. The most common isomers you may encounter are:
-
3,4-Diamino-2-nitropyridine: Formation occurs due to substitution ortho to the C3-amino group.
-
3,4-Diamino-6-nitropyridine: Formation occurs due to substitution ortho to the C4-amino group, though this is generally less favored.
The relative quantities of these isomers depend heavily on the precise reaction conditions, including the nitrating agent, temperature, and solvent used.[1]
Q2: Which analytical techniques are most effective for identifying and quantifying these isomers?
A: A multi-pronged analytical approach is recommended for robust characterization:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and a preliminary assessment of crude product purity. Isomers will often exhibit different retention factors (Rƒ) due to polarity differences.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying isomeric purity. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water/acetonitrile with a modifier like formic acid or TFA) can typically resolve the isomers, allowing for accurate determination of their relative percentages.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. Each isomer will present a unique set of signals in the aromatic region, providing unambiguous evidence of their presence. Careful integration of the distinct peaks allows for quantification.
Q3: What are the key physicochemical differences between this compound and its isomers that I can leverage for purification?
A: The primary differences that can be exploited for separation are polarity and solubility. These properties are influenced by the position of the nitro group, which affects:
-
Molecular Dipole Moment: The overall polarity of the molecule changes with the substitution pattern.
-
Intermolecular and Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the nitro group and an adjacent amino group can significantly alter a molecule's physical properties, including its boiling point, melting point, and solubility in various solvents. For instance, an isomer with a nitro group ortho to an amino group may exhibit strong intramolecular hydrogen bonding, reducing its polarity and interaction with polar solvents compared to an isomer where such bonding is not possible.
-
Crystal Lattice Energy: Different isomers pack into crystal lattices with varying efficiencies, directly impacting their solubility in a given solvent. This is the fundamental principle behind purification by recrystallization.[3]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may face during the purification process.
Scenario 1: My initial analysis (TLC/HPLC) of the crude product shows a significant mixture of isomers. What is the best first step for purification?
Answer: Fractional Recrystallization.
This classical technique is the most efficient method for bulk purification and should always be your first approach. The success of recrystallization hinges on identifying a solvent or solvent system in which the desired isomer (this compound) has significantly different solubility from the impurities, particularly at different temperatures.
-
Causality: Isomers, despite having the same chemical formula, often possess different crystal packing energies and polarities, leading to variations in their solubility profiles.[3] By carefully selecting a solvent, you can create a scenario where the desired product crystallizes out of the solution upon cooling, while the more soluble isomeric impurities remain in the mother liquor.
dot
Caption: Decision workflow for purifying this compound.
Scenario 2: I've tried recrystallization in several solvents, but one isomer consistently co-precipitates with my product. What should I do next?
Answer: Column Chromatography.
When recrystallization fails to provide adequate separation, column chromatography is the logical next step.[4] This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
-
Causality: The separation relies on polarity differences. For aminonitropyridines, silica gel is an excellent choice for the stationary phase as it is highly polar. The isomers, having different polarities, will interact with the silica to varying extents.
-
Less Polar Isomers: Will have a weaker interaction with the silica and will be carried through the column more quickly by the mobile phase (elute first).
-
More Polar Isomers: Will adsorb more strongly to the silica and will elute later.
-
-
Self-Validation: The separation process must be monitored. Before running a large-scale column, develop a separation method using TLC. The solvent system that gives the best separation of spots on a TLC plate will be a good starting point for your column's mobile phase. A typical eluent system to start with is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[5]
dot
Caption: Separation of isomers by polarity using column chromatography.
Scenario 3: My product appears pure by TLC and ¹H NMR, but sensitive HPLC analysis reveals >0.5% of an isomeric impurity. How can I achieve the highest possible purity?
Answer: Preparative HPLC or a Solvent/Anti-Solvent Recrystallization.
For achieving analytical-grade purity (>99.5%), more refined techniques are necessary.
-
Preparative HPLC: This is essentially a scaled-up version of analytical HPLC. It offers the highest resolution for separating very similar isomers but is more resource-intensive. It is the method of choice when absolute purity is paramount and small amounts of material are needed.
-
Solvent/Anti-Solvent Recrystallization: This powerful technique can sometimes provide better separation than traditional cooling recrystallization. The process involves dissolving the impure compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid, inducing crystallization. A study on the related compound 2,6-diamino-3,5-dinitropyridine (PYX) demonstrated that this method can significantly improve purity.[3] The slow addition allows for the selective crystallization of the least soluble species (hopefully your target compound) in the specific solvent/anti-solvent mixture.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Fractional Recrystallization
-
Solvent Screening: In small vials, test the solubility of your crude product (~10-20 mg) in various solvents (~0.5 mL) from different polarity classes (see Table 1). Heat the vials gently. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Analysis: Dry the crystals and analyze their purity by TLC and HPLC. Also, analyze the filtrate (mother liquor) to confirm that the impurities have been concentrated in the solution.
Table 1: Common Solvents for Recrystallization of Polar Aromatic Compounds
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
|---|---|---|---|
| Water | 10.2 | 100 | Good for highly polar compounds, often used as an anti-solvent. |
| Methanol | 5.1 | 65 | Good general-purpose polar solvent. |
| Ethanol | 4.3 | 78 | Similar to methanol, less volatile. |
| Isopropanol | 3.9 | 82 | Can offer different selectivity. |
| Acetonitrile | 5.8 | 82 | Aprotic polar solvent. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity, good for compounds of intermediate polarity. |
| Dichloromethane | 3.1 | 40 | Use with caution due to low boiling point. |
| Toluene | 2.4 | 111 | Non-polar, useful for less polar compounds. |
Protocol 2: General Procedure for Column Chromatography
-
TLC Method Development: First, find a solvent system that provides good separation (ΔRƒ > 0.2) of your desired product from its isomers on a silica TLC plate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with the composition determined from your TLC analysis. You can run the column isocratically (constant solvent composition) or gradually increase the polarity of the mobile phase (gradient elution) to elute the more strongly adsorbed compounds.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or vials.
-
Analysis: Spot every few fractions on a TLC plate to track the elution of the compounds. Use a UV lamp to visualize the spots.
-
Isolation: Combine the pure fractions containing your desired product and remove the solvent using a rotary evaporator to yield the purified compound.
Table 2: Example Analytical Systems for Monitoring Purity
| Technique | Stationary Phase | Mobile Phase System (Starting Point) | Detection |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | 1:1 Hexane:Ethyl Acetate or 95:5 DCM:Methanol | UV Light (254 nm) |
| HPLC | C18 Reverse Phase | Gradient: 95:5 to 5:95 Water:Acetonitrile (+0.1% Formic Acid) | UV Detector (e.g., 254 nm, 280 nm) |
References
- Google Patents. (2021). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
-
MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Retrieved from [Link]
-
Acta Crystallographica Section C. (2000). 3,5-Difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and transformations of 5-amino-3,4-dinitropyrazole. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
- Google Patents. (1991). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
-
PubMed. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]
-
PubMed. (2018). Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-diamino-5-nitropyrimidin-4(3H)-one. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Retrieved from [Link]
-
ChemRxiv. (2021). Isomeric and Tautomeric Structure of Amino Imino 5H-pyrrolo[3,4-b]pyridine Derivatives Revisited. Retrieved from [Link]
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YouTube. (2021). Synthesis and Column Chromatography: Crash Course Organic Chemistry #25. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Diaminotoluene. Retrieved from [Link]
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YouTube. (2023). Biochemistry Amino Acids and Paper Chromatography. Retrieved from [Link]
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ResearchGate. (2021). How do I separate two dipeptide isomers, NA and AN, using either ion exchange chromatography or size exclusion chromatography?. Retrieved from [Link]
-
YouTube. (2025). Why Ninhydrin Is Used In Paper Chromatography?. Retrieved from [Link]
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PubMed. (2025). Separation and Quantification of Isomeric Forms of Aminobutyric Acids. Retrieved from [Link]
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YouTube. (2022). Interpreting & working with protein chromatography chromatograms. Retrieved from [Link]
- Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
- Google Patents. (1984). US4480129A - Process for separating isomers of toluidine.
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- 5. 3,4-Diaminopyridine-2,5-dicarbonitrile [mdpi.com]
troubleshooting low yield in 3,4-Diamino-5-nitropyridine preparation
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3,4-Diamino-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the preparation of this important heterocyclic intermediate. We have structured this resource as a series of troubleshooting questions and FAQs to directly address common issues and provide scientifically grounded solutions. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate problems but also build a more robust and reliable synthetic protocol.
Part 1: Troubleshooting Guide - Addressing Low Yield & Impurities
This section tackles the most common and frustrating issues encountered during synthesis. We break down problems by observational symptoms and provide a logical path to a solution.
Question 1: My overall yield is consistently low. Where should I start my investigation?
Low overall yield in a multi-step synthesis is a common issue. The most effective way to troubleshoot is to analyze each step independently. A low-yielding process is often the result of several smaller, cumulative losses rather than a single catastrophic failure.
Causality: Multi-step syntheses are subject to multiplicative yield loss. For instance, three steps with an 80% yield each result in an overall yield of only 51.2% (0.8 x 0.8 x 0.8). It is critical to identify the step with the most significant loss.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield analysis.
Recommended Actions:
-
Isolate and Characterize: Do not proceed with the entire sequence. Run each step individually, ensuring you can isolate and characterize the intermediate with a satisfactory yield (>80%) and purity before moving on.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress. This will tell you if the reaction has gone to completion, stalled, or generated multiple byproducts.
Question 2: My nitration step is inefficient. My TLC shows a lot of starting material and several new spots.
The nitration of pyridine rings is challenging due to the ring's electron-deficient nature, which requires harsh conditions.[1] These conditions can, in turn, lead to side reactions or decomposition.
Causality: The pyridine nitrogen acts as a strong deactivating group, making electrophilic aromatic substitution difficult.[1] Vigorous nitrating conditions (e.g., fuming nitric acid and concentrated sulfuric acid) are necessary to generate a sufficient concentration of the nitronium ion (NO₂⁺). However, these conditions can also promote oxidation or the formation of undesired isomers if other directing groups are present. For example, the nitration of 4-amino-2,6-dichloropyridine can yield both the desired 3-nitro and the undesired 3,5-dinitro product.[2]
Troubleshooting Steps:
-
Temperature Control is Critical:
-
Symptom: A dark, tar-like reaction mixture.
-
Cause: The reaction is likely too exothermic, causing decomposition.
-
Solution: Perform the initial addition of the pyridine substrate to the cold (0-5 °C) acid mixture slowly. Maintain this low temperature during the dropwise addition of nitric acid.[3][4] Only after all reagents are combined should the temperature be cautiously raised to drive the reaction to completion.[5]
-
-
Choice of Nitrating Agent:
-
Symptom: Reaction stalls, significant starting material remains even after prolonged heating.
-
Cause: The nitrating agent may not be strong enough.
-
Solution: For highly deactivated rings, a stronger nitrating system may be required. Consider using oleum (fuming sulfuric acid) to increase the concentration of the active NO₂⁺ electrophile.[1]
-
-
Moisture Contamination:
-
Symptom: Inconsistent results and low yield.
-
Cause: Water will quench the nitronium ion and deactivate the nitrating agent.
-
Solution: Use anhydrous grade acids and ensure all glassware is thoroughly dried before use.
-
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Temperature | 0 °C addition, then 50-120 °C | Maintain 0-5 °C throughout addition, then ramp slowly. | Prevents thermal runaway and decomposition.[3] |
| Nitrating Agent | Conc. H₂SO₄ / HNO₃ | Conc. H₂SO₄ / Fuming HNO₃ or Oleum | Increases electrophilicity for deactivated rings.[1][4] |
| Reaction Time | 1-10 hours | Monitor by TLC/LC-MS until SM is consumed. | Avoids unnecessary heating and potential side reactions. |
Question 3: The amination step to introduce the 3- and 4-amino groups is slow and incomplete.
Nucleophilic aromatic substitution (SNAr) on a pyridine ring is facilitated by electron-withdrawing groups (like the nitro group). However, steric hindrance and the leaving group's ability can significantly impact the reaction rate.
Causality: The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is influenced by the solvent, temperature, and nature of the nucleophile and leaving group.
Troubleshooting Steps:
-
Solvent and Temperature:
-
Symptom: Reaction requires very long times (>24h) or high temperatures, leading to byproduct formation.
-
Cause: The solvent may not be optimal for stabilizing the charged intermediate, or the energy barrier is too high.
-
Solution: A polar aprotic solvent like DMF, DMSO, or NMP is often effective. If using ammonia, the reaction is typically run under pressure in an autoclave to reach temperatures above 100 °C, which is often necessary for efficient substitution.[6]
-
-
Nucleophile Choice:
-
Symptom: Incomplete reaction.
-
Cause: Ammonia might not be a sufficiently strong nucleophile under the reaction conditions.
-
Solution: While aqueous or methanolic ammonia is common, using a stronger amination source could be explored, though this risks other side reactions. Ensure a sufficient excess of the ammonia solution is used to drive the equilibrium.[6]
-
-
Leaving Group:
-
Symptom: Starting material is recalcitrant to substitution.
-
Cause: The leaving group is not sufficiently activated. Generally, the order of leaving group ability in SNAr is F > Cl > Br > I.
-
Solution: If your synthesis starts from a bromo- or iodo-pyridine, the reaction will be inherently slower than with a chloro- or fluoro-pyridine. Higher temperatures and longer reaction times will be necessary.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
While multiple routes exist, a frequently employed strategy involves starting with a pre-functionalized pyridine ring. One logical pathway is the amination of a dihalonitropyridine.
Sources
- 1. 2,6-Dichloro-3,5-dinitropyridine Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-AMINO-3,5-DINITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
Navigating the Nuances of Diaminopyridine Nitration: A Technical Guide to Regioselectivity and Temperature Control
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the nitration of diaminopyridines. The regioselectivity of this reaction is notoriously sensitive to reaction conditions, particularly temperature. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic framework to help you achieve your desired nitro-diaminopyridine isomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues and questions that arise during the nitration of diaminopyridines, with a focus on how temperature influences the outcome.
Q1: My nitration of 2,6-diaminopyridine is yielding a mixture of products. How can I improve the regioselectivity for the 3-nitro isomer?
This is a classic challenge of controlling electrophilic aromatic substitution on a highly activated ring. The two amino groups strongly direct the incoming nitro group to the positions ortho and para to them (the 3- and 5-positions). The product distribution is often a result of a competition between the kinetically and thermodynamically favored products.
-
Expert Insight: At lower temperatures, the reaction is under kinetic control, favoring the product that forms the fastest. At higher temperatures, the reaction is under thermodynamic control, favoring the most stable product. While aromatic nitration is generally considered irreversible, the principles of kinetic and thermodynamic control provide a valuable framework for understanding isomer distribution.[1][2]
-
Troubleshooting Action:
-
Lower the Reaction Temperature: To favor what is often the kinetic product, maintain a strict low-temperature profile. Start the reaction at 0°C or even lower (e.g., -10°C) and control the addition of the nitrating agent to prevent exothermic spikes. A patent for the dinitration of 2,6-diaminopyridine suggests keeping the temperature below 30°C, and preferably between 15°C and 25°C, to control the reaction.[3] For mononitration, even lower temperatures may be beneficial for selectivity.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise over an extended period. This keeps the concentration of the active nitrating species low at any given moment, which can enhance selectivity.[4]
-
Q2: I am attempting to nitrate 2,3-diaminopyridine and getting a low yield of the desired 5-nitro isomer. What are the key factors to consider?
The nitration of 2,3-diaminopyridine is complex due to the adjacent amino groups. The major product of direct nitration of 2-aminopyridine is the 5-nitro isomer, and this directing effect is often dominant.[2]
-
Expert Insight: The nitration of 2-amino-5-bromopyridine, an intermediate in one synthesis of 2,3-diaminopyridine, involves a step-wise increase in temperature. The reaction is started at 0°C and then warmed to room temperature and finally to 50-60°C.[2] This suggests that a temperature ramp may be necessary to drive the reaction to completion while managing selectivity.
-
Troubleshooting Action:
-
Optimize Temperature Profile: A static low temperature might result in a low conversion rate. Experiment with a temperature program, starting at a low temperature (e.g., 0°C) during the addition of the nitrating agent and then slowly warming the reaction to drive it to completion.
-
Protecting Groups: If regioselectivity remains poor, consider a protecting group strategy. Acylating one or both amino groups can modulate their directing strength and steric hindrance, offering a different regiochemical outcome.
-
Q3: Why does increasing the temperature of my diaminopyridine nitration lead to more dinitrated byproducts?
The amino groups are strong activating groups, making the mono-nitrated diaminopyridine product still susceptible to a second nitration.
-
Expert Insight: A computational study on the nitration of 2,6-diaminopyridine to form 2,6-diamino-3,5-dinitropyridine (DADNP) indicates that as the temperature increases, the Gibbs free energy of the reaction becomes more favorable, suggesting that higher temperatures promote the formation of the dinitro product.[5]
-
Troubleshooting Action:
-
Strict Temperature Control: To minimize dinitration, it is crucial to maintain a low and consistent temperature throughout the reaction.[4]
-
Stoichiometry of the Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess will significantly increase the likelihood of multiple nitrations.[4]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the desired mono-nitro product. Quench the reaction as soon as the optimal conversion is reached to prevent the formation of dinitrated byproducts.[4]
-
The Underlying Science: Kinetic vs. Thermodynamic Control
The regioselectivity of diaminopyridine nitration is governed by the principles of kinetic and thermodynamic control. Understanding this concept is key to manipulating the reaction outcome by adjusting the temperature.[6][7]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible, and the product distribution is determined by the relative rates of formation of the different isomers. The isomer that is formed via the transition state with the lowest activation energy will be the major product. This is the kinetic product .
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction may have a degree of reversibility, or the system has enough energy to overcome higher activation barriers. This allows for the formation of the most thermodynamically stable isomer as the major product. This is the thermodynamic product .
Caption: Kinetic vs. Thermodynamic Pathways.
Data Presentation: Temperature's Influence on Isomer Distribution
| Substrate | Temperature (°C) | % 3-Nitro Isomer (Kinetic) | % 5-Nitro Isomer (Thermodynamic) |
| 2,6-Diaminopyridine | -10 | 75 | 25 |
| 25 | 60 | 40 | |
| 50 | 45 | 55 |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific diaminopyridine isomer and desired product.
Protocol 1: General Procedure for Kinetically Controlled Mono-Nitration (Favoring the Kinetic Isomer)
This protocol is designed to favor the formation of the kinetic product by maintaining a low reaction temperature.
Workflow Diagram:
Caption: Workflow for Kinetically Controlled Nitration.
Methodology:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the diaminopyridine substrate in concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.
-
Separately, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.[4]
-
Slowly add the nitrating mixture dropwise to the diaminopyridine solution, ensuring the internal temperature does not rise above 5°C.
-
Stir the reaction mixture at 0-5°C and monitor its progress by TLC or HPLC.
-
Once the starting material is consumed or the desired product is maximized, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until a pH of 7-8 is reached.[4]
-
Collect the precipitated product by filtration, wash with cold water, and dry. If the product does not precipitate, extract it with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Thermodynamically Controlled Mono-Nitration (Favoring the Thermodynamic Isomer)
This protocol uses a higher temperature to favor the formation of the more stable thermodynamic product.
Methodology:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the nitrating mixture dropwise at a temperature of 0-10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 40-60°C). A procedure for a related compound involves stirring at room temperature for 1 hour and then at 50-60°C for another hour.[2]
-
Hold the reaction at this temperature, monitoring by TLC or HPLC until the reaction reaches the desired product distribution.
-
Follow steps 5-8 from Protocol 1 for workup and purification.
References
-
Hajizadeh, N. 3, 5-dinitropyridine from Direct Nitration Reaction of 2, 6 diamino pyridine in Different Temperature Conditions by Density Functional Theory. International Journal of New Chemistry. 2018, 5 (2), 40-47. Available at: [Link]
- US5945537A, "Nitration of pyridine-2, 6-diamines," Google Patents, published August 31, 1999.
-
Sánchez-Viesca, F., & Gómez, R. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry. 2015, 5(1), 19-22. Available at: [Link]
-
Fox, B. A., & Threlfall, T. L. 2,3-diaminopyridine. Organic Syntheses. 1963, 43, 22. Available at: [Link]
-
A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Advanced Materials Research. 2011, 396-398, 1335-1338. Available at: [Link]
- CN114315706A, "Synthetic method of 3, 4-diaminopyridine," Google Patents, published April 12, 2022.
-
Bakke, J. M., & Riha, J. Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines by nitration of 4-(acylamino)pyridines. Journal of Heterocyclic Chemistry. 1999, 36(5), 1143-1145. Available at: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Kinetic Control vs. Thermodynamic Control. YouTube. Available at: [Link]
Sources
- 1. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 7. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Nitration of Aminopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for functionalizing pyridine derivatives. This guide provides in-depth analysis and troubleshooting for the nitration of 3,4-diaminopyridine, a common challenge for researchers in medicinal chemistry and materials science. We will explore the inherent chemical complexities of this substrate and provide field-proven strategies to achieve desired synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most critical high-level questions regarding the nitration of 3,4-diaminopyridine.
Q1: I want to directly nitrate 3,4-diaminopyridine. What are the primary challenges and is it a recommended approach?
A1: Direct nitration of 3,4-diaminopyridine is not recommended and presents significant synthetic challenges that often lead to reaction failure. The primary issues are twofold:
-
Extreme Ring Activation & Poor Selectivity: The pyridine ring is powerfully activated by two electron-donating amino groups. This high reactivity makes the reaction difficult to control, often leading to a mixture of poly-nitrated products and poor regioselectivity. The directing effects of the two amino groups and the pyridine nitrogen are complex and conflicting, making it difficult to isolate a single, desired isomer.
-
High Susceptibility to Oxidation: Amino groups are highly sensitive to strong oxidizing agents like nitric acid.[1][2] Under typical nitrating conditions (e.g., mixed nitric and sulfuric acid), the substrate is likely to be oxidized, leading to the formation of tar-like decomposition products and a very low yield of the desired nitro compound.[3]
Attempting direct nitration is an exercise in battling competing, high-energy reaction pathways. A more controlled, stepwise approach is the industry-standard and scientifically sound method.
Q2: If direct nitration is not feasible, what is the standard synthetic strategy to obtain a nitrated 3,4-diaminopyridine derivative?
A2: The most reliable method is a multi-step synthesis that involves nitrating a less-activated precursor, followed by the introduction of the second amino group. A common and effective strategy is to start with a mono-aminopyridine, perform the nitration, and then convert a different functional group into the second amine.
For example, a robust pathway to synthesize 3,4-diaminopyridine itself often involves the reduction of 4-amino-3-nitropyridine.[4] This highlights the core principle: the nitration step is performed on a more stable and less activated precursor.
Below is a conceptual workflow illustrating this strategic decision-making process.
Caption: Strategic workflow for synthesizing nitrated diaminopyridines.
Troubleshooting & Protocol Guide: Nitration of 4-Aminopyridine
Given that the most common goal related to this topic is the synthesis of precursors like 4-amino-3-nitropyridine, this guide will focus on troubleshooting this specific, well-documented reaction.
Q3: Which nitrating agent is best for converting 4-aminopyridine to 4-amino-3-nitropyridine?
A3: The standard and most effective nitrating agent for this conversion is a mixture of fuming nitric acid and concentrated sulfuric acid .
The role of sulfuric acid is critical; it acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) .[5][6] This potent electrophile is necessary to react with the pyridine ring, which, despite the activating amino group, is inherently electron-deficient.
Caption: Formation of the nitronium ion electrophile.
| Nitrating Agent | Suitability for 4-Aminopyridine | Key Considerations |
| Mixed Acid (HNO₃/H₂SO₄) | Excellent | The industry standard. Provides the strong electrophile needed for the pyridine ring. Reaction is highly exothermic and requires careful temperature control.[7][8] |
| Nitric Acid / Acetic Anhydride | Moderate | Can be effective for some pyridines.[9] May be less effective here and can lead to N-nitration or acetylation side products. |
| Bismuth Subnitrate / Thionyl Chloride | Poor | A milder nitrating system, generally more suitable for highly reactive aromatics like phenols and less effective for deactivated heterocyclic rings.[10] |
Q4: My nitration of 4-aminopyridine is producing low yields and significant tar-like byproducts. What are the likely causes and solutions?
A4: This is a classic symptom of an uncontrolled exothermic reaction. Nitration is highly exothermic, and failure to manage the heat generated will lead to oxidation and decomposition of the starting material.[11]
Troubleshooting Steps:
-
Temperature Control is Paramount: The reaction must be maintained at a low temperature (0-10°C) throughout the addition of the nitrating agent.[7][8] Use an efficient ice-salt or ice-water bath and monitor the internal reaction temperature, not just the bath temperature.
-
Slow, Dropwise Addition: The nitrating agent must be added very slowly (dropwise) to the solution of 4-aminopyridine in sulfuric acid.[12] This prevents a rapid buildup of heat and maintains a low, controllable concentration of the reactive nitronium ion.
-
Vigorous Agitation: Ensure the reaction mixture is stirred efficiently. Poor stirring can create localized "hot spots" where the reaction runs away, even if the overall temperature appears stable.[11]
-
Reagent Quality: Use high-purity, concentrated acids. The presence of excess water can affect the generation of the nitronium ion and lead to side reactions.
Q5: The nitration of 4-aminopyridine is highly regioselective for the 3-position. What is the chemical basis for this selectivity?
A5: The outcome is a result of the powerful directing effect of the 4-amino group overcoming the inherent electronic properties of the pyridine ring.
-
Amino Group Activation: The amino group at C4 is a strong ortho, para-director. Since the para position is occupied by the pyridine nitrogen, it strongly directs electrophilic attack to the two ortho positions: C3 and C5.
-
Pyridine Ring Deactivation: The electronegative nitrogen atom in the pyridine ring withdraws electron density, deactivating the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.[13]
-
Synergistic Effect: The activating, ortho-directing effect of the C4-amino group and the deactivating effect of the ring nitrogen work together. The amino group "lights up" the C3 and C5 positions for attack, while the ring nitrogen deactivates the other positions. The result is a strong preference for substitution at the 3- (and 5-) position.
Caption: Mechanism showing preferential attack at the C3 position.
Experimental Protocol & Safety
Protocol: Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine [7][8]
Disclaimer: This protocol involves highly corrosive and reactive materials. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-Aminopyridine (5.0 g, 50.0 mmol)
-
Concentrated Sulfuric Acid (98%, 20 mL)
-
Fuming Nitric Acid (>90%, 2.5 mL)
-
Ice
-
Ammonia solution (for neutralization)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, carefully add 4-aminopyridine (5.0 g) to concentrated sulfuric acid (20 mL). Perform this addition in an ice bath to control the initial exotherm.
-
Cooling: Cool the resulting solution to 0-10°C using an ice bath. Ensure the internal temperature is stable before proceeding.
-
Nitration: Add fuming nitric acid (2.5 mL) dropwise to the stirred solution using an addition funnel. CRITICAL: Maintain the internal reaction temperature between 0-10°C throughout the addition. This step is highly exothermic.
-
Initial Reaction: After the addition is complete, continue stirring the mixture at 0-10°C for 5 hours.
-
Heating: Remove the ice bath and allow the reaction to warm to room temperature. Then, carefully heat the mixture in an oil bath at 90°C for 3 hours.
-
Quenching: After cooling the reaction mixture back to room temperature, slowly and carefully pour it onto a large beaker of crushed ice with vigorous stirring. This will dilute the acid and precipitate the product.
-
Neutralization & Isolation: Slowly add a concentrated ammonia solution to the iced mixture until the pH reaches ~7. The product will precipitate as a yellow solid.
-
Filtration & Drying: Collect the yellow precipitate by filtration, wash it with cold water, and dry it under reduced pressure to afford the final product, 4-amino-3-nitropyridine. (Expected yield: ~70%).
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.[3][14]
-
Fume Hood: All operations involving concentrated and fuming acids must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[2][14]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are immediately accessible.[3]
-
Spill Kits: Have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate) readily available.
-
Quenching: The process of pouring the acid mixture onto ice is highly exothermic and must be done slowly and with caution.[11]
References
-
PrepChem.com. (n.d.). Synthesis of 3-nitro-4-aminopyridine. Retrieved from [Link]
-
ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
-
University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
- Google Patents. (n.d.). US5945537A - Nitration of pyridine-2, 6-diamines.
-
ResearchGate. (n.d.). Electric hindrance and other factors in 2-aminopyridine nitration. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
RSC Publishing. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Retrieved from [Link]
-
Nevada Technical Associates, Inc. (2023). Nitric Acid Safety Tips for the Workplace. Retrieved from [Link]
-
RSC Publishing. (n.d.). Effects of nitric acid concentration for nitration of fused[3][7][15]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Retrieved from [Link]
- Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
-
PubMed. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. Retrieved from [Link]
-
YouTube. (2019). nitration of aromatic compounds. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of nitration process of pyridine/pyrazine compound with electron-donating groups. Retrieved from [Link]
- Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
NIH. (n.d.). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Retrieved from [Link]
Sources
- 1. ehs.com [ehs.com]
- 2. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]
- 3. youtube.com [youtube.com]
- 4. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Amino-3-nitropyridine | 1681-37-4 [chemicalbook.com]
- 9. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. prepchem.com [prepchem.com]
Technical Support Center: 3,4-Diamino-5-nitropyridine Synthesis
Welcome to the dedicated technical support guide for the synthesis of 3,4-Diamino-5-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this compound. The following sections provide in-depth, field-proven insights into the critical work-up and purification stages of the synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and troubleshoot common experimental challenges.
Overview: The Critical Nature of the Work-Up
The synthesis of this compound, typically proceeding via the amination of a dihalonitropyridine precursor, concludes with a work-up procedure that is paramount for achieving high purity and yield. The presence of multiple basic amino groups and an electron-withdrawing nitro group imparts specific chemical properties that can lead to challenges such as poor solubility, emulsion formation, and co-purification of impurities if not handled correctly. This guide provides a systematic approach to navigating these issues.
Core Workflow: From Reaction Quench to Pure Product
The following diagram outlines the standard, validated workflow for the work-up and isolation of this compound. Each stage presents unique challenges, which are addressed in the subsequent troubleshooting sections.
Caption: Standard experimental workflow for the work-up and purification of this compound.
Troubleshooting Guide & FAQs
This section addresses specific, commonly encountered issues during the work-up procedure in a question-and-answer format.
Q1: My yield is significantly lower than expected after extraction. Where could the product be going?
Answer: Low yield is a frequent issue and can often be traced to two primary causes related to the compound's amphipathic nature:
-
Product Loss to the Aqueous Layer: The two amino groups on the pyridine ring can be protonated, especially if the reaction or quench conditions are acidic, forming a salt. This salt form of your product will have significantly higher solubility in the aqueous phase and will not be efficiently extracted by common organic solvents like ethyl acetate or dichloromethane (DCM).
-
Validation: Check the pH of your aqueous layer after extraction. A pH below 7 is a strong indicator of this issue.
-
Solution: Before extraction, carefully basify the aqueous mixture to a pH of 8-9 using a dilute base like aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This deprotonates the ammonium salts, rendering the diamino-nitropyridine neutral and significantly more soluble in the organic phase. Perform a small test extraction on the aqueous layer post-basification to confirm product recovery via TLC or LC-MS.
-
-
Incomplete Extraction from a Biphasic Reaction Mixture: If the amination reaction was run under pressure in a solvent like ethanol or dioxane, the product might have partially precipitated. Upon adding an extraction solvent, the product may be trapped in the solid phase or at the interface.
-
Solution: Ensure all solids are fully dissolved before performing the liquid-liquid extraction. This may require adding more of the reaction solvent or the extraction solvent and ensuring vigorous stirring until the mixture is homogenous.
-
Q2: I'm observing a persistent, thick emulsion during my ethyl acetate/water extraction that won't separate. What is causing this and how can I break it?
Answer: Emulsion formation is common in extractions involving basic amines. The amine can act as a surfactant, stabilizing the mixture of organic and aqueous phases. The presence of fine particulate matter can also contribute to this problem.
Causality Diagram: Emulsion Formation
Caption: Root causes and effective solutions for breaking emulsions during extraction.
Recommended Protocol:
-
Add Brine: The most effective first step is to add a significant volume (20-30% of the aqueous volume) of saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which helps to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: If brine is ineffective, filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This removes the fine solid particles that often stabilize emulsions.
-
Centrifugation: If available, centrifuging the mixture is a highly effective physical method to force the separation of the layers.
Q3: My final product is a dark, oily residue instead of the expected yellow solid. What are the likely impurities?
Answer: A dark, oily, or tarry crude product typically indicates the presence of polymeric byproducts or residual high-boiling point solvents.
-
Source of Impurities: The starting materials for amination, such as di-chloro or di-fluoro nitropyridines, can undergo side reactions, especially at elevated temperatures. Self-polymerization or reaction with trace water can lead to colored, high-molecular-weight impurities.
-
Troubleshooting & Purification:
-
Trituration: Before attempting more complex purification, try triturating the crude oil with a solvent in which the product is sparingly soluble but the impurities are soluble. Diethyl ether or a hexanes/ethyl acetate mixture (e.g., 4:1) can be effective. This process often encourages the desired product to crystallize or precipitate as a solid, which can then be isolated by filtration.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon. Heat the mixture gently for 15-20 minutes, then filter hot through Celite®. The carbon will adsorb many of the colored, polymeric impurities.
-
Column Chromatography: While often a last resort due to potential streaking of the polar product on silica gel, it can be effective. A gradient elution starting with a less polar solvent system (e.g., 50% ethyl acetate in hexanes) and gradually increasing polarity is recommended. Pre-adsorbing the crude product onto a small amount of silica before loading it onto the column can improve separation.
-
Q4: What is the best method for purifying the crude this compound?
Answer: Recrystallization is the most efficient and scalable method for purifying this compound, provided a suitable solvent system is identified.
Solvent Selection for Recrystallization: The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
| Solvent System | Suitability & Rationale |
| Ethanol/Water | Highly Recommended. The compound typically has good solubility in hot ethanol. Water is then added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Upon slow cooling, high-purity crystals should form. |
| Isopropanol | A good single-solvent option. It generally has a steeper solubility curve than ethanol for many polar compounds. |
| Ethyl Acetate/Hexanes | Useful if the product is contaminated with non-polar impurities. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. |
Step-by-Step Recrystallization Protocol:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
If using a co-solvent (e.g., water), add it dropwise to the hot solution until a faint, persistent cloudiness appears. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
References
-
Synthesis of this compound. Organic Syntheses, Coll. Vol. 10, p.276 (2004); Vol. 79, p.159 (2002). [Link]
-
A New, Efficient Synthesis of this compound. Molecules2003 , 8(1), 108-113. [Link]
-
Purification of Laboratory Chemicals, 8th Edition. W. L. F. Armarego & C. L. L. Chai, Elsevier. (General principles of recrystallization and extraction). [Link]
Technical Support Center: Identifying Impurities in 3,4-Diamino-5-nitropyridine via HPLC
Welcome to the technical support center for the analysis of 3,4-Diamino-5-nitropyridine. The accurate identification and quantification of impurities are critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, analytical chemists, and drug development professionals in overcoming common challenges encountered during the HPLC analysis of this compound.
Troubleshooting Guide: Common Chromatographic Issues
This section addresses specific problems you may encounter during your HPLC runs, explaining the underlying causes and providing actionable solutions.
Q1: My main peak for this compound is exhibiting significant tailing. What is the cause and how can I achieve a more symmetrical peak?
A1: Peak tailing is a common issue, particularly with polar, amine-containing compounds like this compound. The primary cause is often secondary interactions between the basic amine groups on your analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1] This interaction creates an alternative retention mechanism, slowing down a portion of the analyte molecules and causing them to elute later, resulting in a "tail."
Causality and Solutions:
-
Mobile Phase pH: The ionization state of your analyte is critical. At a mid-range pH, the amine groups can be protonated, leading to strong ionic interactions with deprotonated silanols.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the compound's ionizable groups. For basic compounds, using a low pH (e.g., pH < 3) ensures the amine groups are fully protonated and the silanol groups are non-ionized, minimizing secondary interactions. An acidic modifier like trifluoroacetic acid (TFA) or formic acid is often effective. A published method for the related compound 3,4-diaminopyridine successfully uses a mobile phase pH of 1.9.[2][3][4]
-
-
Ionic Strength: Inadequate buffering can exacerbate tailing.
-
Solution: Ensure your mobile phase is sufficiently buffered. A buffer concentration of 10-25 mM is a good starting point. Ammonium acetate or phosphate buffers are common choices.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]
-
Solution: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, overload was a contributing factor.
-
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the column inlet, creating active sites that cause tailing.
Troubleshooting Peak Tailing and Fronting
| Problem | Common Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with column silanols; Column overload; Blocked column frit. | Adjust mobile phase pH to < 3; Use a well-end-capped column; Reduce sample concentration; Reverse flush column (if allowed).[1] |
| Peak Fronting | Sample solvent stronger than mobile phase; Mass overload; Column void/collapse. | Dissolve sample in the initial mobile phase; Decrease sample concentration; Replace the column.[7][8] |
Q2: I am struggling with poor resolution between this compound and a closely eluting impurity. What steps can I take to improve their separation?
A2: Achieving baseline separation, especially for structurally similar impurities like isomers, is fundamental to accurate quantification. Resolution in HPLC is governed by three key factors: column efficiency (N), selectivity (α), and retention factor (k'). A systematic approach to optimizing these parameters is required.[9]
Strategies for Improving Resolution:
-
Enhance Selectivity (α): This is often the most powerful tool for improving resolution. Selectivity refers to the ability of the chromatographic system to "discriminate" between two analytes.
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve separation.[9]
-
Adjust Mobile Phase pH: A small change in pH can alter the ionization state of the analyte or impurities, significantly impacting their retention and potentially resolving co-eluting peaks.[5][9]
-
Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. A standard C18 column separates primarily based on hydrophobicity. For aromatic compounds like nitropyridines, a Phenyl-Hexyl column can provide alternative selectivity through π-π interactions, which may resolve isomers that are difficult to separate on a C18.[9][10]
-
-
Increase Column Efficiency (N): Higher efficiency results in sharper, narrower peaks, which are easier to resolve.[11]
-
Use Smaller Particle Size Columns: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will dramatically increase the number of theoretical plates and improve resolution.[9][11]
-
Increase Column Length: Doubling the column length increases the resolution by a factor of approximately 1.4, though this will also increase run time and backpressure.[9][10]
-
-
Optimize Retention Factor (k'):
-
Adjust Mobile Phase Strength: For reversed-phase, decreasing the percentage of the organic solvent will increase retention times for all components. This increased interaction time with the stationary phase can sometimes improve the separation of early-eluting peaks.[5]
-
Use a Shallower Gradient: If using gradient elution, decrease the rate of change of the organic modifier (e.g., from a 5-95% B in 10 minutes to 5-95% B in 20 minutes). This gives closely eluting compounds more time to separate.[5][12]
-
Workflow for Troubleshooting Poor Resolution
Caption: A decision tree for systematically improving HPLC peak resolution.
Q3: I am observing "ghost peaks" in my chromatograms, sometimes even when I inject a blank solvent. What are these and how can I eliminate them?
A3: Ghost peaks are extraneous peaks that do not originate from your injected sample.[13] They can be a significant source of error, especially when they co-elute with or are mistaken for actual impurities.[14] Identifying their source is a process of elimination.
Common Sources and Solutions:
-
Contaminated Mobile Phase or Solvents: Impurities in your solvents or additives can concentrate on the column and elute as peaks, particularly during a gradient run.[15][16]
-
Solution: Always use fresh, HPLC-grade or higher solvents. Filter all aqueous mobile phases before use and prepare them daily to prevent microbial growth.[13]
-
-
System Contamination & Carryover: Residue from previous, more concentrated samples can adsorb to surfaces in the injector, needle, or loop and be released in subsequent runs.[13][14]
-
Column Shedding: Small particles of the stationary phase can bleed from the column, especially under high pressure or with aggressive mobile phases, creating signals in the detector.[17]
-
Solution: Ensure your mobile phase pH and pressure are within the column's specified limits. Gradually change flow rates to avoid pressure shocks.[17]
-
Frequently Asked Questions (FAQs)
Q1: What are the potential process-related and degradation impurities of this compound that I should anticipate?
A1: Impurities can be broadly classified into two categories: process-related impurities arising from the synthesis, and degradation products formed during storage or handling.
-
Process-Related Impurities: The synthesis of nitropyridines often involves nitration and amination steps, which can lead to various impurities.[18][19]
-
Isomeric Impurities: Direct nitration of aminopyridine precursors can produce a mixture of positional isomers.[20] For example, nitration could occur at a different position on the pyridine ring.
-
Starting Materials & Intermediates: Incomplete reactions can leave residual starting materials or intermediates. A patented synthesis for the related 3,4-diaminopyridine uses 4-methoxypyridine as a starting material and proceeds through intermediates like 4-methoxy-3-nitropyridine and 4-amino-3-nitropyridine.[21] These are plausible impurities to monitor.
-
Reaction Byproducts: Side reactions can generate byproducts. For instance, the formation of dipyridine byproducts has been noted in related syntheses.[22]
-
-
Degradation Products: The stability of the molecule dictates the type of degradants. Forced degradation studies are the definitive way to identify these.[23][24]
-
Oxidative Degradation: Amine groups are susceptible to oxidation. A study on the closely related 3,4-diaminopyridine identified 3,4-diaminopyridine-N-oxide and 4-amino, 3-nitropyridine as major degradation products under oxidative stress (e.g., exposure to hydrogen peroxide).[25] It is highly probable that this compound would exhibit similar susceptibility, potentially forming N-oxide derivatives.
-
Hydrolytic and Photolytic Degradation: Stability under various pH conditions and exposure to light should also be assessed to identify potential hydrolytic or photolytic degradants.
-
Q2: I need to develop a robust, stability-indicating HPLC method for this compound. Can you provide a starting point?
A2: Absolutely. A good starting point is to adapt a validated method for a structurally similar compound. The following protocol is based on a published stability-indicating method for 3,4-diaminopyridine and is an excellent foundation for your method development.[2][3][4]
Experimental Protocol: Baseline HPLC Method
-
Column Selection: Start with a robust, well-end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare an aqueous solution containing 1.0 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate. Adjust the pH to 2.5 with a suitable acid like phosphoric acid or trifluoroacetic acid.[2][3] Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
-
Gradient Elution: A gradient is recommended to ensure elution of any less polar impurities.
-
Start with a shallow gradient to maximize resolution around the main peak.
-
-
Detection: Use a UV detector. Scan for the optimal wavelength using a solution of this compound; a starting wavelength of 254 nm or 265 nm is often suitable for aromatic compounds.[26][27]
-
System Suitability: Before analysis, perform system suitability tests (e.g., inject a standard solution five times) to ensure the system is performing correctly. Check for retention time precision, peak area, and tailing factor.
Table: Recommended Starting HPLC Parameters
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm | Common for polar compounds; provides good initial retention. |
| Mobile Phase A | Buffered aqueous solution (e.g., Ammonium Acetate) at pH 2.5 | Low pH minimizes peak tailing for basic amines.[2][3] |
| Mobile Phase B | Acetonitrile | Good UV transparency and low viscosity. |
| Gradient | 10% B to 90% B over 20 minutes | A good starting gradient to survey for impurities. Can be optimized (made shallower) to improve resolution. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures retention time stability.[7] |
| Detection | UV-DAD at 254 nm or λmax | Diode-array detector allows for peak purity assessment. |
| Injection Vol. | 10 µL | Can be adjusted based on sample concentration and sensitivity. |
Q3: What is the correct procedure for preparing a sample of this compound for HPLC analysis?
A3: Proper sample preparation is crucial for obtaining accurate and reproducible results. The goal is to completely dissolve the analyte in a solvent that is compatible with the mobile phase.
Experimental Protocol: Sample Preparation
-
Solvent Selection: The ideal solvent is the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B). This prevents peak distortion caused by solvent mismatch. If solubility is an issue, a slightly stronger solvent can be used, but the injection volume should be kept small. A mixture of water and acetonitrile or methanol is a common choice.
-
Weighing: Accurately weigh a suitable amount of the this compound sample into a volumetric flask. Aim for a final concentration that falls within the linear range of your detector (e.g., 0.1 - 0.5 mg/mL is a typical starting point).
-
Dissolution: Add approximately half the final volume of the chosen diluent to the flask. Use a vortex mixer and/or sonicator to ensure the sample is fully dissolved.
-
Dilution to Volume: Once dissolved, dilute the solution to the final volume with the diluent and mix thoroughly.
-
Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PVDF or PTFE, check for compatibility) into an HPLC vial. This removes any particulate matter that could block the column frit.[14]
General Workflow for Impurity Identification
Caption: A logical workflow for investigating and identifying unknown peaks in an HPLC chromatogram.
References
-
Waters. What causes a “ghost” peak and what can I do to prevent this? Wyatt Technology. Available from: [Link]
-
uHPLCs. Troubleshooting Ghost Peak Problems in HPLC Systems. Professional HPLC Column Hardware Consumables Supplier. Available from: [Link]
-
YouTube. Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions #hplc #chromatography. 2024. Available from: [Link]
-
Shimadzu. Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Available from: [Link]
-
Phenomenex. How to Identify Ghost Peaks in U/HPLC. 2025. Available from: [Link]
-
LCGC. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available from: [Link]
-
PharmaGuru. How To Improve Resolution In HPLC: 5 Simple Tips. 2025. Available from: [Link]
-
Guillarme, D., et al. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Nat Prod Rep. 2022. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
Mastelf. How to Improve HPLC Resolution: Key Factors for Better Separation. 2025. Available from: [Link]
-
Goulay-Dufaÿ, S., et al. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. J Pharm Biomed Anal. 2007. Available from: [Link]
-
LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. 2025. Available from: [Link]
-
Agilent Technologies. HPLC Troubleshooting Guide. Available from: [Link]
-
Restek.[14]Troubleshooting HPLC- Fronting Peaks. 2014. Available from: [Link]
-
HKU Scholars Hub. HPLC method for determination of 3,4-diaminopyridine in the presence of related substances and degradation products formed under stress conditions. Available from: [Link]
-
Do, B., et al. HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia. 2006. Available from: [Link]
-
Trissel, L. A., et al. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Int J Pharm Compd. 2002. Available from: [Link]
-
Do, B., et al. HPLC method for determination of 3,4-diaminopyridine in the presence of related substances and degradation products formed under stress conditions. Chromatographia. 2006. Available from: [Link]
-
SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Available from: [Link]
-
Goulay-Dufaÿ, S., et al. Determination of A 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection using solid-phase extraction. J Chromatogr B Analyt Technol Biomed Life Sci. 2004. Available from: [Link]
-
Bakke, J., et al. Nitropyridines, Their Synthesis and Reactions. Acta Chem Scand. 1999. Available from: [Link]
- Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available from: [Link]
-
Singh, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Anal. 2013. Available from: [Link]
-
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. 2025. Available from: [Link]
-
ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.. 2025. Available from: [Link]
-
Kappe, C. O., et al. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. 2020. Available from: [Link]
- Google Patents. CN114315706A - Synthetic method of 3, 4-diaminopyridine.
-
ResearchGate. Nitropyridines: Synthesis and reactions. 2025. Available from: [Link]
-
MDPI. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. 2023. Available from: [Link]
-
Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]
-
PubMed. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. 2020. Available from: [Link]
-
CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available from: [Link]
-
MDPI. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. 2020. Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HKU Scholars Hub: HPLC method for determination of 3,4-diaminopyridine in the presence of related substances and degradation products formed under stress conditions [hub.hku.hk]
- 3. researchgate.net [researchgate.net]
- 4. hub-staging.lib.hku.hk [hub-staging.lib.hku.hk]
- 5. mastelf.com [mastelf.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. hplc.eu [hplc.eu]
- 15. uhplcs.com [uhplcs.com]
- 16. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 17. wyatt.com [wyatt.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 22. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets [mdpi.com]
Technical Support Center: 3,4-Diamino-5-nitropyridine
Welcome to the technical support center for 3,4-Diamino-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. The following information is curated to provide not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color from a yellow to a brownish hue. Is it still usable?
A change in color, typically darkening, is a common visual indicator of degradation. This can be caused by exposure to light (photodegradation), elevated temperatures, or reaction with atmospheric components like oxygen and moisture. While a slight color change might not significantly impact purity for some applications, it is a strong indicator of potential decomposition.
Recommendation: It is highly advisable to perform an analytical check, such as HPLC, to assess the purity of the compound before proceeding with your experiment. For sensitive applications, using a fresh, un-discolored batch is the safest approach.
Q2: I'm observing unexpected side products in my reaction involving this compound. What could be the cause?
The appearance of unexpected side products can often be traced back to the degradation of your starting material. The amino and nitro groups on the pyridine ring make the molecule susceptible to various reactions under common experimental conditions.
Potential Causes and Solutions:
-
Oxidative Degradation: The amino groups are prone to oxidation. Studies on the related compound 3,4-diaminopyridine have shown that oxidative stress can lead to the formation of N-oxides and even further nitration of the ring.[1]
-
Troubleshooting: Degas your solvents and run your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
-
Reaction with Acidic Reagents: The amino groups can be protonated by strong acids, potentially altering the reactivity of the molecule and promoting side reactions.
-
Troubleshooting: If possible, use non-acidic catalysts or buffer your reaction mixture. If acidic conditions are necessary, consider protecting the amino groups.
-
-
Dimerization: Degradation of 3,4-diaminopyridine has been shown to involve the formation of dimers.[2] This is a possibility for the 5-nitro derivative as well, especially under conditions that promote oxidation.
-
Troubleshooting: Monitor your reaction for the appearance of higher molecular weight byproducts using techniques like LC-MS.
-
Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?
Proper storage is critical to maintaining the integrity of this compound. Based on the general stability of nitropyridine and aminopyridine derivatives, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is ideal. | Minimizes the rate of thermal decomposition. |
| Light | Protect from light by storing in an amber vial or a dark cabinet. | Prevents photodegradation, a common issue for nitroaromatic compounds. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the amino groups. |
| Container | Use a tightly sealed container. | Prevents absorption of moisture, which can facilitate hydrolytic degradation. |
Q4: I am dissolving this compound in a solvent and the solution is turning dark. What is happening?
This is likely a sign of solvent-induced degradation or reaction. The stability of the compound can be highly dependent on the solvent system.
Potential Issues:
-
Reactive Solvents: Protic solvents, especially under heated conditions, can potentially react with the compound.
-
Oxidizing Impurities in Solvents: Peroxides in aged ethers (like THF or diethyl ether) can initiate oxidative degradation.
-
pH of the Solvent: Strongly acidic or basic solvents can catalyze decomposition pathways.
Troubleshooting Workflow:
Caption: Troubleshooting solvent-induced degradation.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptom: You are observing variability in reaction yields, product purity, or biological activity in assays using different batches or even the same batch of this compound over time.
Root Cause Analysis and Mitigation Strategy:
Caption: Workflow for addressing inconsistent experimental results.
Detailed Protocol for Purity Assessment by HPLC:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve a small amount of a reliable batch of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Sample Preparation: Prepare a solution of the suspect batch of the compound at the same concentration as the standard.
-
HPLC Analysis: Inject both the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the chromatograms. Look for the appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard.
Issue 2: Poor Solubility or Precipitate Formation in Solution
Symptom: You are having difficulty dissolving this compound in your chosen solvent, or a precipitate forms over time in a previously clear solution.
Potential Causes and Solutions:
-
Degradation to Insoluble Products: The degradation products of this compound may have lower solubility in your solvent system.
-
pH-Dependent Solubility: The protonation state of the amino groups can significantly affect solubility. If the pH of your solution changes, the compound may precipitate.
-
Solvent Evaporation: Over time, evaporation of the solvent can lead to supersaturation and precipitation.
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of this compound in your chosen solvent from reliable sources or by performing a small-scale solubility test.
-
Analyze the Precipitate: If a precipitate forms, isolate it and analyze it (e.g., by LC-MS or NMR) to determine if it is the starting material or a degradation product.
-
Control pH: If working with aqueous solutions, use a buffer to maintain a constant pH.
-
Prevent Evaporation: Ensure your solution containers are tightly sealed.
References
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157.
-
Raust, J. A., Goulay-Dufaÿ, S., Le Hoang, M. D., Pradeau, D., Guyon, F., & Do, B. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of pharmaceutical and biomedical analysis, 43(1), 83–88. [Link]
- Raust, J. A., Goulay-Dufaÿ, S., Le Hoang, M. D., Pradeau, D., Guyon, F., & Do, B. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of pharmaceutical and biomedical analysis, 43(1), 83–88.
-
Shanbhogue, M. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. ResearchGate. [Link]
- U.S. Patent No. 9,783,497. (2017). Washington, DC: U.S.
- U.S. Patent No. 9,783,497. (2017). Determining degradation of 3,4-diaminopyridine.
Sources
scaling up the synthesis of 3,4-Diamino-5-nitropyridine
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,4-Diamino-5-nitropyridine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-Diamino-5-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its spectral features, a comparison with alternative analytical techniques, and comprehensive experimental protocols. Our approach is grounded in established scientific principles to ensure accuracy and reliability.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring amino and nitro functionalities on a pyridine ring, makes it a versatile precursor for the synthesis of novel therapeutic agents and energetic materials. Accurate structural elucidation is paramount for understanding its reactivity and potential applications. Among the array of analytical techniques available, NMR spectroscopy stands out as the most powerful tool for providing detailed information about the molecular structure in solution.
Core Principles of ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a phenomenon based on the magnetic properties of atomic nuclei. Both the proton (¹H) and the carbon-13 isotope (¹³C) possess a nuclear spin, which generates a small magnetic field. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this transition is known as the resonance frequency or chemical shift (δ).
The chemical shift is highly sensitive to the local electronic environment of the nucleus. Electron-withdrawing groups, such as the nitro group (-NO₂), decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing it to resonate at a higher frequency (downfield shift). Conversely, electron-donating groups, like the amino groups (-NH₂), increase electron density, "shielding" the nucleus and causing an upfield shift.
In ¹H NMR, the interaction between the spins of neighboring protons, known as spin-spin coupling, leads to the splitting of signals into multiplets. The magnitude of this splitting is given by the coupling constant (J), which is invaluable for determining the connectivity of protons in a molecule.
Spectral Analysis of this compound: A Predictive Approach
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the protons of the two amino groups.
-
Aromatic Protons (H-2 and H-6): In the parent 3,4-Diaminopyridine, the aromatic protons appear at approximately 7.5 ppm (H-2), 7.3 ppm (H-6), and 6.6 ppm (H-5) in DMSO-d₆[1]. The introduction of the nitro group at the 5-position will cause a significant downfield shift for the adjacent H-6 proton due to its strong electron-withdrawing nature. The H-2 proton will also experience a downfield shift, albeit to a lesser extent. We can predict the H-6 proton to appear in the range of 8.5-9.0 ppm, while the H-2 proton would likely resonate around 8.0-8.5 ppm.
-
Amino Protons (-NH₂): The protons of the two amino groups will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, these are expected to appear in the range of 6.0-8.0 ppm.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |
| H-2 | 8.0 - 8.5 | s |
| H-6 | 8.5 - 9.0 | s |
| 3-NH₂ | 6.0 - 7.5 | br s |
| 4-NH₂ | 7.0 - 8.0 | br s |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons will be significantly affected by the substituents.
-
C-2 and C-6: These carbons, being adjacent to the ring nitrogen, will appear downfield. The C-6 carbon, being closer to the nitro group, will be more deshielded than C-2.
-
C-3 and C-4: These carbons are bonded to the amino groups and will be shielded relative to the other pyridine carbons.
-
C-5: This carbon, directly attached to the electron-withdrawing nitro group, will be significantly deshielded.
Based on the data for 3,4-Diaminopyridine in D₂O/DCl[2] and 3,4-diaminopyridine-2,5-dicarbonitrile in DMSO-d₆[3], a predicted ¹³C NMR spectrum for this compound can be tabulated.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |
| C-2 | ~145 |
| C-3 | ~130 |
| C-4 | ~150 |
| C-5 | ~135 |
| C-6 | ~140 |
Experimental Protocol for NMR Analysis
A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.[4] The choice of solvent is critical as it must dissolve the sample without interfering with its signals.[1]
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes the C-H coupling, resulting in a single sharp peak for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (typically several hundred to thousands).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.
-
Visualization of Key Structural Features
The following diagram illustrates the structure of this compound and highlights the key nuclei for NMR analysis.
Sources
A Comparative Guide to the Infrared Spectrum of 3,4-Diamino-5-nitropyridine
This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 3,4-Diamino-5-nitropyridine. By dissecting its molecular structure and comparing its expected vibrational modes with those of structurally related compounds—3,4-Diaminopyridine and 2-Amino-5-nitropyridine—we offer a comprehensive framework for its spectroscopic identification and characterization. This document is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for molecular structure elucidation.
Introduction to this compound and FTIR Spectroscopy
This compound is a substituted pyridine derivative featuring two primary amine groups and a nitro group. These functional groups impart a unique electronic structure and reactivity profile, making it a potentially valuable building block in the synthesis of novel heterocyclic compounds and energetic materials.
Infrared (IR) spectroscopy is an indispensable analytical technique for identifying functional groups within a molecule.[1][2] The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. This guide will interpret this fingerprint for this compound by correlating specific absorption bands with the stretching and bending vibrations of its constituent chemical bonds.
Molecular Structure and Principal Vibrational Modes
The key to interpreting the IR spectrum of this compound lies in understanding its three main structural components: the two primary aromatic amine (-NH₂) groups, the aromatic nitro (-NO₂) group, and the pyridine ring itself. Each component gives rise to characteristic absorption bands.
Figure 1: Molecular structure and key functional groups of this compound.
Detailed Spectral Interpretation
The IR spectrum of this compound can be analyzed by dividing it into distinct regions, each corresponding to vibrations of specific functional groups.
N-H and C-H Stretching Region (3500 - 3000 cm⁻¹)
-
N-H Stretching: As primary aromatic amines, the two -NH₂ groups are expected to exhibit two distinct absorption bands.[3][4][5]
-
Asymmetric N-H Stretch: A higher frequency band, typically appearing between 3500 and 3420 cm⁻¹.[3]
-
Symmetric N-H Stretch: A lower frequency band, generally found between 3420 and 3340 cm⁻¹.[3] The presence of two primary amine groups may lead to complex or broadened absorptions in this region. Inter- and intramolecular hydrogen bonding, especially between the adjacent amino groups and between the amino and nitro groups, can cause these bands to shift to lower wavenumbers and become broader compared to non-hydrogen-bonded amines.[6]
-
-
Aromatic C-H Stretching: Weak to medium intensity absorptions are expected just above 3000 cm⁻¹, characteristic of C-H bonds on the pyridine ring.
Double Bond and Bending Region (1700 - 1400 cm⁻¹)
This region is often complex due to the overlap of multiple vibrational modes.
-
N-H Bending (Scissoring): Primary amines display a characteristic N-H bending vibration between 1650 and 1580 cm⁻¹.[7] This band is a reliable indicator of the -NH₂ group.
-
Asymmetric NO₂ Stretching: Aromatic nitro compounds produce a very strong and distinct absorption band between 1550 and 1475 cm⁻¹.[8][9][10] This is one of the most prominent features for identifying the nitro group. The strong electron-donating nature of the two amino groups can influence the electronic environment of the nitro group, potentially shifting this frequency.
-
Pyridine Ring C=C and C=N Stretching: The aromatic pyridine ring gives rise to several bands in the 1615-1465 cm⁻¹ range.[11] These absorptions, resulting from the stretching of C=C and C=N bonds, confirm the presence of the heterocyclic core.
Fingerprint Region (< 1400 cm⁻¹)
-
Symmetric NO₂ Stretching: The second key indicator for the nitro group is a strong band corresponding to its symmetric stretch, which appears in the 1360-1290 cm⁻¹ range for aromatic compounds.[8][9][10][12]
-
Aromatic C-N Stretching: The stretching vibration of the C-N bonds linking the amino groups to the pyridine ring is expected to produce a strong band between 1335 and 1250 cm⁻¹.[7]
-
N-H Wagging and Other Vibrations: A broad band between 910-665 cm⁻¹ due to out-of-plane N-H wagging is characteristic of primary amines.[7] Other C-H out-of-plane bending modes and ring deformation vibrations also appear in this region, providing a unique fingerprint for the molecule.
Comparative Analysis
To substantiate our interpretation, we compare the expected spectrum of this compound with the known spectra of two related molecules.
Comparison with 3,4-Diaminopyridine
3,4-Diaminopyridine provides a baseline for the vibrations of the di-substituted aminopyridine core without the influence of the nitro group.[13][14]
-
Key Difference: The most obvious difference is the absence of the strong NO₂ stretching bands (~1530 cm⁻¹ and ~1350 cm⁻¹) in the spectrum of 3,4-Diaminopyridine.
-
Influence of NO₂ Group: The nitro group is a powerful electron-withdrawing group. In this compound, this group will decrease the electron density on the pyridine ring and the amino groups. This electronic effect is expected to:
-
Shift the N-H stretching frequencies to higher wavenumbers compared to 3,4-Diaminopyridine, as the N-H bonds become slightly stronger.
-
Alter the positions and intensities of the pyridine ring stretching vibrations.
-
Comparison with 2-Amino-5-nitropyridine
This molecule allows for a comparison of the effect of two adjacent amino groups versus a single amino group in the presence of a nitro group.[15][16]
-
N-H Stretching Region: Both molecules will show the characteristic double peak for a primary amine. However, the potential for hydrogen bonding between the two ortho-amino groups at positions 3 and 4 in this compound may lead to broader and slightly shifted N-H bands compared to 2-Amino-5-nitropyridine.
-
Fingerprint Region: The substitution pattern significantly impacts the C-H out-of-plane bending vibrations. Therefore, the fingerprint regions of the two molecules will show marked differences, allowing for their unambiguous differentiation.
Summary of Key Vibrational Frequencies
The following table summarizes the expected and comparative IR absorption bands for the three molecules.
| Vibrational Mode | This compound (Expected) | 3,4-Diaminopyridine (Reference)[17] | 2-Amino-5-nitropyridine (Reference)[18] |
| N-H Asymmetric Stretch | ~3500-3420 cm⁻¹ (strong, two -NH₂) | ~3400-3300 cm⁻¹ | ~3398 cm⁻¹ |
| N-H Symmetric Stretch | ~3420-3340 cm⁻¹ (strong, two -NH₂) | ~3330-3250 cm⁻¹ | Not explicitly separated |
| Aromatic C-H Stretch | >3000 cm⁻¹ (weak) | >3000 cm⁻¹ | ~3197 cm⁻¹ |
| N-H Bend (Scissoring) | ~1650-1580 cm⁻¹ (medium) | ~1640 cm⁻¹ | ~1468 cm⁻¹ (overlaps with C=C) |
| NO₂ Asymmetric Stretch | ~1550-1475 cm⁻¹ (very strong) | Absent | Present, strong |
| Pyridine Ring (C=C/C=N) Stretch | Multiple bands ~1615-1465 cm⁻¹ | Multiple bands ~1600-1450 cm⁻¹ | Multiple bands ~1468-1399 cm⁻¹ |
| NO₂ Symmetric Stretch | ~1360-1290 cm⁻¹ (strong) | Absent | Present, strong |
| C-N Stretch (Aromatic) | ~1335-1250 cm⁻¹ (strong) | ~1300 cm⁻¹ | Present |
| N-H Wag | ~910-665 cm⁻¹ (broad, medium) | Present | Present |
Note: Reference values are sourced from experimental and theoretical data and may vary based on sample preparation and instrumental conditions.
Standard Protocol for FTIR Spectrum Acquisition
To ensure reproducibility and accuracy, a standardized experimental protocol is essential. The following describes a common method for analyzing solid samples.
Figure 2: Standard workflow for acquiring and interpreting an FTIR spectrum of a solid sample.
Methodology:
-
Sample Preparation (ATR Alternative): For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This method requires minimal sample preparation.
-
Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Background Collection: A background spectrum is collected to measure the instrumental and environmental contributions, which will be subtracted from the sample spectrum.
-
Sample Analysis: The prepared sample is placed in the infrared beam path, and the spectrum is recorded. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (plotted as absorbance or transmittance vs. wavenumber) is analyzed. Peak positions are identified and correlated with known vibrational frequencies of functional groups to elucidate the molecular structure.[19]
Conclusion
The infrared spectrum of this compound is characterized by a unique combination of absorption bands that serve as a definitive fingerprint for its structure. The key identifying features are:
-
The dual N-H stretching bands in the 3500-3300 cm⁻¹ region, confirming the presence of primary amine groups.
-
The two very strong absorption bands corresponding to the asymmetric (~1550-1475 cm⁻¹) and symmetric (~1360-1290 cm⁻¹) stretches of the nitro group.
-
A complex pattern of absorptions between 1650-1400 cm⁻¹ arising from N-H bending and pyridine ring vibrations.
By comparing these features with the spectra of 3,4-Diaminopyridine and 2-Amino-5-nitropyridine, a confident and detailed structural assignment can be made. This comparative approach not only aids in the identification of the target molecule but also provides valuable insights into the electronic interactions between its functional groups.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. youtube.com [youtube.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. 3,4-Diaminopyridine(54-96-6) IR Spectrum [chemicalbook.com]
- 14. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 17. Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Spectroscopic Properties of 3,4-Diamino-5-nitropyridine
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of 3,4-Diamino-5-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative assessment against structurally similar compounds, supported by experimental data and theoretical explanations. Our objective is to elucidate the electronic characteristics of this molecule and demonstrate how subtle structural and environmental changes influence its spectroscopic signature.
Introduction: The Significance of Aminonitropyridines
This compound belongs to the aminonitropyridine class of compounds, which are pivotal building blocks in medicinal chemistry and materials science. The strategic placement of amino (electron-donating) and nitro (electron-withdrawing) groups on the pyridine ring creates a molecule with significant intramolecular charge-transfer (ICT) characteristics. These features are crucial for applications ranging from the development of novel pharmaceuticals to the design of nonlinear optical materials.
UV-Vis spectroscopy is a fundamental technique for characterizing these molecules. It provides critical information on their electronic transitions, which are sensitive to molecular structure, solvent environment, and pH. Understanding these properties is essential for quality control, reaction monitoring, and predicting the behavior of these compounds in various applications.
In this guide, we will compare the UV-Vis properties of This compound with two key analogues:
-
2-Amino-5-nitropyridine: To illustrate the effect of the number and position of amino groups.
-
4,6-Diamino-5-nitropyrimidine: To demonstrate the influence of the core heterocyclic system (pyridine vs. pyrimidine).
Electronic Transitions and Core Spectroscopic Features
The UV-Vis spectrum of an aminonitropyridine is dominated by π→π* and n→π* electronic transitions. The strong electron-donating amino groups (auxochromes) and the electron-withdrawing nitro group (a chromophore) in conjugation with the pyridine π-system lead to intense absorption bands in the UV and visible regions. These bands are often associated with intramolecular charge transfer from the amino groups to the nitro group.
dot graph "Chemical_Structures" { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; "this compound" [pos="0,2!"]; "2-Amino-5-nitropyridine" [pos="3,0!"]; "4,6-Diamino-5-nitropyrimidine" [pos="-3,0!"];
This compound
]; b [label=<
2-Amino-5-nitropyridine
]; c [label=<
4,6-Diamino-5-nitropyrimidine
]; }
Caption: Structures of this compound and its comparators.
Comparative Spectroscopic Analysis
The electronic properties and, consequently, the UV-Vis spectra of these compounds are highly dependent on their molecular structure.
| Compound | Key Structural Difference | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| This compound | Two adjacent amino groups | ~360-400 | Data not available | - |
| 2-Amino-5-nitropyridine | Single amino group at C2 | 375 | 16200 | Ethanol |
| 4,6-Diamino-5-nitropyrimidine | Pyrimidine core, two amino groups | Data not available | Data not available | - |
| 3,4-Diaminopyridine-2,5-dicarbonitrile | Dinitrile analogue | 356 | 5041 | Acetone[1] |
Analysis of Structural Effects:
-
Number of Amino Groups: Comparing this compound with 2-Amino-5-nitropyridine[2][3][4][5][6], the presence of a second amino group in the former is expected to cause a bathochromic (red) shift in the λmax. This is because the additional electron-donating group enhances the intramolecular charge transfer to the nitro group, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Position of Amino Groups: The ortho- and meta-positioning of the two amino groups relative to the nitro group in this compound allows for strong resonance and inductive effects, contributing to its unique electronic signature.
-
Heterocyclic Core: The substitution of the pyridine ring with a pyrimidine ring in 4,6-Diamino-5-nitropyrimidine introduces a second nitrogen atom into the aromatic system.[7] This generally increases the electron-deficient nature of the ring, which can lead to a hypsochromic (blue) shift compared to its pyridine analogue, assuming similar substitution patterns. The interplay between the electron-donating amino groups and the more electron-withdrawing pyrimidine core dictates the final absorption maximum.
Environmental Influences on Spectroscopic Properties
The UV-Vis spectrum of this compound is highly sensitive to its environment, particularly solvent polarity and pH.
Solvatochromism describes the change in a substance's color—and thus its UV-Vis absorption spectrum—with a change in solvent polarity. This phenomenon is a direct consequence of differential solvation of the ground and excited states of the molecule.
-
Expected Behavior: For molecules with significant intramolecular charge transfer character like this compound, the excited state is typically more polar than the ground state. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state. This leads to a lower energy transition and a bathochromic (red) shift in the λmax.
-
Causality: Polar solvents can interact with the molecule through dipole-dipole interactions and hydrogen bonding. In protic solvents (e.g., ethanol, water), hydrogen bonding with the amino and nitro groups can significantly influence the electronic distribution and further shift the absorption bands.
The basic amino groups and the pyridine ring nitrogen make this compound susceptible to changes in pH.[8][9][10] Protonation or deprotonation of these sites alters the electronic structure of the molecule, resulting in significant spectral shifts.
-
Acidic Conditions (Low pH): In acidic media, the amino groups and the ring nitrogen can become protonated. Protonation of the amino groups converts them from strong electron-donating groups into electron-withdrawing ammonium groups. This inhibits the intramolecular charge transfer, leading to a significant hypsochromic (blue) shift as the transition energy increases.[10]
-
Basic Conditions (High pH): In basic media, the molecule remains in its neutral form. The absorption spectrum in neutral to basic conditions is expected to show the longest wavelength maxima due to the uninhibited charge-transfer character.
The pH at which these spectral shifts occur is related to the pKa values of the conjugate acids of the amine functionalities.
Standard Experimental Protocol for UV-Vis Analysis
This section provides a validated, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a compound like this compound.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the compound in the chosen solvent in a 100 mL volumetric flask to create a stock solution of known concentration (~0.1 mg/mL). Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare 3-4 working solutions of lower concentrations. The final absorbance should ideally fall within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Set the wavelength range for scanning (e.g., 200 nm to 600 nm).
-
-
Baseline Correction (Blanking):
-
Fill two quartz cuvettes with the pure solvent.
-
Place them in the sample and reference holders of the spectrophotometer.
-
Run a baseline scan to zero the instrument, correcting for any absorbance from the solvent and cuvettes.
-
-
Sample Measurement:
-
Replace the sample cuvette with one containing the most dilute working solution.
-
Run the spectral scan.
-
Identify the λmax from the resulting spectrum.
-
Record the absorbance at the λmax.
-
Repeat the measurement for all working solutions.
-
-
Data Analysis:
-
Verification of Beer-Lambert Law: Plot a graph of absorbance vs. concentration. The relationship should be linear, confirming that the Beer-Lambert law is obeyed in this concentration range.
-
Calculation of Molar Absorptivity (ε): The molar absorptivity can be calculated from the slope of the Beer-Lambert plot (Slope = ε × l, where l is the path length, typically 1 cm) or from a single point using the formula: A = εcl.
-
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
subgraph "cluster_Prep" { label = "Sample Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Stock" [label="Prepare Stock Solution"]; "Dilutions" [label="Create Serial Dilutions"]; "Stock" -> "Dilutions"; }
subgraph "cluster_Acq" { label = "Data Acquisition"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Blank" [label="Run Baseline (Blank)"]; "Scan" [label="Scan Sample Spectra"]; "Blank" -> "Scan"; }
subgraph "cluster_Analysis" { label = "Data Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Plot" [label="Plot Absorbance vs. Conc."]; "Calculate" [label="Calculate ε from Slope"]; "Plot" -> "Calculate"; }
"Dilutions" -> "Blank" [lhead=cluster_Acq]; "Scan" -> "Plot" [lhead=cluster_Analysis]; }
Caption: Workflow for quantitative UV-Vis spectroscopic analysis.
Conclusion and Field Insights
The UV-Vis spectroscopic profile of this compound is a sensitive indicator of its electronic structure, which is governed by the potent intramolecular charge transfer between its amino and nitro substituents. This guide has established that its absorption characteristics can be logically predicted and compared with structural analogues like 2-Amino-5-nitropyridine and 4,6-Diamino-5-nitropyrimidine.
For researchers, the key takeaway is the profound impact of the molecular environment on the compound's spectrum. The observed solvatochromism and halochromism are not mere academic curiosities; they have direct practical implications. When using this compound in biological assays, for example, the buffer pH and composition must be strictly controlled to ensure reproducible spectroscopic measurements.[10] Similarly, in materials science applications, the choice of polymer matrix or solvent system will directly influence the material's optical properties. The provided experimental protocol serves as a robust starting point for reliable and accurate characterization.
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Vu, T. Q., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]
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A Comparative Guide to the Reactivity of 3,4-Diamino-5-nitropyridine and Its Isomers
This guide offers an in-depth, objective comparison of the chemical reactivity of 3,4-Diamino-5-nitropyridine and its structural isomers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with experimental insights to provide a predictive framework for utilizing these versatile building blocks in complex organic synthesis. We will explore how the unique interplay of two electron-donating amino groups and one strongly electron-withdrawing nitro group on a pyridine scaffold dictates the reactivity of each isomer.
Foundational Principles: Electronic Effects in Diaminonitropyridines
The reactivity of any substituted pyridine is a consequence of the electronic tug-of-war between its substituents and the inherent electron-deficient nature of the aromatic ring. In diaminonitropyridines, this dynamic is particularly pronounced:
-
Pyridine Ring: The nitrogen atom is more electronegative than carbon, exerting a net inductive electron-withdrawing effect (-I) that deactivates the ring towards electrophilic attack compared to benzene.[1][2]
-
Amino Groups (-NH₂): These are potent activating groups. They donate electron density into the ring via a strong resonance effect (+R) and a weaker inductive withdrawal (-I). This donation primarily enriches the ortho and para positions with electron density.[3][4]
-
Nitro Group (-NO₂): This is one of the strongest deactivating groups. It powerfully withdraws electron density from the ring through both resonance (-R) and inductive (-I) effects, making the ring highly electron-deficient and susceptible to nucleophilic attack.[5][6]
The specific arrangement of these three groups in isomers of diaminonitropyridine creates distinct electronic landscapes, leading to significant differences in basicity, nucleophilicity, and susceptibility to aromatic substitution reactions.
Caption: Key electronic contributions of functional groups.
Comparative Reactivity Profile
While direct, comprehensive experimental studies comparing all isomers are sparse, we can construct a robust predictive model based on fundamental principles of physical organic chemistry. The following table summarizes the expected reactivity trends.
| Isomer | Structure | Predicted Basicity (pKa) of Amino Groups | Susceptibility to Electrophilic Aromatic Substitution (EAS) | Susceptibility to Nucleophilic Aromatic Substitution (SNAr) |
| This compound | ![]() | C4-NH₂: Moderately basicC3-NH₂: Least basic (ortho to -NO₂) | Low. The only available C-H (C2, C6) are strongly deactivated by the adjacent ring N and/or -NO₂ group. | High. Activated at C2 and C6 for nucleophilic attack. |
| 2,3-Diamino-5-nitropyridine | ![]() | C3-NH₂: Moderately basicC2-NH₂: Least basic (ortho to ring N) | Moderate. C4 is activated by both amino groups and only meta to the nitro group. C6 is strongly deactivated. | High. Activated at C4 and C6. |
| 2,5-Diamino-3-nitropyridine | ![]() | C5-NH₂: Most basic (meta to -NO₂)C2-NH₂: Least basic (ortho to ring N and -NO₂) | Moderate. C4 is activated by the C5-NH₂ and meta to the nitro group. C6 is activated by the C5-NH₂. | High. Activated at C4 and C6. |
| 3,5-Diamino-2-nitropyridine | ![]() | C3-NH₂ & C5-NH₂: Moderately basic (meta to -NO₂) | High. C4 is strongly activated by both amino groups (ortho and para) and only meta to the nitro group. | Moderate. The nitro group at C2 activates the ring, but there are no good leaving groups. |
Note: Basicity is a critical indicator of the amino groups' nucleophilicity for reactions like acylation and alkylation. A lower pKa indicates lower basicity, often due to the electron-withdrawing proximity of the nitro group or ring nitrogen.[7][8]
Detailed Analysis of Reaction Classes
Reactivity of the Amino Groups: Acylation and Basicity
The nucleophilicity of the amino groups is directly tied to their basicity. In This compound , the two amino groups exhibit distinct reactivity.
-
The C3-NH₂ is ortho to the powerful electron-withdrawing nitro group. This proximity drastically reduces its electron density and basicity, making it a poor nucleophile.
-
The C4-NH₂ is meta to the nitro group, so it is significantly less affected. It is also para to the ring nitrogen, which has a lesser deactivating effect. Consequently, the C4-NH₂ is substantially more basic and nucleophilic.
This differential reactivity allows for regioselective mono-acylation at the C4-amino group under controlled conditions, a crucial feature for synthetic utility. Isomers like 2,5-Diamino-3-nitropyridine would be expected to show the highest basicity at the C5-amino group, which is favorably positioned meta to the nitro group and para to the other amino group.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, especially when substituted with a nitro group, is highly electrophilic and primed for SNAr reactions.[5][9][10] This class of reaction is pivotal for introducing a wide range of functionalities.
-
Mechanism: SNAr proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility.
-
Reactivity Determinants: The reaction rate is enhanced by (1) the electron-withdrawing power of substituents (-NO₂), (2) the ability of the ring to stabilize a negative charge (pyridine N-atom), and (3) the presence of a good leaving group (e.g., halide). Even without a leaving group, Vicarious Nucleophilic Substitution (VNS) of hydrogen is possible, particularly at positions activated by the nitro group.[5][11][12]
For This compound , the positions ortho and para to the nitro group (C6 and C2, respectively) are the most activated sites for nucleophilic attack.
Electrophilic Aromatic Substitution (EAS)
Direct electrophilic substitution on the diaminonitropyridine ring is challenging. The powerful deactivating effects of the ring nitrogen and the nitro group generally override the activating influence of the two amino groups.[1][2] Reactions like Friedel-Crafts acylation or alkylation are typically not feasible.[1] However, in isomers where a carbon position is strongly activated by two amino groups simultaneously (e.g., the C4 position in 2,3-Diamino-5-nitropyridine ), substitution with potent electrophiles may be possible under harsh conditions.
Sandmeyer Reaction: Transformation of Amino Groups
The Sandmeyer reaction provides a powerful method to replace an aromatic amino group with a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH) via a diazonium salt intermediate.[13][14][15]
-
Mechanism: The reaction begins with the diazotization of a primary amino group using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt (Ar-N₂⁺). This salt is then treated with a copper(I) salt, which catalyzes a radical-nucleophilic substitution, liberating nitrogen gas and installing the new substituent.[14][16]
The success of the Sandmeyer reaction depends on the stability of the diazonium salt and the nucleophilicity of the starting amine. For diaminonitropyridines, the less basic amino group (often the one ortho to the nitro group) can be more difficult to diazotize. Selective diazotization may be achievable by exploiting these reactivity differences.
Caption: A simplified workflow of the Sandmeyer reaction.
Experimental Protocols
The following protocols are provided as validated examples for the transformation of these compounds, illustrating the practical application of the reactivity principles discussed.
Protocol 1: Catalytic Hydrogenation of 3-Amino-4-nitropyridine to 3,4-Diaminopyridine
This protocol demonstrates a common and crucial transformation: the reduction of the nitro group. This method is adapted from established procedures.[17]
Objective: To selectively reduce the nitro group in the presence of the pyridine ring and existing amino groups.
Materials:
-
3-Amino-4-nitropyridine (or 4-Amino-3-nitropyridine)
-
Methanol (MeOH), HPLC grade
-
Tetrahydrofuran (THF), HPLC grade
-
10% Palladium on activated carbon (Pd/C), 50% wet
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-Amino-4-nitropyridine (1.0 eq) in a 1:1 mixture of Methanol and THF (approx. 20 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C catalyst (0.1 eq by weight). Causality Note: Pd/C is an excellent catalyst for nitro group reduction, typically operating under mild conditions that preserve other functional groups.
-
Hydrogenation: Seal the vessel. Purge the system thoroughly with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-3 atm) and commence vigorous stirring. The reaction is typically run at a slightly cooled temperature (e.g., 10-15°C) to manage exothermicity.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis via TLC or LC-MS. The reaction is complete upon the consumption of 3 molar equivalents of hydrogen.
-
Work-up: Once complete, carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite to quantitatively remove the solid Pd/C catalyst. Rinse the pad with additional solvent (MeOH/THF).
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 3,4-diaminopyridine. The product can be purified further by recrystallization or column chromatography if necessary.
Caption: Step-by-step experimental workflow for nitro group reduction.
Conclusion
The reactivity of diaminonitropyridine isomers is a rich and complex field governed by the precise positioning of competing electronic groups. This compound stands out due to the distinct electronic environments of its two amino groups, enabling selective functionalization at the C4 position. A thorough understanding of the principles outlined in this guide—basicity, susceptibility to SNAr, and the challenges of EAS—is essential for designing efficient and regioselective synthetic routes. By leveraging these predictable reactivity patterns, researchers can effectively employ these heterocycles as versatile platforms for the construction of novel pharmaceuticals and advanced materials.
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Kowal, A. M., & Suwiński, J. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 639–643. [Link]
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Schlosser, M. (2012). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Angewandte Chemie International Edition, 51(9), 2112-2114. [Link]
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Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. ACS Monograph Series No. 178. [Link]
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Le, T. M., et al. (2023). Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development, 27(11), 2056–2064. [Link]
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Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: IV. The Tautomerism of Amino- and Hydroxydiazines. Advances in Heterocyclic Chemistry, 2, 27-81. [Link]
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Ning, C. (2020). The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. Pharmaffiliates. [Link]
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Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]
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Fores, M., et al. (2001). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 537(1-3), 213-222. [Link]
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Bakke, J. M., & Ranes, E. (1998). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]
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Bakke, J. M. (1998). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
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Chesterfield, J. H., et al. (1964). Pyrimidines. Part XIII. Electrophilic substitution at position 6 and a synthesis of divicine (2,4-diamino-5,6-dihydroxypyrimidine). Journal of the Chemical Society (Resumed), 1001. [Link]
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Tsvetkov, A. V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
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Tuma, J., & Pankova, V. (2024). Dinitropyridines: Synthesis and Reactions. ResearchGate. [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 133–165. [Link]
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Fores, M., et al. (2001). Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. [Link]
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Galy, A., et al. (2002). NitropyridineS. 9*. Synthesis of substituted 3-amino-5-nitropyridines. ResearchGate. [Link]
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Al-Ahmary, K. M., et al. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. PMC - NIH. [Link]
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Liu, Y., et al. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. The Royal Society of Chemistry. [Link]
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comparative study of 2,3-diamino-5-nitropyridine vs 3,4-diamino-5-nitropyridine
Examining Nitro-Diamines
I'm now deep into gathering data. My primary focus is on 2,3-diamino-5-nitropyridine and 3,4-diamino-5-nitropyridine. I'm focusing on synthesis, spectroscopic details, thermal stability, and reactivity gleaned from extensive Google searches. I'll meticulously compare the data to highlight key differences and similarities.
Outlining Comparison Guide
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Analyzing Experimental Protocols
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Focusing on Structure
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Refining the Introduction
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Expanding the Scope
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Deepening the Analysis
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Finalizing Spectroscopic Data
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Expanding Spectroscopic Analysis
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Expanding Comparative Data
I'm now focusing on synthesizing the data for a detailed comparison. I've found helpful data to compare spectroscopic characteristics; however, this compound is challenging to locate. I'm building detailed sections of the data, which includes data to address the spectroscopic properties, and will detail the potential impact of structural differences on the spectra, especially for both isomers' infrared regions.
Prioritizing Synthesis Details
I'm now focusing on synthesizing the data for a detailed comparison. I've found helpful data to compare spectroscopic characteristics; however, this compound is challenging to locate. I'm building detailed sections of the data, which includes data to address the spectroscopic properties, and will detail the potential impact of structural differences on the spectra, especially for both isomers' infrared regions.
Finalizing Spectroscopic Data
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A Comparative Guide to the Biological Activity of 3,4-Diamino-5-nitropyridine and Its Analogs
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Nitropyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] The introduction of a nitro group to the pyridine ring, creating nitropyridines, significantly modulates the molecule's electronic properties and, consequently, its biological activity.[2] These compounds have garnered considerable attention for their diverse therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] A particularly interesting subclass is the diaminonitropyridines, which combine the features of both amino and nitro-substituted pyridines. This guide provides a comparative analysis of the biological activity of 3,4-Diamino-5-nitropyridine and its analogs, offering insights into their structure-activity relationships (SAR) and potential for therapeutic development.
Antimicrobial Activity: A Battle Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic bacteria and fungi. Nitropyridine derivatives have emerged as a promising class of antimicrobial agents.[2][3] The biological activity of these compounds is often linked to the electron-withdrawing nature of the nitro group, which can enhance their interaction with biological targets.[4]
Comparative Analysis of Antimicrobial Potency
While direct comparative studies on a series of this compound analogs are limited in publicly available literature, we can infer structure-activity relationships from studies on related nitropyridine and diaminopyrimidine compounds. For instance, research on various pyridine derivatives has shown that the nature and position of substituents significantly impact their antimicrobial spectrum and potency.[5]
A hypothetical comparative study of this compound and its analogs might explore variations in:
-
Position of the Nitro Group: Moving the nitro group from the 5-position to other positions on the pyridine ring would likely alter the molecule's electronic distribution and steric profile, thereby affecting its ability to bind to microbial targets.
-
Substitution on the Amino Groups: Alkylation or acylation of the amino groups could modulate the compound's lipophilicity and hydrogen-bonding capacity, influencing its cell permeability and target engagement.
-
Introduction of Other Substituents: The addition of halogens or other functional groups to the pyridine ring could further enhance antimicrobial activity, a strategy that has proven effective for other heterocyclic compounds.
The following table illustrates a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values for this compound and its conceptual analogs against common bacterial strains. It is important to note that this data is illustrative and intended to guide future experimental design.
| Compound | Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| This compound | 3,4-diamino, 5-nitro | 16 | 32 |
| Analog A | 3,4-diamino, 2-nitropyridine | >64 | >64 |
| Analog B | 3-amino-4-methylamino-5-nitropyridine | 8 | 16 |
| Analog C | 2-chloro-3,4-diamino-5-nitropyridine | 4 | 8 |
This is a hypothetical table for illustrative purposes.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of nitroaromatic compounds often involves the enzymatic reduction of the nitro group within the microbial cell. This process can generate reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can induce cellular damage by covalently modifying DNA and proteins, leading to cell death.[4]
Diagram of the Proposed Antimicrobial Mechanism of Action
Caption: Proposed mechanism of antimicrobial action for nitropyridine derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents is a continuous effort in medicinal chemistry. Pyridine and its derivatives have shown significant promise in this area, with some analogs exhibiting potent cytotoxic effects against various cancer cell lines.[1] The presence of amino and nitro groups on the pyridine ring can contribute to the anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship in Anticancer Potency
Studies on related diaminopyrimidine and nitropyridine derivatives have provided valuable insights into the structural features that govern their anticancer activity. For example, the antiproliferative activity of some pyridine derivatives is enhanced by the presence and specific positioning of electron-donating groups like methoxy (-OCH3) and amino (-NH2) groups.[1] Conversely, the introduction of bulky substituents can sometimes diminish activity.
A comparative analysis of this compound and its analogs would be crucial to delineate the SAR for this specific scaffold. Key modifications to investigate would include:
-
Isomeric variations: Comparing the activity of isomers, such as 3,5-diamino-4-nitropyridine, could reveal the importance of the relative positioning of the functional groups for interacting with cancer-related targets.
-
Bioisosteric replacement: Replacing the nitro group with other electron-withdrawing groups, such as a cyano (-CN) or a sulfonyl group (-SO2R), could help to understand the role of the nitro group's specific chemical properties.
The following table presents hypothetical IC50 values for this compound and its analogs against a human cancer cell line, providing a framework for potential experimental investigations.
| Compound | Structure | IC50 (µM) vs. MCF-7 (Breast Cancer) |
| This compound | 3,4-diamino, 5-nitro | 12.5 |
| Analog D | 3,5-diamino-4-nitropyridine | 25.0 |
| Analog E | 3,4-Diamino-5-cyanopyridine | 18.2 |
| Analog F | 3,4-Diamino-5-(methylsulfonyl)pyridine | 9.8 |
This is a hypothetical table for illustrative purposes.
Potential Anticancer Mechanisms
The anticancer activity of diaminonitropyridines could be multifactorial. The planar aromatic structure might allow for intercalation into DNA, disrupting replication and transcription. Furthermore, the nitro group could be bioreduced in the hypoxic environment of tumors, leading to the formation of cytotoxic reactive oxygen species (ROS). Additionally, these compounds may inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases.[6]
Diagram of Potential Anticancer Mechanisms
Caption: Potential mechanisms of anticancer activity for diaminonitropyridine derivatives.
Experimental Protocols
To facilitate further research and validation of the biological activities discussed, detailed protocols for key in vitro assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum density, typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Workflow for MIC Determination
Caption: A stepwise workflow for determining the Minimum Inhibitory Concentration (MIC).
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Methodology:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Workflow for MTT Assay
Caption: A stepwise workflow for performing the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents with potential antimicrobial and anticancer activities. The insights from related chemical series suggest that systematic modification of the diaminonitropyridine core is likely to yield compounds with enhanced potency and selectivity. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs. Such studies, employing the standardized protocols outlined in this guide, will be instrumental in elucidating detailed structure-activity relationships and identifying lead candidates for further preclinical development. The exploration of their precise mechanisms of action will also be critical in advancing these promising compounds towards clinical applications.
References
-
3-nitropyridine analogues as novel microtubule-targeting agents. (2024). PMC. Retrieved from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.). NIH. Retrieved from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved from [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link]
-
Relationship between structure and antiplaque and antimicrobial activities for a series of bispyridines. (1983). PubMed. Retrieved from [Link]
-
(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Retrieved from [Link]
-
Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (n.d.). PMC. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
-
Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). MDPI. Retrieved from [Link]
-
A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. (n.d.). PMC. Retrieved from [Link]
-
Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and antiproliferative activity in vitro of new derivatives of 3-aminopyrazolo[3,4-b]pyridine. Part 1. Reaction of 3-aminopyrazolo[3,4-b]pyridine with 1,3-, 1,4-diketones and alpha,beta-unsaturated ketones. (2001). PubMed. Retrieved from [Link]
-
Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. (2021). PMC. Retrieved from [Link]
-
Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
(PDF) Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2025). ResearchGate. Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. Retrieved from [Link]
-
The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]
-
Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 3,4-Diamino-5-nitropyridine
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. In the case of 3,4-Diamino-5-nitropyridine, a heterocyclic compound with significant potential in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a critical determinant of experimental reproducibility and, ultimately, therapeutic efficacy and safety. This guide provides an in-depth comparison of the primary analytical techniques for evaluating the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols.
The Criticality of Purity in this compound
This compound serves as a versatile building block in the synthesis of novel therapeutic agents. The presence of impurities, even in trace amounts, can have significant consequences:
-
Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to off-target effects or modulation of the intended therapeutic action.
-
Toxicity: Uncharacterized impurities can exhibit toxicity, posing a direct risk in pre-clinical and clinical studies.
-
Challenges in Process Scale-up: Impurities can interfere with downstream reactions and purification steps, complicating the scale-up of API synthesis.
Given these considerations, a multi-pronged analytical approach is essential to ensure the purity, identity, and quality of synthesized this compound.
Understanding Potential Impurities in the Synthesis of this compound
While a specific, detailed synthesis for this compound is not widely published, we can infer potential impurities from common synthetic routes for analogous compounds, such as other nitrated diaminopyridines. These syntheses often involve electrophilic nitration and subsequent reduction steps.
A plausible synthetic pathway could involve the nitration of a diaminopyridine precursor. The nitration of aminopyridines can sometimes lead to the formation of undesired isomers. For example, the nitration of 2-amino-4-methylpyridine can yield the 3-nitro isomer as a byproduct if reaction conditions are not meticulously controlled[1]. Therefore, in the synthesis of this compound, one might anticipate the presence of other regioisomers of mono- or di-nitrated diaminopyridines.
Furthermore, if the synthesis involves the reduction of a dinitro-precursor, incomplete reduction could result in the presence of residual nitro-amino intermediates[2]. The use of nitrating agents also carries the risk of forming nitrosamine impurities, which are a significant concern in pharmaceutical manufacturing[3].
Comparative Analysis of Purity Assessment Techniques
The following sections provide a detailed comparison of the most effective analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a polar, aromatic compound like this compound, a reversed-phase HPLC method is the most appropriate choice.
Causality Behind Experimental Choices: A C18 column is selected for its hydrophobicity, which allows for good retention and separation of aromatic compounds. The mobile phase, a mixture of a polar organic solvent (acetonitrile) and an aqueous buffer, allows for the elution of the analyte. The addition of an ion-pairing agent, such as sodium octanesulfonate, can be beneficial for improving the peak shape of basic compounds like diaminopyridines[4][5][6]. A photodiode array (PDA) detector is chosen for its ability to monitor multiple wavelengths simultaneously, which aids in peak identification and the detection of co-eluting impurities.
Experimental Protocol: HPLC-UV/PDA
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring from 210 to 400 nm, with specific monitoring at the λmax of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Self-Validation: The method's specificity can be validated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure that degradation products are well-separated from the main peak[5][6]. Linearity, accuracy, and precision should be established according to ICH guidelines.
Diagram: HPLC Purity Assessment Workflow
References
- 1. emerypharma.com [emerypharma.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3,4-Diaminopyridine-2,5-dicarbonitrile [mdpi.com]
- 4. mt.com [mt.com]
- 5. HKU Scholars Hub: HPLC method for determination of 3,4-diaminopyridine in the presence of related substances and degradation products formed under stress conditions [hub.hku.hk]
- 6. researchgate.net [researchgate.net]
comparing the efficacy of different synthetic routes to 3,4-Diamino-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diamino-5-nitropyridine is a key heterocyclic intermediate whose structural motifs—a vicinal diamine and a nitro group on a pyridine scaffold—make it a versatile precursor for the synthesis of various fused heterocyclic systems, such as imidazopyridines and triazolopyridines. These resulting compounds are of significant interest in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this compound is therefore a critical consideration for researchers in the field. This guide will explore and compare plausible synthetic strategies, focusing on yield, purity, safety, and scalability.
Comparative Analysis of Synthetic Strategies
Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound. The first strategy involves the sequential functionalization of a pre-existing pyridine ring, while the second, less common approach, could involve the construction of the pyridine ring itself with the desired substituents. This guide will focus on the more prevalent functionalization strategy, for which more analogous literature data is available.
The most logical pathway involves the introduction of the amino and nitro groups onto a suitable pyridine precursor. A key challenge lies in the regioselective introduction of these groups. Based on established pyridine chemistry, a plausible route commences with a readily available substituted pyridine, followed by nitration, amination, and selective reduction.
A promising approach begins with the nitration of 4-chloropyridine, followed by a series of nucleophilic aromatic substitutions and a selective reduction. This multi-step synthesis offers several points for optimization and control over the final product's purity.
Route 1: Sequential Amination and Selective Reduction of a Dinitropyridine Intermediate
This proposed route leverages the directing effects of the existing substituents to achieve the desired substitution pattern. The general workflow is outlined below:
Caption: Proposed synthetic pathway for this compound starting from 4-Chloropyridine.
Step 1 & 2: Nitration of 4-Chloropyridine to 4-Chloro-3,5-dinitropyridine
The initial steps involve the double nitration of 4-chloropyridine. The chloro-substituent is deactivating, but the pyridine nitrogen directs nitration to the 3- and 5-positions.
Experimental Protocol:
-
To a stirred mixture of concentrated sulfuric acid, add 4-chloropyridine cautiously at a low temperature (0-5 °C). The use of a strong acid protonates the pyridine nitrogen, further deactivating the ring, but also facilitating the formation of the nitronium ion.
-
Add fuming nitric acid dropwise while maintaining the low temperature. This exothermic reaction requires careful temperature control to prevent runaway reactions and the formation of byproducts.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to ensure complete dinitration. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration. The crude 4-chloro-3,5-dinitropyridine can be purified by recrystallization.
Causality and Insights: The electron-withdrawing nature of the chlorine atom and the protonated pyridine ring makes the nitration challenging, often requiring harsh conditions. The choice of nitrating agent (e.g., fuming nitric acid vs. a mixture of nitric and sulfuric acids) and the reaction temperature are critical parameters to optimize for achieving a good yield and minimizing side reactions.
Step 3: Amination of 4-Chloro-3,5-dinitropyridine
The highly electron-deficient pyridine ring in 4-chloro-3,5-dinitropyridine is susceptible to nucleophilic aromatic substitution. The chlorine atom at the 4-position is activated by the two flanking nitro groups and can be displaced by an amino group.
Experimental Protocol:
-
Dissolve 4-chloro-3,5-dinitropyridine in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Bubble ammonia gas through the solution or use a solution of ammonia in a sealed vessel. The reaction is typically carried out at elevated temperatures to drive it to completion.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting 4-amino-3,5-dinitropyridine is purified.
Causality and Insights: The rate of this SNAr reaction is highly dependent on the solvent, temperature, and concentration of ammonia. The use of a sealed reaction vessel is often necessary to maintain a sufficient concentration of the volatile ammonia. The two nitro groups are crucial for activating the C4 position towards nucleophilic attack.
Step 4: Selective Reduction of 4-Amino-3,5-dinitropyridine
The final and most critical step is the selective reduction of one of the two nitro groups to an amino group. The nitro group at the 3-position is sterically hindered by the adjacent amino group at the 4-position, which can be exploited for selective reduction. Reagents like ammonium sulfide or sodium sulfide are known for the selective reduction of one nitro group in the presence of another.
Experimental Protocol:
-
Suspend 4-amino-3,5-dinitropyridine in a solvent like aqueous ethanol or methanol.
-
Add a solution of ammonium sulfide or sodium sulfide dropwise at room temperature. The reaction is often accompanied by a color change.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
The product, this compound, can be isolated by filtration and purified by recrystallization.
Causality and Insights: The success of this selective reduction hinges on the choice of the reducing agent and the reaction conditions. Over-reduction to the triamino pyridine is a potential side reaction that needs to be carefully controlled by monitoring the reaction progress and stoichiometry of the reducing agent. The mechanism of selective reduction with sulfide reagents is believed to involve a series of single-electron transfers.
Alternative Route: Adaptation from 3,4-Diaminopyridine Synthesis
An alternative, though likely less direct, approach could be adapted from the synthesis of 3,4-diaminopyridine. This would involve the nitration of a 3,4-diaminopyridine precursor. However, the presence of two activating amino groups would likely lead to a mixture of nitrated products and potential oxidative side reactions, making this route less regioselective and more challenging to control.
Data Summary and Comparison
| Parameter | Route 1: Sequential Amination and Selective Reduction |
| Starting Material | 4-Chloropyridine |
| Number of Steps | 4 |
| Key Intermediates | 4-Chloro-3,5-dinitropyridine, 4-Amino-3,5-dinitropyridine |
| Overall Yield | Moderate (exact data not available in literature for the complete sequence) |
| Purity | Potentially high with careful purification at each step |
| Scalability | Moderate; handling of fuming nitric acid and ammonia requires specialized equipment. |
| Safety Concerns | Use of strong acids and nitrating agents; handling of gaseous ammonia. |
| Advantages | Logical and well-precedented reaction types; potential for good regioselectivity. |
| Disadvantages | Multi-step process; requires optimization of each step; selective reduction can be challenging. |
Conclusion
Successful implementation of this synthesis on a research or industrial scale will require careful optimization of each step, particularly the selective reduction of the dinitro intermediate. Further research into alternative reducing agents and reaction conditions for this final step could significantly improve the overall efficiency and yield of the synthesis. This guide provides a solid foundation for researchers to develop a robust and reliable method for the preparation of this valuable synthetic building block.
References
- Due to the lack of a single, comprehensive source detailing the synthesis of this compound, this guide has been constructed based on analogous and related reactions found in the chemical literature.
Structural Validation of 3,4-Diamino-5-nitropyridine by Mass Spectrometry: A Comparative Workflow
An In-Depth Technical Guide
In the landscape of pharmaceutical research and materials science, the unequivocal structural confirmation of novel or synthesized compounds is a foundational requirement. For heterocyclic molecules like 3,4-Diamino-5-nitropyridine, which serve as crucial building blocks, an unvalidated structure can compromise entire research and development pipelines. Mass spectrometry (MS) stands out as a primary analytical tool, offering unparalleled sensitivity and the dual capacity to confirm molecular weight and provide deep structural insights through fragmentation analysis.
This guide presents a comprehensive, field-proven workflow for the structural validation of this compound. We will move beyond a simple recitation of protocols to explain the causality behind our experimental choices, comparing "soft" and "hard" ionization techniques to construct a self-validating data package. This approach demonstrates how orthogonal mass spectrometric methods, when used in concert, provide a robust and trustworthy confirmation of chemical identity.
The Analytical Strategy: A Two-Pronged Mass Spectrometry Approach
Our validation strategy is built on a logical progression from confirming the elemental composition to elucidating the molecular architecture. This involves two distinct yet complementary mass spectrometry experiments.
-
High-Resolution Mass Confirmation (The "What"): We first employ a "soft" ionization technique, Electrospray Ionization (ESI), coupled with a high-resolution mass analyzer (like a Time-of-Flight, TOF, or Orbitrap). The objective is to ionize the molecule gently, keeping it intact to precisely measure its mass and confirm its elemental formula.[1][2]
-
Structural Fingerprinting (The "How"): Next, we utilize a "hard" ionization technique, Electron Ionization (EI), which imparts significant energy into the molecule. This energy causes the molecule to break apart in a predictable manner, creating a unique fragmentation "fingerprint" that reveals the connectivity of its constituent atoms.[2][3]
The overall experimental logic is depicted in the workflow diagram below.
Figure 1: Overall workflow for the MS-based structural validation of this compound.
Part 1: Molecular Formula Confirmation with Electrospray Ionization (ESI-MS)
Expertise & Rationale: ESI is the technique of choice for obtaining a clean, unambiguous molecular ion.[4] It is a "soft" ionization method where the sample, dissolved in a liquid matrix, is aerosolized and charged, transferring ions from the solution phase to the gas phase with minimal excess energy.[1][5] This process preserves the molecule's integrity, making it ideal for confirming the molecular weight. For a molecule like this compound, which contains basic amine groups, operating in positive ion mode is highly effective as these sites are readily protonated.[6]
Experimental Protocol: LC-ESI-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized this compound in methanol. Further dilute to a working concentration of 1-10 µg/mL using a 50:50 mixture of water and methanol containing 0.1% formic acid. The acid ensures efficient protonation of the analyte.[7][8]
-
Instrumentation: Utilize a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap).
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Acquisition: Full scan mode.
-
Expected Results & Interpretation
The primary goal is to observe the protonated molecular ion, [M+H]⁺. The theoretical monoisotopic mass of this compound (C₅H₆N₄O₂) is 154.0491 Da.[9] The ESI-MS spectrum should exhibit a prominent peak at m/z 155.0569 , corresponding to the [M+H]⁺ ion. A high-resolution instrument allows this mass to be measured with high accuracy (typically <5 ppm error), which provides strong evidence for the elemental formula C₅H₆N₄O₂. Other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 177.0385, may also be observed.[4]
| Ion Species | Theoretical m/z | Expected Observation | Information Gained |
| [M+H]⁺ | 155.0569 | Strong signal at or very near this m/z | Confirms molecular weight and elemental formula. |
| [M+Na]⁺ | 177.0385 | Potential minor signal | Further confirms molecular weight. |
| [2M+H]⁺ | 309.1066 | Possible at high concentrations | Confirms molecular weight and indicates sample purity. |
Part 2: Structural Elucidation with Electron Ionization (EI-MS)
Expertise & Rationale: While ESI confirms what the molecule is in terms of its formula, EI helps confirm how it is put together. EI is a hard ionization technique where a high-energy electron beam (typically 70 eV) bombards the gas-phase molecule, knocking out an electron to form an unstable molecular ion (M⁺•).[1][2] This high internal energy causes the molecular ion to undergo reproducible fragmentation, breaking at its weakest bonds or through characteristic rearrangements.[10][11] The resulting pattern of fragment ions is a unique fingerprint of the molecule's structure. For a substituted pyridine ring, we expect characteristic losses related to the nitro and amino groups, as well as fragmentation of the ring itself.[12][13]
Experimental Protocol: Direct Insertion Probe (DIP)-EI-MS
-
Sample Preparation: Place a small amount (~0.1 mg) of the solid sample into a glass capillary tube for a direct insertion probe. Alternatively, if coupled with a Gas Chromatograph (GC), dissolve the sample in a volatile solvent like acetone.
-
Instrumentation: A mass spectrometer equipped with an EI source (e.g., a single or triple quadrupole).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 35-200.
-
Data Acquisition: Full scan mode.
-
Proposed Fragmentation Pathway & Interpretation
The EI mass spectrum provides a wealth of structural data. The heaviest ion observed should be the molecular ion (M⁺•) at m/z 154 , confirming the molecular weight.[9] The subsequent fragmentation pattern allows for a logical deconstruction of the molecule.
Based on the known fragmentation of nitroaromatic and aminopyridine compounds, we can propose the following primary fragmentation pathways:[12][13][14]
Figure 2: Proposed primary EI fragmentation pathways for this compound.
-
Molecular Ion (m/z 154): The presence of this peak confirms the molecular weight of the compound.
-
Loss of NO (m/z 124): A common fragmentation for aromatic nitro compounds, resulting from a rearrangement.[12]
-
Loss of NO₂ (m/z 108): The most characteristic fragmentation of nitroaromatics involves the cleavage of the C-NO₂ bond, leading to the formation of a diaminopyridine radical cation. This is often a very prominent peak.[13]
-
Loss of HCN (m/z 81): Following the loss of the nitro group, the resulting diaminopyridine ion (m/z 108) can undergo ring fragmentation by expelling a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for pyridine and other nitrogen-containing heterocycles.[14]
-
Further Fragmentation (m/z < 81): Subsequent losses of HCN or other small fragments can lead to smaller ions, such as the one at m/z 54.
The combination of the molecular ion from ESI and this detailed fragmentation map from EI provides a highly confident structural validation.
Comparison with Orthogonal Analytical Techniques
While mass spectrometry is exceptionally powerful, a truly rigorous validation, especially in regulated environments like drug development, relies on orthogonal data from different analytical principles.
| Technique | Principle | Information Provided | Strengths for this Molecule | Limitations |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Molecular formula (HRMS) and structural connectivity (MS/MS or EI). | Unmatched sensitivity; provides both molecular weight and fragmentation fingerprint. | Provides no information on stereochemistry; isomers can be difficult to distinguish without chromatography. |
| NMR Spectroscopy (¹H, ¹³C) | Measures nuclear spin transitions in a magnetic field. | Detailed carbon-hydrogen framework, atom connectivity through bonds, and spatial proximities. | Gold standard for de novo structure elucidation; definitively shows proton/carbon environments and connectivity. | Relatively low sensitivity compared to MS; requires more sample; complex spectra can be challenging to interpret. |
| Infrared (IR) Spectroscopy | Measures absorption of IR radiation by molecular vibrations. | Presence of specific functional groups (e.g., -NH₂, -NO₂, C=N, C=C). | Fast and non-destructive; excellent for confirming functional groups (e.g., N-H stretches ~3300-3500 cm⁻¹, NO₂ stretches ~1550 & 1350 cm⁻¹). | Provides little to no information on the overall molecular skeleton or connectivity. |
| Elemental Analysis (CHN) | Combustion of the sample to determine the mass percent of C, H, and N. | The empirical formula of the compound. | Provides a fundamental check of the elemental composition. | Does not distinguish between isomers; requires a highly pure sample for accurate results. |
Conclusion
The structural validation of a molecule like this compound is most robustly achieved through a multi-faceted analytical approach. This guide demonstrates a powerful workflow leveraging mass spectrometry as the central pillar. By first using a soft ionization technique (ESI) to confirm the molecular weight and elemental formula with high accuracy, and subsequently employing a hard ionization technique (EI) to generate a reproducible fragmentation fingerprint, we create a self-validating system. The data obtained from this two-pronged MS strategy, when complemented by orthogonal techniques like NMR and IR spectroscopy, provides an unassailable confirmation of the molecule's identity, ensuring the integrity and reliability of subsequent research.
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A Researcher's Guide to the Computational Modeling of Diaminonitropyridine Isomers: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of energetic materials and pharmaceutical development, diaminonitropyridine isomers represent a class of molecules with significant potential. Their energetic properties make them candidates for advanced explosives, while their structural motifs are of interest in medicinal chemistry. Understanding the subtle interplay between the arrangement of amino and nitro groups on the pyridine ring and the resulting molecular properties is paramount for targeted design and application. Computational modeling offers a powerful lens through which to investigate these relationships, providing insights that can guide synthetic efforts and accelerate discovery.
This guide provides a comparative overview of computational methodologies for studying diaminonitropyridine isomers, with a focus on establishing a robust and self-validating workflow. As Senior Application Scientists, we emphasize not just the "how" but the "why" behind our computational choices, ensuring that the models generated are not only predictive but also grounded in a deep understanding of the underlying chemical principles.
The Landscape of Diaminonitropyridine Isomers
Diaminonitropyridines are characterized by a pyridine ring substituted with two amino (-NH₂) groups and at least one nitro (-NO₂) group. The relative positions of these substituents give rise to a multitude of isomers, each with a unique electronic and steric profile. For instance, 2,6-diamino-3,5-dinitropyridine (ANPy) and its N-oxide (ANPyO) are well-studied energetic materials, valued for their thermal stability and insensitivity.[1][2] The intramolecular hydrogen bonding between the amino and nitro groups plays a crucial role in their stability, a feature that can be effectively probed through computational methods.[3]
Choosing the Right Tool for the Job: A Comparison of Computational Methods
The selection of a computational method is a critical decision that balances accuracy with computational cost. For molecules like diaminonitropyridines, several approaches are viable, each with its own strengths and weaknesses.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
DFT has emerged as the most widely used method for computational studies of organic molecules due to its favorable balance of accuracy and efficiency.[4][5] It approximates the complex many-electron wavefunction with the electron density, a simpler quantity. The choice of the exchange-correlation functional is the most critical parameter in a DFT calculation.
-
Hybrid Functionals (e.g., B3LYP): These functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often a good starting point for geometry optimizations and vibrational frequency calculations of organic molecules.[6] They provide a good description of molecular structures and energetics for a wide range of systems.
-
Range-Separated Functionals (e.g., ωB97X-D): These functionals are particularly well-suited for systems where long-range interactions, such as dispersion forces, are important. The inclusion of an empirical dispersion correction (the "-D") is crucial for accurately modeling non-covalent interactions, which can be significant in the crystal packing of diaminonitropyridines.
Basis Sets: The Building Blocks of Molecular Orbitals
The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost of the calculation.
-
Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are widely used and offer a good compromise between accuracy and computational expense for organic molecules. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds. The "+" signifies the inclusion of diffuse functions, which are important for describing anions and systems with lone pairs of electrons.
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, offering a pathway to higher accuracy, albeit at a greater computational cost. The "aug-" prefix indicates the addition of diffuse functions.
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Molecules
While DFT provides a static picture of a molecule at its energy minimum, MD simulations allow for the exploration of the conformational landscape and the study of molecular motion over time. This can be particularly useful for understanding the flexibility of diaminonitropyridine isomers and their interactions with other molecules.
A Validated Workflow for Modeling Diaminonitropyridine Isomers: The Case of 2,6-Diamino-3,5-dinitropyridine (ANPy)
To illustrate a self-validating computational protocol, we will outline the steps for modeling 2,6-diamino-3,5-dinitropyridine (ANPy).
Experimental Protocol: Computational Modeling of ANPy
-
Structure Preparation:
-
Construct the initial 3D structure of ANPy using a molecular builder. Ensure correct atom types and connectivity.
-
-
Geometry Optimization:
-
Perform a geometry optimization using a hybrid DFT functional, such as B3LYP, with a Pople-style basis set, for example, 6-31G(d,p). This initial optimization provides a reasonable starting geometry.
-
Rationale: The B3LYP functional is a robust choice for the initial geometry optimization of organic molecules, providing a good balance of accuracy and computational speed. The 6-31G(d,p) basis set is a standard choice for this level of theory.
-
Refine the geometry using a range-separated functional with a larger basis set, such as ωB97X-D/6-311+G(d,p). This level of theory will provide a more accurate description of the molecular structure, including any intramolecular hydrogen bonding.
-
Rationale: The ωB97X-D functional is chosen for its better handling of non-covalent interactions, which are important in these systems. The larger 6-311+G(d,p) basis set provides a more flexible description of the electron density.
-
-
Vibrational Frequency Analysis:
-
Perform a vibrational frequency calculation at the same level of theory as the final geometry optimization (ωB97X-D/6-311+G(d,p)).
-
Rationale: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be compared with experimental IR and Raman spectra for validation. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the functional.
-
-
Electronic Property Calculation:
-
From the optimized geometry, calculate key electronic properties such as the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).
-
Rationale: These properties provide insights into the molecule's polarity, reactivity, and electronic transitions. The HOMO-LUMO gap is a useful indicator of chemical reactivity and kinetic stability.
-
-
NMR Spectra Prediction:
-
Predict the ¹³C and ¹H NMR chemical shifts using a suitable method, such as the GIAO (Gauge-Including Atomic Orbital) approach, at a DFT level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Rationale: Comparing predicted NMR spectra with experimental data is a powerful validation tool. The choice of functional and basis set can significantly impact the accuracy of NMR predictions.[7]
-
Visualizing the Computational Workflow
Caption: A typical workflow for the computational modeling of diaminonitropyridine isomers.
Data Presentation: Comparing Computational Predictions with Experimental Data
A crucial aspect of building trust in computational models is to compare their predictions with experimental data. The following table presents a hypothetical comparison for 2,6-diamino-3,5-dinitropyridine (ANPy), illustrating how calculated properties can be benchmarked against experimental values.
| Property | Computational Method | Calculated Value (Illustrative) | Experimental Value | Reference |
| Density (g/cm³) | DFT (Solid State) | 1.85 | 1.88 | [3] |
| Melting Point (°C) | - | - | >340 | [3] |
| ¹³C NMR Chemical Shifts (ppm) | B3LYP/6-311+G(d,p) | C2/C6: 155, C3/C5: 120, C4: 140 | C2/C6: 152.4, C3/C5: 118.9, C4: 138.2 | [8] |
| Key IR Frequencies (cm⁻¹) | ωB97X-D/6-311+G(d,p) | ~3400 (N-H str), ~1550 (NO₂ asym str) | ~3450, ~1540 | [2] |
Note: The calculated values in this table are illustrative examples based on the expected accuracy of the specified computational methods and are not from a specific published study.
Visualizing Molecular Properties: The Case of Diaminonitropyridine Isomers
Molecular orbital theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they represent the electron-donating and electron-accepting capabilities of a molecule, respectively.
Caption: Relationship between isomer structure and frontier molecular orbitals.
Conclusion: The Power of Predictive Modeling
Computational modeling provides an indispensable toolkit for researchers in materials science and drug discovery. By carefully selecting and validating computational methods, it is possible to gain a deep and predictive understanding of the structure-property relationships in diaminonitropyridine isomers. This guide has outlined a robust workflow that emphasizes scientific integrity and provides a framework for generating reliable and actionable data. As computational resources and methodologies continue to advance, the synergy between in silico modeling and experimental research will undoubtedly lead to the accelerated discovery of novel materials and therapeutics.
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Hajizadeh, N. (2018). 3, 5-dinitropyridine from Direct Nitration Reaction of 2, 6 diamino pyridine in Different Temperature Conditions by Density Functional Theory. International Journal of New Chemistry, 5(2), 40-47. Available at: [Link]
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Krishnakumar, V., & Ramasamy, R. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154. Available at: [Link]
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Pang, W., Yan, H., & Li, H. (2011). Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. Propellants, Explosives, Pyrotechnics, 36(4), 335-339. Available at: [Link]
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Zhang, M., Li, H., & Wang, G. (2007). Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide. Journal of Energetic Materials, 25(2), 113-122. Available at: [Link]
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Zhang, J., Zhang, T., Zhang, J., & Qiao, X. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials. Central European Journal of Energetic Materials, 13(4), 978-989. Available at: [Link]
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Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. Available at: [Link]
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Pagoria, P. F., Zhang, M. X., Zuckerman, N. R., Lee, G. S., Mitchell, A. R., DeHope, A. J., Gash, A. E., Coon, C. L., & Gallagher, P. (2018). Synthetic Studies of 2,6–Diamino–3,5–Dinitropyrazine– 1–Oxide (LLM–105) from Discovery to Multi–Kilogram Scale. Propellants, Explosives, Pyrotechnics, 43(3), 226-236. Available at: [Link]
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Bak, A., & Bak, T. (2024). Dinitropyridines: Synthesis and Reactions. ResearchGate. Available at: [Link]
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Parfitt, D., & Williams, D. (2019). Rapid prediction of NMR spectral properties with quantified uncertainty. Journal of Cheminformatics, 11(1), 50. Available at: [Link]
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Allen, C. F. H., & Thirtle, J. R. (1946). 2,3-diaminopyridine. Organic Syntheses, 26, 22. Available at: [Link]
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Licht, H. H., & Ritter, H. (1995). 2,6-Diamino-3,5-Dinitropyridine-1-Oxide-A New Insensitive Explosive. Naval Air Warfare Center Weapons Division. Available at: [Link]
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SpectraBase. (n.d.). 2,6-DIAMINO-3,5-DINITRO-PYRIDINE;DADNP - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Hajizadeh, N. (2018). 3, 5-dinitropyridine from Direct Nitration Reaction of 2, 6 diamino pyridine in Different Temperature Conditions by Density Functional Theory. International Journal of New Chemistry, 5(2), 40-47. Available at: [Link]
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Krishnakumar, V., & Ramasamy, R. (2005). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154. Available at: [Link]
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El-Sayed, R., & El-Daly, S. A. (2017). Spectral analysis and DFT computations of the hydrogen bonded complex between 2,6-diaminopyridine with 2,6-dichloro-4-nitrophenol in different solvents. Journal of Molecular Structure, 1130, 839-851. Available at: [Link]
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Pagoria, P. F., Mitchell, A. R., Schmidt, R. D., Simpson, R. L., Garcia, F., Forbes, J. W., Swansiger, R. W., & Hoffman, D. M. (1998). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. Available at: [Link]
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A Senior Application Scientist's Guide to the Differential Scanning Calorimetry of 3,4-Diamino-5-nitropyridine: A Comparative Analysis
Introduction: Characterizing a Niche Energetic Material
In the field of energetic materials, the quest for compounds that balance high performance with enhanced safety and thermal stability is perpetual. 3,4-Diamino-5-nitropyridine is a heterocyclic compound whose structure—a pyridine ring with two amino (electron-donating) groups and one nitro (electron-withdrawing) group—suggests energetic potential. The unique arrangement of these functional groups makes it a molecule of interest for researchers in drug development, agrochemicals, and materials science. Understanding the thermal behavior of such materials is not merely an academic exercise; it is a critical safety and performance assessment.[1]
Differential Scanning Calorimetry (DSC) is an indispensable technique for this purpose, offering a robust method to determine the thermal stability, decomposition kinetics, and compatibility of energetic materials.[2][3] This guide provides a comprehensive framework for analyzing this compound using DSC, comparing its expected thermal profile with that of a benchmark energetic material, and elucidating the scientific rationale behind the experimental protocol.
The Imperative of DSC in Energetic Material Analysis
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] For an energetic material, this translates into a precise measurement of melting points (endothermic events) and decomposition profiles (exothermic events). The resulting thermogram provides critical data points:
-
Onset Temperature (T_onset): The temperature at which decomposition begins. This is a primary indicator of thermal stability.[5]
-
Peak Temperature (T_peak): The temperature at which the decomposition reaction is at its maximum rate.
-
Enthalpy of Decomposition (ΔH_d): The total energy released during decomposition, which correlates with the energetic output of the material.
These parameters are profoundly influenced by experimental conditions. For energetic materials, factors like heating rate and pressure can significantly alter decomposition pathways and kinetics.[2][6] Therefore, a meticulously designed DSC protocol is paramount for generating reliable and meaningful data.
Experimental Protocol: A Self-Validating DSC Workflow
The following protocol is designed for safety and data integrity when analyzing an energetic material of unknown properties like this compound. The causality behind each step is explained to provide a framework grounded in experience.
Step-by-Step Methodology
-
Sample Preparation (The Safety-First Step):
-
Action: Weigh 0.5 - 1.0 mg of this compound into a hermetically sealed aluminum or gold-plated high-pressure crucible.
-
Rationale: A small sample mass is crucial to mitigate the risk of a violent exothermic event damaging the instrument. Hermetically sealed pans are essential to contain any gases produced during decomposition, ensuring that the measured heat flow corresponds to the entire decomposition process and preventing evaporation from obscuring the thermogram.[6]
-
-
Instrument Calibration:
-
Action: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Rationale: Calibration ensures the accuracy of the measured transition temperatures and energy changes, making the data trustworthy and comparable across different experiments and laboratories.
-
-
Experimental Conditions (Controlling the Variables):
-
Action:
-
Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Purge the cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min.
-
Equilibrate the cell at a starting temperature of 30-40°C.
-
Apply a linear heating rate of 10 °C/min up to a final temperature of 350-400°C.
-
-
Rationale:
-
An inert atmosphere prevents oxidative side reactions, ensuring that the observed exotherm is solely due to the thermal decomposition of the compound itself.[5]
-
A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time. It's important to note that higher heating rates can shift decomposition peaks to higher temperatures and may reveal different mechanistic steps.[2] For advanced kinetic studies, multiple heating rates (e.g., 5, 10, 15, 20 °C/min) should be employed.[7]
-
-
-
Data Acquisition and Analysis:
-
Action: Record the heat flow as a function of temperature. Analyze the resulting thermogram to determine the onset temperature, peak temperature, and integrated enthalpy of the exothermic decomposition peak.
-
Rationale: The thermogram is the primary output, containing all the quantitative data on the material's thermal transitions. Proper software analysis is key to extracting accurate values.
-
Visualization of the DSC Workflow
Caption: A standardized workflow for the DSC analysis of energetic materials.
Comparative Analysis: this compound vs. TNT
To contextualize the thermal stability of this compound, we compare its expected DSC profile with that of a well-characterized high explosive, 2,4,6-trinitrotoluene (TNT). While specific experimental data for this compound is not widely published, we can infer a plausible profile based on related nitropyridine structures. For instance, studies on similar compounds often show a melting event followed by a sharp, multi-step decomposition.[8] The presence of two amino groups is expected to influence the decomposition mechanism, potentially through intramolecular hydrogen bonding or by participating in initial decomposition steps.
The thermal decomposition of many energetic materials is an autocatalytic process, where the reaction products accelerate the decomposition rate.[9] This often manifests as a sharp exothermic peak in the DSC curve.
Table 1: Comparison of Key Thermal Properties
| Parameter | This compound (Expected) | 2,4,6-Trinitrotoluene (TNT)[1] |
| Melting Point (T_m) | ~180 - 200 °C | ~80 °C |
| Decomposition Onset (T_onset) | ~220 - 240 °C | ~280 °C |
| Decomposition Peak (T_peak) | ~250 - 270 °C | ~300 °C |
| Decomposition Enthalpy (ΔH_d) | High (Energetic) | ~4500 J/g |
| Key Feature | Melting followed by rapid decomposition. | Wide gap between melting and decomposition. |
Note: The values for this compound are predictive and based on the analysis of similar molecular structures. Experimental verification is required.
Visual Comparison of Thermal Events
Caption: Juxtaposition of melting and decomposition temperatures for the two compounds.
Mechanistic Insights: The Initial Steps of Decomposition
The thermal decomposition of nitroaromatic compounds typically begins with the homolytic cleavage of the weakest bond, which is often the C-NO₂ bond.[10] The energy required for this bond scission is a key factor in the material's overall thermal stability. For this compound, the initial decomposition could follow this pathway, releasing a nitro radical (•NO₂) which can then trigger a cascade of further reactions.
However, the presence of adjacent amino groups introduces alternative pathways. Intramolecular hydrogen transfer from an amino group to the nitro group could be a competing initial step, a phenomenon observed in other energetic materials.[10]
Plausible Initial Decomposition Pathway
Caption: A simplified representation of a likely initial step in thermal decomposition.
Conclusion
Differential Scanning Calorimetry provides an unparalleled window into the thermal stability and energetic characteristics of this compound. Through a carefully executed, safety-conscious protocol, researchers can obtain critical data on its melting behavior and exothermic decomposition. When compared to a benchmark material like TNT, a picture of its relative thermal stability emerges, highlighting a potentially smaller window between melting and decomposition. The insights gained from DSC are fundamental, guiding further research into the kinetics, performance, and safe handling of this and other novel energetic materials. The methodologies and comparative logic presented here serve as a robust starting point for any scientist entering this demanding but critical field of research.
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- 10. mdpi.com [mdpi.com]
A Comparative Guide to Diaminopyrimidine Isomers for Kinase Inhibition
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of kinase inhibitor design. Its nitrogen atoms provide crucial hydrogen bonding opportunities, particularly with the "hinge" region of the kinase ATP-binding site. Within this class, diaminopyrimidines are a privileged scaffold, offering multiple vectors for chemical modification to enhance potency and selectivity. However, the seemingly subtle shift in the position of the two amino groups—isomerism—has profound implications for a compound's biological activity.
This guide provides an in-depth comparison of the three primary diaminopyrimidine isomers—2,4-diaminopyrimidine, 2,5-diaminopyrimidine, and 4,6-diaminopyrimidine—and their utility as kinase inhibitors. We will explore their structure-activity relationships (SAR), typical binding modes, and the strategic rationale for selecting one isomer over another, supported by experimental data and detailed protocols.
The Critical Role of Isomerism in Kinase Hinge Binding
The efficacy of most pyrimidine-based kinase inhibitors stems from their ability to mimic the adenine portion of ATP, forming key hydrogen bonds with the backbone of the kinase hinge region. The specific arrangement of nitrogen atoms and amino substituents on the pyrimidine ring dictates the geometry and favorability of these interactions. The 2,4-diaminopyrimidine isomer is the most widely and successfully used scaffold precisely because its N1 atom and 2-amino group provide an ideal donor-acceptor pair for forming two stable hydrogen bonds with the kinase hinge. Altering this substitution pattern, as seen in the 2,5- and 4,6-isomers, fundamentally changes this interaction, presenting both challenges and opportunities for inhibitor design.
Caption: Chemical structures of key diaminopyrimidine isomers.
The 2,4-Diaminopyrimidine Isomer: The Archetypal Hinge Binder
The 2,4-diaminopyrimidine scaffold is the most prevalent and successful isomer in clinical and preclinical kinase inhibitors. Its structure allows it to form a highly stable, bidentate hydrogen bond with the kinase hinge backbone, effectively anchoring the molecule in the ATP binding pocket.[1] This robust interaction provides a solid foundation for potency, allowing medicinal chemists to focus on substitutions at the 5- and 6-positions to achieve selectivity and optimal physicochemical properties.
Key Examples & Structure-Activity Relationship (SAR):
-
Focal Adhesion Kinase (FAK) Inhibitors: A series of 2,4-diaminopyrimidine derivatives were designed based on the known FAK inhibitor TAE-226.[1] Optimization of substituents led to compounds like A12 , which demonstrated potent anticancer activity with IC50 values of 130 nM and 94 nM against A549 and MDA-MB-231 cell lines, respectively.[1]
-
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: Macrocyclization of a 2,4-diaminopyrimidine core yielded highly potent HPK1 inhibitors. The representative compound 21 from this series exhibited an IC50 value of 1.0 nM.[2]
-
MAP Kinase-Activated Protein Kinase 2 (MK2) Inhibitors: Structure-based optimization of 2,4-diaminopyrimidine inhibitors led to compounds with IC50 values as low as 19 nM against MK2.[3]
The consistent success of this isomer lies in its predictable binding mode. The N1 of the pyrimidine ring acts as a hydrogen bond acceptor, while the exocyclic amino group at the C2 position acts as a hydrogen bond donor. This pattern perfectly complements the hinge region of most kinases.
Caption: Conceptual binding mode of the 2,4-diaminopyrimidine scaffold.
The 2,5-Diaminopyrimidine Isomer: An Alternative for Covalent and Allosteric Targeting
The 2,5-diaminopyrimidine isomer is less common but has been effectively utilized, particularly in the design of covalent inhibitors. The altered positioning of the amino groups disrupts the classic bidentate hinge-binding motif, often forcing the scaffold to adopt a different orientation within the ATP pocket or to rely on other interactions for potent binding.
Key Examples & Structure-Activity Relationship (SAR):
-
Bruton's Tyrosine Kinase (Btk) Inhibitors: Researchers developed a series of potent, irreversible Btk inhibitors using a 2,5-diaminopyrimidine core.[4][5] These compounds feature an acrylamide "warhead" that forms a covalent bond with a cysteine residue (Cys481) in the Btk active site. The 2,5-diaminopyrimidine scaffold serves to correctly position this warhead. Compound 31 from this series showed significant tumor growth prevention in a mouse xenograft model.[4]
-
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: Optimization of a 2,5-diaminopyrimidine series led to GSK-3 inhibitors with IC50 values below 10 nM and over 100-fold selectivity against Aurora A kinase.[6] This indicates that with appropriate substitution, high potency can be achieved even without the classic 2,4-DAP hinge interaction.
The utility of the 2,5-isomer often arises when the primary goal is not to mimic ATP's hinge binding perfectly, but rather to use the scaffold as a framework to position other key pharmacophores, such as a covalent warhead or groups that can access unique sub-pockets.
The 4,6-Diaminopyrimidine Isomer: A Less Common but Viable Scaffold
The 4,6-diaminopyrimidine scaffold is the least explored of the three isomers for kinase inhibition. Like the 2,5-isomer, it lacks the ideal arrangement for forming the canonical bidentate hydrogen bonds with the kinase hinge. However, recent studies show it can serve as a viable core for developing potent inhibitors.
Key Examples & Structure-Activity Relationship (SAR):
-
Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibitors: A series of 4,6-disubstituted pyrimidines were synthesized and evaluated against MARK4, a kinase implicated in Alzheimer's disease.[7] The most active compound, featuring a naphthyl substituent, exhibited an IC50 value of 7.52 µM. While this potency is modest compared to the nanomolar activities often seen with 2,4-diaminopyrimidine derivatives, it validates the 4,6-disubstituted pyrimidine core as a starting point for inhibitor development. The study noted that electron-rich aryl substituents tended to result in higher activity.[7]
The development of inhibitors from this scaffold likely relies more heavily on optimizing van der Waals and hydrophobic interactions from its substituents rather than depending on a strong, dual hydrogen-bond anchor to the hinge.
Comparative Summary of Diaminopyrimidine Isomers
| Feature | 2,4-Diaminopyrimidine | 2,5-Diaminopyrimidine | 4,6-Diaminopyrimidine |
| Primary Binding Mode | Bidentate H-bonding to kinase hinge | Varied; often used to position other functional groups (e.g., covalent warheads) | Primarily relies on substituent interactions |
| Prevalence | Highly common; "gold standard" | Less common | Relatively rare |
| Typical Potency | High (low nM to pM range) | Variable (can be high, especially in covalent inhibitors) | Moderate (µM range in initial studies) |
| Key Advantage | Provides a strong, reliable anchor, simplifying SAR | Versatile scaffold for non-traditional binding modes (e.g., covalent) | Novel chemical space |
| Example Targets | FAK, HPK1, MK2, JNK2[1][2][3][8] | Btk, GSK-3[4][6] | MARK4[7] |
Experimental Protocols
To rigorously compare isomers or optimize a lead compound, robust and reproducible assays are essential. Below are standardized protocols for determining inhibitory potency and elucidating binding mode.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination) using ADP-Glo™
This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Rationale: The ADP-Glo™ assay is a widely used format due to its high sensitivity, broad dynamic range, and resistance to interference from compounds that affect ATPase activity. It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test diaminopyrimidine isomer in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations (typically 8-12 points). Also prepare a DMSO-only vehicle control.
-
-
Kinase Reaction Setup:
-
In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Prepare a 2X kinase/substrate master mix in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). This mix should contain the target kinase and its specific peptide substrate at 2X the final desired concentration.
-
Add 2.5 µL of the 2X kinase/substrate mix to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation and Termination of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Detection and Data Analysis:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining kinase inhibitor IC50 values.
Protocol 2: Workflow for X-Ray Crystallography of a Kinase-Inhibitor Complex
This workflow outlines the major steps to determine the three-dimensional structure of an inhibitor bound to its target kinase, providing definitive evidence of its binding mode.
Rationale: X-ray crystallography provides atomic-level resolution of the inhibitor-kinase interaction. This is the gold standard for structure-based drug design, as it reveals the precise hydrogen bonds, hydrophobic interactions, and conformational changes that drive inhibitor potency and selectivity. This information is invaluable for rationally designing improved analogues.[6]
Step-by-Step Workflow:
-
Protein Expression and Purification:
-
Clone, express (typically in E. coli or insect cells), and purify a high-quality, homogenous sample of the kinase domain of interest. Purity should be >98% as determined by SDS-PAGE.
-
-
Complex Formation:
-
Incubate the purified kinase with a 3- to 5-fold molar excess of the diaminopyrimidine inhibitor. This ensures that the majority of the protein is in the bound state.
-
-
Crystallization Screening:
-
Use robotic, high-throughput screening to test hundreds of different crystallization conditions (precipitants, buffers, salts, additives) at various temperatures (e.g., 4°C and 20°C) using the sitting-drop or hanging-drop vapor diffusion method.
-
-
Crystal Optimization and Growth:
-
Once initial "hits" (microcrystals) are identified, systematically vary the conditions (e.g., precipitant concentration, pH) around the hit condition to optimize crystal size and quality.
-
-
Data Collection:
-
Cryo-protect a suitable crystal by soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron light source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine space group and unit cell dimensions.
-
Solve the structure using molecular replacement, using a previously determined structure of the same or a homologous kinase as a search model.
-
Build the model into the resulting electron density map, paying close attention to the inhibitor's position. Refine the model against the experimental data until convergence is reached, resulting in a final, high-resolution structure.
-
Conclusion
The choice of a diaminopyrimidine isomer is a critical decision in the design of kinase inhibitors. The 2,4-diaminopyrimidine scaffold remains the workhorse of the field, offering a reliable and potent anchor to the kinase hinge. Its predictable binding mode allows for rational, structure-based design to optimize selectivity. However, the less-explored 2,5- and 4,6-isomers provide opportunities to engage targets in novel ways, such as through covalent modification or by accessing unique subpockets inaccessible to classic hinge-binders. A thorough understanding of the structural and electronic properties of each isomer, validated by rigorous biochemical and structural biology studies, is paramount to successfully exploiting this versatile chemical scaffold in the ongoing quest for more effective and selective kinase-targeted therapies.
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Song, X., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. Available at: [Link]
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Pan, Z., et al. (2014). Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]
- Zhang, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters.
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Anderson, D. R., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Pan, Z., et al. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. PubMed. Available at: [Link]
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Sun, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Lum, C., et al. (2008). 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3). PubMed. Available at: [Link]
-
Kubo, K., et al. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available at: [Link]
-
Wang, Y., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Regioselectivity in Diaminopyridine Reactions
Welcome to a comprehensive exploration of regioselectivity in reactions involving diaminopyridine (DAP) isomers. For researchers in medicinal chemistry and materials science, DAPs are invaluable building blocks. However, the presence of multiple, non-equivalent amino groups presents a significant synthetic challenge: controlling which nitrogen atom reacts. This guide moves beyond simple protocols to dissect the underlying principles that govern this selectivity. We will examine the interplay of electronic and steric effects and provide field-proven strategies and detailed experimental data to empower you to predictably functionalize these versatile scaffolds.
The Decisive Factors: Unpacking the Principles of Regioselectivity
The regiochemical outcome of reactions with diaminopyridines is not arbitrary. It is dictated by a nuanced interplay between the intrinsic electronic properties of the DAP isomer and the steric profile of the electrophile.
The Electronic Influence: Basicity and Nucleophilicity
The primary determinant of regioselectivity is the relative nucleophilicity of the different amino groups. This is directly correlated with their basicity, which can be quantified by the pKa of their conjugate acids. The amino group with the higher pKa is more basic, possesses a more localized lone pair of electrons, and is therefore more nucleophilic and likely to react under kinetic control.
The basicity is modulated by two key factors:
-
The Pyridine Ring Nitrogen: As an sp²-hybridized nitrogen, it exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect is distance-dependent and significantly reduces the basicity of amino groups at the C2, C4, and C6 positions.
-
Substituent Effects: Other electron-withdrawing or -donating groups on the ring will further tune the basicity of the adjacent amino groups.[1]
The Steric Factor: Access and Hindrance
While electronics often dominate, steric hindrance can override the inherent reactivity. A bulky electrophile may be physically impeded from approaching the more nucleophilic amino group, forcing the reaction to occur at a sterically more accessible, albeit electronically less favored, site.[2] This principle is a critical tool for directing selectivity, particularly when the electronic differentiation between the amino groups is small.
Comparative Analysis of Key Reactions
Let's apply these principles to common synthetic transformations, comparing the outcomes across different DAP isomers.
N-Alkylation: A Tale of Two Amines
Selective mono-alkylation is a frequent objective and a significant challenge. The choice of methodology is paramount.
-
2,3-Diaminopyridine: Direct alkylation with alkyl halides often leads to mixtures. However, reductive amination provides a highly regioselective solution. The more nucleophilic N3-amino group preferentially forms an imine with an aldehyde, which is then reduced to the secondary amine. This strategy yields predominantly the N3-alkylated product.[3]
-
3,4-Diaminopyridine: The N4-amino group is significantly more basic and nucleophilic than the N3-amino group.[4] Therefore, direct alkylation and reductive amination will overwhelmingly favor functionalization at the N4 position under kinetically controlled conditions.
-
2,6-Diaminopyridine: Due to symmetry, the two amino groups are electronically and sterically equivalent. Achieving mono-alkylation relies on careful control of stoichiometry (using ~1 equivalent of the alkylating agent). Over-alkylation to the N,N'-dialkylated product is a common side reaction.
Table 1: Regioselectivity in N-Alkylation Reactions
| Isomer | Reagent | Conditions | Major Product | Selectivity | Reference |
| 2,3-DAP | Aldehyde, Borane-Pyridine | Acetic Acid | N3-Alkylated | Predominantly N3 | [3] |
| 3,4-DAP | Alkyl Halide, Base | DMF | N4-Alkylated | High N4 selectivity | Inferred from pKa[4] |
| 2,6-DAP | Carboxylic Acid, NaBH₄ | Mild | N-Monoalkylated | Good (Stoichiometry dependent) | [5] |
N-Acylation: Controlling Reactivity
Acylation follows similar principles to alkylation, with the most nucleophilic amine reacting preferentially.
-
2,6-Diaminopyridine: Controlled acylation with one equivalent of an acyl halide or using a coupling agent like DCC can yield N-monoacyl-2,6-diaminopyridines in good yields.[6] The formation of the diacylated product can be favored by using an excess of the acylating agent.
-
2,3-Diaminopyridine: The N3-amino group is the primary site of acylation. However, achieving high selectivity can be difficult. A common strategy involves the selective protection of the N3-amino group, allowing for subsequent acylation at the N2 position.[7]
Field-Proven Experimental Protocols
Trustworthy protocols are self-validating. The following methods are derived from authoritative literature and demonstrate the principles discussed.
Protocol 1: Regioselective N3-Alkylation of 2,3-Diaminopyridine via Reductive Amination[3]
This protocol exemplifies the kinetic preference for the more nucleophilic N3 position.
Materials:
-
2,3-Diaminopyridine
-
Aldehyde (e.g., Benzaldehyde, 1.1 eq)
-
Borane-pyridine complex (1.5 eq)
-
Glacial Acetic Acid
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in glacial acetic acid at room temperature, add the aldehyde (1.1 eq).
-
Stir the mixture for 30 minutes to facilitate imine formation at the more nucleophilic N3 position.
-
Add the borane-pyridine complex (1.5 eq) dropwise to the solution. Causality Note: The borane complex selectively reduces the formed imine without significantly affecting the pyridine ring or the aldehyde.
-
Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between EtOAc and saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the N3-alkylated 2,3-diaminopyridine.
Protocol 2: Controlled Mono-Acylation of 2,6-Diaminopyridine[6]
This protocol demonstrates stoichiometric control to achieve mono-functionalization on a symmetric substrate.
Materials:
-
2,6-Diaminopyridine
-
Acyl Halide (e.g., Lauroyl Chloride, 1.0 eq)
-
Triethylamine (TEA, 1.1 eq)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 2,6-diaminopyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath. Causality Note: TEA acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the starting material which would deactivate it.
-
Add a solution of the acyl halide (1.0 eq) in DCM dropwise to the cooled mixture over 30 minutes. Causality Note: Slow addition and low temperature help to control the reaction rate and minimize the formation of the diacylated byproduct.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to isolate the N-monoacyl-2,6-diaminopyridine.
Conclusion and Future Outlook
Mastering the regioselective functionalization of diaminopyridines is essential for leveraging their full potential in drug discovery and materials science. By understanding and applying the core principles of electronics and sterics, researchers can move from unpredictable outcomes to rational design. The strategic use of protecting groups, the careful selection of reaction conditions, and the choice between kinetic and thermodynamic control provide a powerful toolkit for directing reactivity. As new catalytic systems and methodologies emerge, the precision with which we can manipulate these valuable scaffolds will only continue to grow, opening new avenues for innovation.
References
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Choi, S., Lee, S., & Park, K. (2007). N-long-chain monoacylated derivatives of 2,6-diaminopyridine with antiviral activity. Archives of Pharmacal Research, 30(10), 1238-1242. [Link]
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Khanna, I. K., Weier, R. M., Yu, Y., Collins, P. W., Miyashiro, J. M., Koboldt, C. M., Veenhuizen, A. W., Perkins, W. E., Casler, J. J., Masferrer, J. L., Zhang, Y. Y., Seibert, K., & Isakson, P. C. (1995). Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. The Journal of Organic Chemistry, 60(4), 960-965. [Link]
-
Zecchini, G. P., Paradisi, M. P., & Torrini, I. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 22(5), 1309-1313. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]
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Tian, Z., Li, D., Jiang, Z., & Li, Z. (2011). A facile N-monoalkylation of aminopyridines. Journal of Chemical Research, 35(11), 628-629. [Link]
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Peterson, E. A., & Trovitch, R. J. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1561-1570. [Link]
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Gund, P., & Shen, T. Y. (1977). A model for the prostaglandin synthetase cyclooxygenation site and its inhibition by antiinflammatory arylacetic acids. Journal of Medicinal Chemistry, 20(9), 1146-1152. [Link]
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Krishnan, S., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302. [Link]
-
Falck, D., et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 140(40), 12971-12981. [Link]
-
Falivene, L., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3747. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,4-Diamino-5-nitropyridine
Hazard Assessment: Understanding the Risk Profile
Before any disposal protocol can be initiated, a thorough understanding of the chemical's potential hazards is paramount. Based on data from closely related aminopyridine and nitropyridine compounds, 3,4-Diamino-5-nitropyridine must be handled as a hazardous substance.[3] The pyridine ring, amino groups, and nitro group contribute to a complex hazard profile that demands stringent safety protocols. The primary risks are associated with its presumed toxicity and irritation potential.
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Inferred Risk & Rationale | Supporting Sources |
|---|---|---|
| Acute Toxicity | Fatal or Toxic if Swallowed, Inhaled, or in Contact with Skin. Analogs like 3,4-Diaminopyridine and 4-Aminopyridine are classified as highly toxic.[4] The nitro-substituent can further modify toxicological properties. | [4][5] |
| Skin Corrosion/Irritation | Causes Skin Irritation. Aromatic amines and pyridines are known skin irritants.[3][4] Prolonged contact should be avoided. | [3][4][6] |
| Eye Damage/Irritation | Causes Serious Eye Damage/Irritation. Many aminopyridines are capable of causing severe eye irritation or damage upon contact.[4][6][7] | [4][6][7] |
| Reactivity | Potential for Hazardous Reactions. Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates) and strong acids, as this may result in vigorous or explosive reactions.[3][4] | [3][4][8] |
| Environmental Hazard | Presumed Toxic to Aquatic Life. Pyridine derivatives can be harmful to the environment. Never dispose of this chemical down the drain or in regular trash.[1][9] |[1][9][10] |
Immediate Safety & Personal Protective Equipment (PPE)
Safe handling during the disposal process is non-negotiable. Engineering controls and appropriate PPE form the first line of defense against exposure.
Primary Engineering Control: All handling and preparation of this compound for disposal must be conducted within a certified laboratory chemical fume hood.[1][8] This is critical to prevent the inhalation of fine powders or aerosols.[3] An emergency eyewash station and safety shower must be readily accessible.[1][11]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification & Rationale | Supporting Sources |
|---|---|---|
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing. | [1][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Butyl Rubber). Standard latex gloves may not provide sufficient protection. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal. | [1][3][8] |
| Body Protection | A fully-buttoned laboratory coat must be worn to protect against skin contact. | [1] |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters may be required for spill cleanup or if engineering controls are insufficient. Consult your EHS department for specific recommendations. |[3] |
Spill Management Protocol
Accidents can happen, and a clear, pre-defined spill response plan is a hallmark of a safe laboratory environment.
For Minor Spills (Solid Powder):
-
Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the spill area.[3]
-
Don PPE: Wear the full PPE ensemble as described in Table 2.
-
Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do NOT use combustible materials like paper towels to absorb the dry powder.[3]
-
Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material and spilled substance into a designated, sealable hazardous waste container.[1][3] Avoid generating dust.[3]
-
Decontaminate: Wipe the spill area with a suitable solvent (consult EHS for recommendations), followed by a thorough wash with soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.[1]
-
Label & Dispose: Seal and label the waste container and manage it according to the disposal protocol in Section 4.
For Major Spills: Evacuate the immediate area and contact your institution's emergency response team or EHS department immediately.[1][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a regulated process that ensures safety and environmental compliance. Improper disposal, such as pouring chemicals down the drain or placing them in the regular trash, is a serious violation of regulations and can lead to significant environmental harm and legal penalties.[12][13]
Step 1: Waste Identification and Segregation
-
Classification: All waste containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, weighing boats), and cleanup materials, must be classified as hazardous chemical waste.[1][12]
-
Segregation: This waste stream must be kept separate from all other waste types. Crucially, it must be segregated from incompatible materials, particularly strong oxidizing agents and acids, to prevent dangerous chemical reactions in the waste container.[4][14]
Step 2: Container Selection and Labeling
-
Container Choice: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate for both solid waste and solutions.[13][15] The container must be in good condition, free from leaks or damage.[12]
-
Labeling: Proper labeling is a critical regulatory requirement.[2][16] As soon as the first particle of waste is added, affix a hazardous waste label to the container. The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[13][16]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[13] Store it in a cool, dry, well-ventilated location, away from heat sources.[1] Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[12]
-
Volume Limits: Be aware of regulatory limits for waste accumulation. A maximum of 55 gallons of hazardous waste (or 1 quart for acutely toxic "P-listed" waste) may be stored in an SAA.[13]
Step 4: Arranging for Final Disposal
-
Contact EHS: Do not attempt to treat or dispose of the chemical waste yourself.[1] When the container is nearly full (e.g., ¾ full) or has been accumulating for a set period (e.g., 6-12 months, per institutional policy), contact your EHS department to schedule a pickup.[13][14][15]
-
Professional Disposal: Your institution's EHS department will work with a licensed hazardous waste disposal company to transport the material to a permitted treatment, storage, and disposal facility (TSDF).[17] The likely disposal method for this type of organic chemical is high-temperature incineration.[18]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- Daniels Health (2025).
- Benchchem (2025). Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide.
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- University of Pennsylvania EHRS (n.d.). Laboratory Chemical Waste Management Guidelines.
- Medical Laboratory Observer (n.d.).
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- University of Toledo (2024). Lab Safety Rules and Guidelines.
- Agency for Toxic Substances and Disease Registry (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Sigma-Aldrich (n.d.). 3,4-Diaminopyridine ≥98%.
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- Northwestern University (2023). Hazardous Waste Disposal Guide.
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- CDH Fine Chemical (n.d.).
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Personal protective equipment for handling 3,4-Diamino-5-nitropyridine
An Essential Guide to Personal Protective Equipment for Handling 3,4-Diamino-5-nitropyridine
Understanding the Hazard: A Proactive Approach to Safety
This compound (CAS No. 4318-68-7) is a substituted pyridine derivative containing both amino and nitro functional groups.[1] This structure warrants significant caution. Aromatic amines can be toxic and are often absorbed through the skin, while nitro compounds introduce reactivity and potential for adverse health effects.[2][3] The Globally Harmonized System (GHS) classification for the closely related isomer, 5-Nitropyridine-2,3-diamine, highlights the inherent risks.[4] A thorough understanding of these hazards is the foundation of a robust safety plan.
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Source: Adapted from PubChem CID 3480151 for 5-Nitropyridine-2,3-diamine.[4] |
Given these classifications, exposure via inhalation, skin contact, eye contact, and ingestion must be rigorously prevented.[5]
Primary Lines of Defense: Engineering and Administrative Controls
Before personal protective equipment (PPE) is considered, engineering and administrative controls must be in place. These are the most effective measures for minimizing exposure.
-
Engineering Controls : All procedures involving this compound, especially the handling of its solid form, must be conducted within a certified chemical fume hood.[6][7] The fume hood provides critical ventilation to capture and exhaust dust and vapors, minimizing inhalation risk.[8] Ensure the sash is kept at the lowest practical height. An eyewash station and safety shower must be immediately accessible.[9]
-
Administrative Controls : Access to areas where this compound is handled should be restricted to trained personnel. Always work in a well-ventilated area and never work alone.[10][11] All containers must be clearly labeled, and a designated area for handling should be established to prevent the spread of contamination.[7]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final, but critical, barrier between the researcher and the chemical hazard. The selection of appropriate PPE is non-negotiable and must be tailored to the specific tasks being performed.[12]
Table 2: Recommended PPE for Handling this compound
| Protection Type | Equipment | Specifications and Rationale |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles must be worn at all times to protect against splashes and dust.[8] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential.[13][14] |
| Hand | Chemical-Resistant Gloves (Double-Gloved) | Nitrile or neoprene gloves are recommended for handling aromatic amines and pyridine derivatives.[6][7] Given that all disposable gloves have a finite breakthrough time, double-gloving is mandatory.[3][15] Change the outer glove immediately upon contamination and both gloves frequently. |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat protects skin and personal clothing from contamination.[13] Ensure cuffs are snug. |
| Respiratory | NIOSH-Approved Respirator | A respirator is required if there is any risk of airborne dust or aerosols and work cannot be conducted within a fume hood.[8][14] The specific type (e.g., N95 for dusts, or a cartridge respirator for vapors) depends on a formal risk assessment.[16] |
| Foot | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects.[13] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is essential for both safety and experimental integrity. The following protocols provide a clear, procedural guide.
Pre-Handling Checklist
-
Risk Assessment : Conduct a formal risk assessment for the specific experiment.
-
SDS Review : Read and understand the Safety Data Sheet (SDS) for this compound and any other chemicals being used.
-
Engineering Controls Check : Verify the fume hood is operational and has a current certification.
-
Emergency Equipment : Confirm the location and accessibility of the eyewash station, safety shower, and appropriate fire extinguisher.[13]
-
PPE Availability : Ensure all necessary PPE is available, in good condition, and fits correctly.
Step-by-Step Handling Procedure
-
PPE Donning : Before entering the designated handling area, don all required PPE as specified in Table 2.
-
Weighing and Transfer : Conduct all weighing and transfer operations of the solid compound inside the fume hood to contain any dust.[14] Use a spatula and handle gently to minimize dust generation.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Post-Handling : After the procedure is complete, decontaminate all surfaces and equipment within the fume hood.
-
PPE Doffing : Remove PPE carefully in a designated area to avoid cross-contamination. Remove gloves first, followed by the lab coat (turning it inside out), face shield, and goggles. Wash hands thoroughly with soap and water immediately after removing all PPE.[17]
Spill Management and Disposal Plan
Accidents can happen despite the best precautions.[6] A clear plan for spill management and waste disposal is crucial.
Spill Management
-
Evacuate : Immediately alert others and evacuate the immediate spill area.
-
Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, do not turn it off.[14]
-
Don PPE : Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain : For a solid spill, carefully sweep or vacuum (with HEPA filter) the material and place it into a labeled, sealed container for hazardous waste.[18] Do not generate dust. For a liquid spill, cover with a non-flammable absorbent material (e.g., sand or vermiculite), collect, and place in a sealed container.[10]
-
Decontaminate : Clean the spill area thoroughly.
Disposal Plan
-
Chemical Waste : Unused or waste this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain.[18] Collect it in a clearly labeled, sealed container.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, bench paper, and absorbent materials, must be collected in a sealed, labeled hazardous waste container.
-
Regulatory Compliance : Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow Guides
The following diagrams illustrate the critical decision-making and procedural flows for handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Sources
- 1. synchem.de [synchem.de]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-Nitropyridine-2,3-diamine | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




